molecular formula C11H9NO3 B090785 4-Methoxyquinoline-2-carboxylic acid CAS No. 15733-83-2

4-Methoxyquinoline-2-carboxylic acid

Cat. No.: B090785
CAS No.: 15733-83-2
M. Wt: 203.19 g/mol
InChI Key: AVBKMSSLAIKOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyquinoline-2-carboxylic acid is a key chemical scaffold in medicinal chemistry research, particularly in the development of novel synthetic antibiotics and anticancer agents. Its quinoline core is a privileged structure in drug discovery, known for enabling a wide spectrum of biological activities . Researchers value this compound as a critical precursor in the synthesis of more complex quinolone derivatives, which are investigated for their potent antibacterial properties . The structural motif of a carboxylic acid at the 2-position allows for further functionalization into active pharmacophores, while the methoxy substituent at the 4-position can influence the molecule's electronic properties and binding affinity. In pharmaceutical research, this acid is explored for its potential to yield compounds that act through mechanisms such as the inhibition of DNA gyrase, a well-established target for antibacterial agents . Furthermore, quinoline-based compounds are actively studied for their antiproliferative effects, with some analogues functioning as topoisomerase inhibitors or inducing apoptosis in cancer cell lines . The compound can also serve as a starting material in the development of herbicides, as some quinoline carboxamide analogues have demonstrated photosynthesis-inhibiting activity . Its versatility and significance as a synthetic intermediate make this compound a valuable tool for scientists working across multiple disciplines, including antibiotic discovery, oncology research, and agrochemical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-6-9(11(13)14)12-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBKMSSLAIKOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344130
Record name 4-methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-83-2
Record name 4-Methoxy-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15733-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-quinolinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-methoxyquinoline-2-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The guide details the core synthetic strategies, with a focus on the Doebner and Pfitzinger reactions. It includes detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms and workflows to facilitate practical application in a laboratory setting.

Introduction

Quinoline-2-carboxylic acids are an important class of heterocyclic compounds that form the core structure of various pharmacologically active agents. The methoxy-substituted analogue, this compound, is a key building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its synthesis is therefore crucial for researchers in the field of drug discovery and organic synthesis. This guide will explore the most viable and documented methods for the preparation of this target molecule.

Core Synthesis Pathways

The synthesis of this compound can be approached through several established methods for quinoline ring formation. The two most prominent and practical routes are the Doebner reaction and the Pfitzinger reaction.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction that provides a direct and efficient route to quinoline-4-carboxylic acids. The general reaction involves an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the likely precursors are p-anisidine and pyruvic acid. To obtain an unsubstituted C2-position, formaldehyde is the aldehyde of choice.

The reaction proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. The substitution pattern of the resulting quinoline is determined by the substituents on the aniline precursor.

The Pfitzinger Reaction

The Pfitzinger reaction offers an alternative pathway to quinoline-4-carboxylic acids, starting from an isatin and a carbonyl compound in the presence of a base.[1] To synthesize this compound via this method, the reaction would likely involve 5-methoxyisatin and pyruvic acid.

The mechanism involves the base-catalyzed ring-opening of the isatin to form an isatinic acid, which then condenses with the carbonyl compound (pyruvic acid). Intramolecular cyclization and dehydration subsequently yield the quinoline-4-carboxylic acid.

Experimental Protocols

Doebner Reaction Protocol for the Synthesis of 6-Methoxyquinoline-4-carboxylic Acid (Quininic Acid)

This protocol for a related isomer provides a strong foundation for the synthesis of the target 4-methoxy derivative.[2]

Materials:

  • p-Anisidine

  • Pyruvic acid

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hexane

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pyruvic acid (1.26 g, 14.3 mmol) in ethanol (10 mL).[2]

  • Aldehyde Addition: To the stirred solution, add a 37% aqueous solution of formaldehyde (0.77 g, 9.45 mmol).[2]

  • Initial Reflux: Heat the mixture at reflux for 30 minutes.[2]

  • Aniline Addition: Add p-anisidine (1.16 g, 9.45 mmol) to the reaction mixture.[2]

  • Main Reflux: Continue to heat the reaction mixture at reflux overnight.[2]

  • Product Isolation: After cooling the reaction mixture to room temperature, the resulting precipitate is collected by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected solid sequentially with cold ethanol and then with hexane to remove any unreacted starting materials and byproducts.[2]

  • Drying: The purified product, 6-methoxyquinoline-4-carboxylic acid, is then dried under vacuum.[2]

Note on Regioselectivity: The Doebner-Miller reaction, a related synthesis, is known to be influenced by both steric and electronic factors, which can affect the position of cyclization on the aniline ring.[3] For p-substituted anilines like p-anisidine, cyclization is expected to occur at the unsubstituted ortho position, which would lead to the formation of a 6-substituted quinoline. To obtain the 4-methoxy isomer, an alternative starting material or a different synthetic strategy might be necessary.

General Pfitzinger Reaction Protocol

This general protocol can be adapted for the synthesis of this compound using 5-methoxyisatin and pyruvic acid.

Materials:

  • Isatin (or 5-methoxyisatin)

  • Carbonyl compound (e.g., pyruvic acid)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated) or Acetic acid

  • Diethyl ether

Procedure:

  • Base Solution: In a round-bottom flask, dissolve KOH (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).[4]

  • Isatin Addition: Add the isatin derivative (0.0075 mol) to the basic solution and stir for 1 hour at room temperature until the color changes from purple to brown.[4]

  • Carbonyl Addition: Gradually add the carbonyl compound (0.015 mol) to the reaction mixture.[4]

  • Reflux: Heat the mixture to reflux (approximately 79°C) with stirring for about 24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography.[4]

  • Work-up: After cooling, add 20 mL of distilled water to the reaction mixture.[4]

  • Acidification: Cool the solution and acidify by adding concentrated hydrochloric acid or acetic acid dropwise until precipitation is complete.[4]

  • Product Isolation: Collect the precipitate by filtration and wash it sequentially with water, ethanol, and diethyl ether.[4]

Quantitative Data

The yield of the Doebner reaction can be quite high, with reports of up to 95% for the synthesis of 2-(m-nitrophenyl)-6-methoxyquinoline-4-carboxylic acid.[5] The specific yield for the synthesis of this compound would need to be determined experimentally.

Reactants (Doebner Reaction)ProductReported YieldReference
p-Anisidine, m-nitrobenzaldehyde, pyruvic acid2-(m-nitrophenyl)-6-methoxyquinoline-4-carboxylic acid95%[5]

Visualizations

Doebner Reaction Pathway

Doebner_Reaction p_anisidine p-Anisidine schiff_base Schiff Base Intermediate p_anisidine->schiff_base formaldehyde Formaldehyde formaldehyde->schiff_base pyruvic_acid Pyruvic Acid enol_pyruvic Enol of Pyruvic Acid pyruvic_acid->enol_pyruvic Tautomerization addition_product Addition Product schiff_base->addition_product enol_pyruvic->addition_product dihydroquinoline Dihydroquinoline Intermediate addition_product->dihydroquinoline Cyclization target_molecule 4-Methoxyquinoline- 2-carboxylic Acid dihydroquinoline->target_molecule Oxidation

Caption: Proposed reaction pathway for the Doebner synthesis.

Pfitzinger Reaction Pathway

Pfitzinger_Reaction methoxyisatin 5-Methoxyisatin isatinic_acid Isatinic Acid Intermediate methoxyisatin->isatinic_acid base Base (KOH) base->isatinic_acid Ring Opening condensation_product Condensation Product isatinic_acid->condensation_product pyruvic_acid Pyruvic Acid pyruvic_acid->condensation_product target_molecule 4-Methoxyquinoline- 2-carboxylic Acid condensation_product->target_molecule Cyclization & Dehydration

Caption: Proposed reaction pathway for the Pfitzinger synthesis.

Experimental Workflow for Doebner Synthesis

Doebner_Workflow start Dissolve Pyruvic Acid in Ethanol add_formaldehyde Add Formaldehyde start->add_formaldehyde reflux1 Reflux for 30 min add_formaldehyde->reflux1 add_anisidine Add p-Anisidine reflux1->add_anisidine reflux2 Reflux Overnight add_anisidine->reflux2 cool Cool to Room Temperature reflux2->cool filter Filter Precipitate cool->filter wash Wash with Ethanol and Hexane filter->wash dry Dry Under Vacuum wash->dry end Purified Product dry->end

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxyquinoline-2-carboxylic acid. An understanding of these properties is fundamental for its application in research and is a critical prerequisite for its potential development as a therapeutic agent. The data presented herein has been compiled from various chemical databases and literature sources. While some properties have been experimentally determined, others are predicted values and should be considered as such. This guide also outlines general experimental protocols for the determination of key physicochemical parameters and illustrates logical workflows relevant to chemical research and drug development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name This compound-
CAS Number 15733-83-2[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [2]
Appearance White to light brown solid[2]
Melting Point 197 °C (decomposes)[2]
Boiling Point (Predicted) 349.5 ± 27.0 °C at 760 mmHg[2]
Density (Predicted) 1.325 ± 0.06 g/cm³[2]
pKa (Predicted) 1.08 ± 0.30[2]
Storage Temperature Room Temperature, Sealed in dry conditions[2]

Experimental Protocols

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate, and the temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[3]

  • For accurate measurements, a slow heating rate (1-2 °C per minute) should be employed near the expected melting point.

Solubility Determination

Solubility data is vital for designing experimental conditions and for formulation development in drug discovery.

Methodology: Shake-Flask Method

  • An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

A general qualitative solubility test can also be performed by observing the dissolution of a small amount of the compound in various solvents.[4][5]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

  • A solution of this compound of a known concentration is prepared in an appropriate solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration.[6]

Methodology: UV-Vis Spectrophotometry

  • The UV-Vis absorption spectra of the compound are recorded in a series of buffer solutions with different known pH values.

  • Changes in the absorbance at specific wavelengths, corresponding to the protonated and deprotonated forms of the molecule, are monitored.

  • The pKa can then be calculated from the spectral data.[6]

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound, which would be applicable to this compound.

G Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Physicochemical_Characterization Physicochemical Characterization Purification->Physicochemical_Characterization Biological_Screening Biological Screening (Optional) Purification->Biological_Screening NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Data_Analysis Data Analysis and Reporting Structure_Elucidation->Data_Analysis MP Melting Point Physicochemical_Characterization->MP Solubility Solubility Physicochemical_Characterization->Solubility pKa pKa Physicochemical_Characterization->pKa LogP LogP Physicochemical_Characterization->LogP Physicochemical_Characterization->Data_Analysis Biological_Screening->Data_Analysis

A generalized workflow for the synthesis and characterization of a chemical compound.
Interplay of Physicochemical Properties in Drug Development

The physicochemical properties of a compound are interconnected and collectively influence its potential as a drug candidate. The following diagram illustrates these relationships.

G cluster_properties Physicochemical Properties cluster_adme ADME Properties Solubility Solubility Absorption Absorption Solubility->Absorption Excretion Excretion Solubility->Excretion Formulation Formulation Development Solubility->Formulation Lipophilicity Lipophilicity (LogP) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism pKa pKa (Ionization) pKa->Absorption pKa->Distribution pKa->Excretion MW Molecular Weight MW->Absorption MW->Excretion Stability Chemical Stability Stability->Metabolism Stability->Formulation Efficacy_Toxicity Efficacy & Toxicity Absorption->Efficacy_Toxicity Distribution->Efficacy_Toxicity Metabolism->Efficacy_Toxicity Excretion->Efficacy_Toxicity Drug_Candidate Viable Drug Candidate Formulation->Drug_Candidate Efficacy_Toxicity->Drug_Candidate

The influence of physicochemical properties on the drug development process.

References

Unveiling the Crystal Architecture of 4-Methoxyquinoline-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Methoxyquinoline-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. Quinolines and their derivatives are known for their wide range of biological activities and presence in natural products.[1] Understanding the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is crucial for structure-based drug design and the development of new materials with tailored properties.

This document summarizes the crystallographic data, details the experimental protocols for its determination, and visualizes the workflow from synthesis to structural analysis. The analysis reveals that the hydrated form of the title compound, C₁₁H₉NO₃·2H₂O, crystallizes as a zwitterion, with the quinoline nitrogen atom being protonated.[1]

Data Presentation

The crystallographic data for this compound dihydrate has been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical FormulaC₁₁H₁₃NO₅
Formula Weight239.23
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a7.3378 (4) Å
b11.0104 (6) Å
c13.5934 (8) Å
α90°
β98.787 (3)°
γ90°
Volume1084.15 (11) ų
Z4
Calculated Density1.465 Mg/m³
Absorption Coefficient0.115 mm⁻¹
F(000)504
Data Collection
DiffractometerBruker APEXII DUO CCD area-detector
Reflections Collected8743
Independent Reflections3176 [R(int) = 0.058]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters3176 / 2 / 203
Goodness-of-fit on F²1.03
Final R indices [I>2σ(I)]R₁ = 0.053, wR₂ = 0.129
R indices (all data)R₁ = 0.089, wR₂ = 0.148

Table 2: Hydrogen Bond Geometry (Å, °) [1]

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N1—H1A···O20.941.702.602 (3)159
O1W—H1W···O30.861.962.805 (3)167
O1W—H2W···O2W0.861.972.812 (3)166
O2W—H3W···O10.861.992.830 (3)165
O2W—H4W···O1W0.862.002.846 (3)168

Molecular and Crystal Structure Insights

The asymmetric unit of the crystal consists of one 4-methoxyquinolinium-2-carboxylate molecule and two water molecules.[1] The quinoline ring system is essentially planar.[1] A key feature of the molecular structure is the formation of an intramolecular N—H···O hydrogen bond, creating an S(5) ring motif.[1]

In the crystal lattice, the zwitterionic molecules are linked by N—H···O and C—H···O hydrogen bonds, forming distinct ring motifs.[1] Furthermore, the water molecules play a crucial role in stabilizing the crystal structure by forming one-dimensional supramolecular chains along the c-axis through O—H···O hydrogen bonds.[1] These chains of water molecules and the organic molecules are interconnected via further O—H···O hydrogen bonds, resulting in the formation of ladder-like supramolecular ribbons.[1]

Experimental Protocols

The experimental procedure for obtaining and analyzing the crystal structure of this compound dihydrate is detailed below.

Crystallization

Single crystals suitable for X-ray diffraction were grown from a methanol solution. A solution of this compound (50.8 mg) in methanol (20 ml) was gently warmed for five minutes using a magnetic stirrer with a heating element.[1] The resulting clear solution was then allowed to cool down to room temperature slowly. After several days, crystals of the title compound formed from the mother liquor.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a Bruker APEXII DUO CCD area-detector diffractometer for data collection at a temperature of 100 K. The data were collected using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data using SADABS.[1]

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction Analysis cluster_analysis Structure Determination start This compound dissolve Dissolve in Methanol start->dissolve warm Warm Gently (5 mins) dissolve->warm cool Slow Cooling to Room Temperature warm->cool crystals Formation of Single Crystals cool->crystals data_collection Data Collection (Bruker APEXII DUO) crystals->data_collection absorption_correction Absorption Correction (SADABS) data_collection->absorption_correction structure_solution Structure Solution (Direct Methods) absorption_correction->structure_solution refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the crystal structure determination.

References

The Biological Frontier of 4-Methoxyquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of pharmacological activities. The introduction of a methoxy group at the 4-position of the quinoline ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications, in turn, can profoundly impact the compound's pharmacokinetic profile and its interactions with biological targets. This technical guide provides a comprehensive overview of the biological activities of 4-methoxyquinoline derivatives, with a specific focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways to support further research and development in this promising area of drug discovery.

Anticancer Activity

4-Methoxyquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic efficacy of 4-methoxyquinoline and related derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro anticancer activity of representative compounds against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Methoxy-4-anilinoquinoline (Compound 2i)HeLa (Cervical Cancer)7.15[1]
8-Methoxy-4-anilinoquinoline (Compound 2i)BGC823 (Gastric Cancer)4.65[1]
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a)MDA-MB-231 (Breast Cancer)0.11[2]
4-Anilinoquinolinylchalcone derivative (4d)Huh-7 (Liver Cancer)0.18[2]
Quinoline derivative 4cHOP-92 (Non-small cell lung cancer)2.37[3]
Quinoline derivative 4cSNB-75 (CNS Cancer)2.38[3]
Quinoline derivative 4cHS 578T (Breast Cancer)2.38[3]
Quinoline derivative 4cBT-549 (Breast Cancer)4.11[3]
Quinoline derivative 4cRXF 393 (Renal Cancer)2.21[3]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (compound 58)MCF-7 (Breast Cancer)1.05[4]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (compound 58)MDA-MB-231 (Breast Cancer)0.75[4]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (compound 58)SKBR-3 (Breast Cancer)0.78[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 value of a 4-methoxyquinoline derivative.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity

Certain 4-methoxyquinoline derivatives have shown promising activity against a range of pathogenic bacteria. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
7-Methoxyquinoline sulfonamide (3l)Escherichia coli7.81[5][6]
7-Methoxyquinoline sulfonamide (3c)Escherichia coli62.50[5][6]
7-Methoxyquinoline sulfonamide (3d)Escherichia coli31.25[5][6]
Quinoline benzodioxole derivative BEscherichia coli3.125[5]
Quinoline benzodioxole derivative BStaphylococcus aureus3.125[5]
6-Bromoquinolin-4-ol derivative (3e)ESBL producing E. coli6.25[7]
6-Bromoquinolin-4-ol derivative (3e)MRSA3.125[7]
4-Piperazinylquinoline derivative (5k)Staphylococcus aureus ATCC 2592310 µM[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the MIC of a 4-methoxyquinoline derivative against a specific bacterial strain.

Materials:

  • Test compound

  • Reference antibiotic (e.g., ciprofloxacin)

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension in MHB to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Compound in Broth C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

4-Methoxyquinoline derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action in this context can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory cytokine production.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory mediators or by using in vivo models of inflammation.

Compound/DerivativeAssayIC50 (µM)Reference
4-carboxyl quinoline derivative (9e)COX-2 Inhibition0.043[9]
4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonylphenyl)-quinoline derivative (9d)COX-2 Inhibition0.063[10]
2-(furan-2-yl)-4-(phenoxy)quinoline derivative (6)TNF-α formation inhibition2.3[11]
4-aminoquinoline derivative (14)MDP-induced TNF-α secretion5.1 nM[12]
4-methoxy-cinnamic acid derivative (11f)LOX Inhibition70.0[13]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used model to assess the acute anti-inflammatory activity of compounds.

Objective: To evaluate the in vivo anti-inflammatory effect of a 4-methoxyquinoline derivative.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Test compound

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide animals into groups: control (vehicle), reference drug, and test compound groups (various doses).

  • Compound Administration: Administer the test compound and reference drug orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Edema_Workflow cluster_prep Preparation cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis A Group and Acclimatize Animals B Administer Test Compound/Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Time Intervals C->D E Calculate Percent Inhibition of Edema D->E

Workflow for Carrageenan-Induced Paw Edema Assay.

Signaling Pathways and Mechanisms of Action

The biological activities of 4-methoxyquinoline derivatives are underpinned by their ability to modulate key intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been shown to inhibit this pathway, often by reducing the phosphorylation and subsequent activation of Akt.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Methoxyquinoline Derivative Inhibitor->pAkt inhibits

Inhibition of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of this pathway is also implicated in cancer and inflammatory diseases. Some quinoline derivatives have been found to modulate the MAPK pathway by altering the phosphorylation status of its key components.

MAPK_Pathway Stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates pMAPK p-MAPK (Active) MAPK->pMAPK Transcription Transcription Factors (e.g., c-Jun, c-Fos) pMAPK->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response Inhibitor 4-Methoxyquinoline Derivative Inhibitor->pMAPK inhibits

Modulation of the MAPK signaling pathway.

Experimental Protocol: Western Blot Analysis

Western blotting is a key technique to investigate the effect of compounds on signaling pathways by detecting changes in protein phosphorylation.

Objective: To determine the effect of a 4-methoxyquinoline derivative on the phosphorylation of Akt and/or ERK.

Materials:

  • Cancer or immune cells

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

Conclusion

4-Methoxyquinoline derivatives represent a versatile and promising class of compounds with significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their impact on the PI3K/Akt and MAPK signaling pathways, offers a rational basis for the design of more potent and selective therapeutic agents. Continued research into the structure-activity relationships and pharmacokinetics of 4-methoxyquinoline derivatives is warranted to unlock their full therapeutic potential.

References

4-Methoxyquinoline-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-Methoxyquinoline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates essential identifiers, physicochemical properties, safety data, and detailed experimental protocols for its synthesis. Furthermore, it explores the biological significance of the broader class of quinoline-carboxylic acids, providing context for potential research and development applications.

Chemical Identifiers and Properties

This compound is a quinoline derivative characterized by a methoxy group at the 4-position and a carboxylic acid group at the 2-position. Its unique structural features make it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
CAS Number 15733-83-2
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
MDL Number MFCD00012336
InChI Key Not Available
SMILES COC1=CC(=NC2=CC=CC=C21)C(=O)O

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Melting Point 197 °C (decomposes)
Boiling Point 349.5 °C at 760 mmHg (Predicted)
Density 1.325 g/cm³ (Predicted)
Appearance White to light brown solid
pKa 1.08 ± 0.30 (Predicted)

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis

The synthesis of 4-substituted-quinoline-2-carboxylic acids is well-established in the literature. The Doebner reaction provides a classical and effective one-pot method for this transformation. Below is a representative protocol for the synthesis of a quinoline-4-carboxylic acid derivative, which can be adapted for this compound.

Synthesis via Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. For the synthesis of this compound, a suitable aniline precursor would be required.

Materials:

  • Substituted Aniline (e.g., p-Anisidine for a methoxy-substituted analog)

  • Aldehyde (e.g., Glyoxylic acid for the 2-carboxy functionality)

  • Pyruvic Acid

  • Ethanol (or other suitable solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add the aldehyde (1.0 equivalent) followed by the dropwise addition of pyruvic acid (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Substituted Aniline Dissolve Dissolve in Ethanol Aniline->Dissolve Aldehyde Aldehyde AddReagents Add Aldehyde & Pyruvic Acid Aldehyde->AddReagents PyruvicAcid Pyruvic Acid PyruvicAcid->AddReagents Dissolve->AddReagents Reflux Reflux (2-4h) AddReagents->Reflux Cool Cool to RT Reflux->Cool Filter Filter Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Product This compound Recrystallize->Product

Caption: General workflow for the synthesis of this compound via the Doebner reaction.

Biological Context and Potential Signaling Pathways

While specific studies on the biological activity and signaling pathway modulation by this compound are limited, the quinoline core is a well-known privileged scaffold in medicinal chemistry. Derivatives of quinoline-carboxylic acid have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes such as dihydroorotate dehydrogenase and sirtuin 3 (SIRT3).

The general mechanism of action for many quinoline-based inhibitors involves their interaction with the active site of target proteins, leading to the modulation of downstream signaling pathways. For instance, inhibition of a key enzyme in a metabolic pathway could lead to the accumulation of upstream metabolites and the depletion of downstream products, thereby affecting cellular processes that rely on this pathway.

Putative_Signaling_Pathway_Inhibition Molecule Quinoline-carboxylic Acid Derivative TargetProtein Target Protein (e.g., Enzyme, Receptor) Molecule->TargetProtein Inhibition Product Product TargetProtein->Product Catalysis Substrate Substrate Substrate->TargetProtein DownstreamEffector Downstream Effector Product->DownstreamEffector CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamEffector->CellularResponse

Caption: A logical diagram illustrating the potential mechanism of action for a quinoline-carboxylic acid derivative.

Conclusion

This compound is a readily accessible compound with a well-defined chemical profile. The synthetic routes to this and related compounds are robust and high-yielding. While its specific biological functions are yet to be fully elucidated, the prevalence of the quinoline-carboxylic acid scaffold in a multitude of bioactive molecules suggests that it is a promising candidate for further investigation in drug discovery and development programs. This guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Methoxyquinoline-2-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. This technical guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solubility, as well as the chemical stability under various stress conditions, of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols and best practices to enable researchers to generate this critical data. The subsequent sections will delve into the theoretical framework, experimental procedures for solubility and stability assessment, and data interpretation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Melting Point 197 °C (decomposition)[2]
Boiling Point 349.5 ± 27.0 °C (Predicted)[2]
Density 1.325 ± 0.06 g/cm³ (Predicted)[2]
pKa 1.08 ± 0.30 (Predicted)[2]
Appearance White to light brown solid[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Quinoline derivatives, in general, exhibit varied solubility depending on their substitution patterns.[3] For an ionizable compound like this compound, which possesses a carboxylic acid functional group, solubility is expected to be highly dependent on the pH of the medium.[4][5]

Aqueous Solubility

The aqueous solubility of this compound is anticipated to be low in acidic pH where the carboxylic acid is protonated and neutral. As the pH increases above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[6]

Table 2: Hypothetical pH-Dependent Aqueous Solubility Data

pHExpected Solubility (µg/mL)Form
1.2< 10Neutral (COOH)
4.510 - 50Mixed
6.8> 100Anionic (COO⁻)
7.4> 200Anionic (COO⁻)
Organic Solvent Solubility

Quinoline-based compounds generally show good solubility in organic solvents.[3] This is crucial for various stages of drug development, including synthesis, purification, and formulation.

Table 3: Expected Qualitative Solubility in Common Organic Solvents

SolventExpected Solubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble
EthanolSoluble
Dichloromethane (DCM)Soluble
Ethyl AcetateModerately Soluble
AcetonitrileModerately Soluble
Experimental Protocols for Solubility Determination

This method is considered the gold standard for determining the intrinsic solubility of a compound.[7]

Protocol:

  • Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected buffer or organic solvent.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the equilibrium solubility at that specific condition.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffers/Solvents B Add Excess Solid Compound A->B  to vials C Seal and Shake (24-48h) B->C D Filter Supernatant C->D  after settling E Quantify by HPLC D->E G cluster_compound This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound C₁₁H₉NO₃ Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Thermal Thermal Stress Compound->Thermal Photo Photolytic Stress Compound->Photo P1 Hydroxylated Product Acid->P1 Base->P1 P2 Oxidized Quinoline Oxidation->P2 P3 Decarboxylated Product Thermal->P3 P4 Other Degradants Photo->P4 G cluster_dev Method Development cluster_val Method Validation (ICH) A Column & Mobile Phase Screening B Analyze Stressed Samples A->B C Optimize Separation B->C D Specificity C->D E Linearity & Range C->E F Accuracy & Precision C->F G Robustness C->G

References

Spectroscopic Profile of 4-Methoxyquinoline-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Methoxyquinoline-2-carboxylic acid (CAS No. 15733-83-2), a quinoline derivative with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental spectra in public databases, this document focuses on the predicted spectroscopic characteristics based on the compound's structure, supplemented with detailed, generalized experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound possesses a quinoline core substituted with a methoxy group at the 4-position and a carboxylic acid group at the 2-position.

Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data
Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
COOH10.0 - 13.0Broad SingletChemical shift is concentration and solvent dependent.
H3~7.5Singlet
H5~8.2Doublet
H6~7.6Triplet
H7~7.8Triplet
H8~8.0Doublet
OCH₃~4.1Singlet
Table 2: Predicted ¹³C NMR Spectral Data
Carbon Expected Chemical Shift (δ, ppm)
C=O165 - 175
C2148 - 152
C3110 - 115
C4160 - 165
C4a120 - 125
C5130 - 135
C6125 - 130
C7128 - 132
C8120 - 125
C8a145 - 150
OCH₃55 - 60
Table 3: Predicted IR Spectral Data
Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic - OCH₃)2850 - 2960Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1500 - 1600Medium to Strong
C-O (Aryl Ether)1230 - 1270Strong
C-O (Carboxylic Acid)1210 - 1320Strong
Table 4: Predicted Mass Spectrometry Data
m/z Relative Abundance Possible Fragment
203High[M]⁺
186Moderate[M - OH]⁺
158Moderate[M - COOH]⁺
130Moderate[M - COOH - CO]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard proton NMR experiment.

    • Acquire the spectrum at a frequency of 400 MHz or higher for better resolution.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled carbon-13 NMR experiment.

    • A higher concentration of the sample (20-50 mg) may be required.

    • A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16 or 32) and average them to obtain a high-quality spectrum.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The concentration should be in the range of 1-10 µg/mL.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatograph.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

Data Interpretation and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep NMR NMR (1H, 13C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation Conclusion Structure Confirmation Interpretation->Conclusion

A generalized workflow for the spectroscopic characterization of a chemical compound.

The Quinolone Carboxylic Acids: A Technical Guide to a Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation of a vast and versatile class of therapeutic agents. First identified as a byproduct of antimalarial drug synthesis, this bicyclic heterocyclic motif has been extensively modified over nearly seven decades, leading to compounds with potent antibacterial, anticancer, and antiviral activities. This technical guide provides an in-depth exploration of the discovery and history of quinoline carboxylic acids for researchers, scientists, and drug development professionals. It details the pivotal discoveries, from the first-generation antibacterials to the targeted anticancer agents of today, and includes comprehensive data, experimental methodologies, and pathway visualizations to serve as a vital resource for innovation in the field.

The Dawn of the Quinolone Era: Discovery of Nalidixic Acid

The history of quinolone carboxylic acids as therapeutic agents began serendipitously. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[1] This compound, a naphthyridine derivative named nalidixic acid, is considered the progenitor of the entire quinolone class.[1]

Introduced for clinical use in 1967, nalidixic acid was primarily effective against Gram-negative bacteria and found its niche in treating uncomplicated urinary tract infections.[2][3] Its mechanism of action was a novel one: the inhibition of bacterial DNA gyrase, an essential enzyme responsible for managing DNA topology during replication.[3] However, the clinical utility of nalidixic acid was limited by its narrow spectrum of activity, poor systemic distribution, and the rapid emergence of bacterial resistance.[2][3] This first generation of quinolones also included compounds like pipemidic acid and oxolinic acid, which offered only marginal improvements.[1]

The Fluoroquinolone Revolution: A Leap in Potency and Spectrum

The major breakthrough in quinolone research occurred in the late 1970s and early 1980s with the strategic incorporation of two key chemical moieties: a fluorine atom at the C-6 position and a piperazine ring at the C-7 position. This innovation gave rise to the fluoroquinolones , a second generation of drugs with dramatically enhanced potency and a broader spectrum of activity.

Norfloxacin, introduced in 1978, was the first fluoroquinolone. It was followed by ciprofloxacin in 1981, which remains one of the most widely used antibiotics globally.[2] These modifications conferred several key advantages:

  • Expanded Spectrum: Fluoroquinolones demonstrated potent activity against a wide range of Gram-negative pathogens, including Pseudomonas aeruginosa, and gained activity against some Gram-positive bacteria like Staphylococcus aureus.[4][5]

  • Dual-Target Mechanism: They inhibit not only DNA gyrase but also a second essential type II topoisomerase, topoisomerase IV.[3] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main target.[3] This dual action is believed to contribute to their enhanced potency and potentially lower rates of resistance development compared to first-generation agents.

  • Improved Pharmacokinetics: Fluoroquinolones exhibited better oral bioavailability and tissue penetration, allowing for effective treatment of systemic infections.[2]

Later "third" and "fourth" generation fluoroquinolones, such as levofloxacin and moxifloxacin, further expanded the spectrum to include more reliable coverage of Gram-positive organisms (like Streptococcus pneumoniae) and atypical pathogens.[2]

Mechanism of Action: Antibacterial Activity

Quinolone carboxylic acids exert their bactericidal effects by converting their target enzymes, DNA gyrase and topoisomerase IV, into cellular toxins. These enzymes normally introduce transient double-strand breaks in DNA to manage supercoiling and decatenate replicated chromosomes. Quinolones stabilize the enzyme-DNA "cleavage complex," preventing the re-ligation of the DNA strands. The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome, triggering the SOS response and ultimately causing cell death.

G Quinolone Quinolone Carboxylic Acid Gyrase DNA Gyrase (Gram-Negative) Quinolone->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-Positive) Quinolone->TopoIV Inhibits Complex Ternary Cleavage Complex Stabilized Gyrase->Complex Forms TopoIV->Complex Forms ReplicationFork Replication Fork Stalling Complex->ReplicationFork DSB Double-Strand DNA Breaks ReplicationFork->DSB SOS SOS Response Activation DSB->SOS Death Bacterial Cell Death SOS->Death

Mechanism of Antibacterial Action

Beyond Bacteria: Quinolone Carboxylic Acids as Anticancer Agents

In a significant expansion of their therapeutic utility, certain quinoline-4-carboxylic acid derivatives were discovered to possess potent anticancer properties. The primary mechanism for this activity is the inhibition of human dihydroorotate dehydrogenase (DHODH) .[6]

DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[6] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their demand for nucleotides. By inhibiting DHODH, these quinoline compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest at the S-phase and ultimately halting tumor growth.[7]

Brequinar sodium, a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid, is the archetypal DHODH inhibitor in this class and has been evaluated in numerous clinical trials.[6] Structure-activity relationship (SAR) studies have identified three critical regions for potent DHODH inhibition:

  • C2 Position: Requires bulky, hydrophobic substituents (e.g., a biphenyl group).[6]

  • C4 Position: A carboxylic acid is strictly required, as it forms a crucial salt bridge with an arginine residue in the enzyme's active site.[6][7]

  • Benzo Ring: Appropriate substitutions on the fused benzene ring can modulate potency and pharmacokinetic properties.[6]

Mechanism of Action: Anticancer Activity

G Pathway De Novo Pyrimidine Biosynthesis DHO Dihydroorotate Pathway->DHO Orotate Orotate DHO->Orotate Catalyzed by DHODH DHODH Enzyme DHODH->Orotate Depletion Pyrimidine Pool Depletion DHODH->Depletion Blockade leads to Quinolone Quinoline-4- Carboxylic Acid (e.g., Brequinar) Quinolone->DHODH Inhibits S_Phase S-Phase Cell Cycle Arrest Depletion->S_Phase Growth Inhibition of Tumor Growth S_Phase->Growth

Mechanism of Anticancer Action via DHODH Inhibition

Data Presentation

Table 1: Historical Timeline of Key Quinolone Carboxylic Acid Discoveries
Compound NameYear of Discovery/IntroductionGenerationKey Features & Milestones
Nalidixic Acid19621stFirst synthetic quinolone; byproduct of chloroquine synthesis; used for UTIs.[1]
Ciprofloxacin19812ndFirst fluoroquinolone; broad-spectrum activity including P. aeruginosa.[2]
Levofloxacin~1990s3rdEnhanced activity against Gram-positive bacteria, including S. pneumoniae.[2]
Moxifloxacin~1990s4thFurther improved Gram-positive and atypical pathogen coverage; some anaerobic activity.[2]
Brequinar Sodium~1990N/A (Anticancer)Potent inhibitor of DHODH for cancer therapy.[6]
Table 2: Comparative In-Vitro Activity of Antibacterial Quinolones

Minimum Inhibitory Concentration (MIC) in µg/mL required to inhibit 90% of isolates (MIC⁹⁰).

AntibioticGenerationEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
Nalidixic Acid1st8 - 16>128>128
Ciprofloxacin2nd0.015 - 0.060.25 - 10.25 - 1
Levofloxacin3rd0.06 - 0.120.25 - 11 - 4
Moxifloxacin4th0.060.124 - 8
(Data compiled from multiple sources with varying isolate sensitivities; values represent a general range.)[4][8][9][10]
Table 3: In-Vitro Activity of Quinoline-Based DHODH Inhibitors

Half-maximal inhibitory concentration (IC₅₀) values.

CompoundTargetIC₅₀ (nM)Cancer Cell LineIC₅₀ (µM)
Brequinar SodiumHuman DHODH10 - 20HCT-116 (Colon)0.48
MIA PaCa-2 (Pancreatic)0.68
TeriflunomideHuman DHODH~600HCT-116 (Colon)>50
LeflunomideHuman DHODH98,000HCT-116 (Colon)>50
Analogue 41 Human DHODH9.7HCT-116 (Colon)0.034
Analogue 43Human DHODH26.2HCT-116 (Colon)0.35
*Non-quinoline DHODH inhibitors shown for comparison.
**Potent quinoline analogues from recent drug discovery efforts.
(Data compiled from multiple sources.)[7][11][12]

Experimental Protocols

Synthesis Protocol: Doebner Reaction for 2-Phenylquinoline-4-Carboxylic Acid

This protocol describes a classic and efficient three-component reaction to synthesize the quinoline-4-carboxylic acid core structure.

Materials:

  • Aniline (1.1 mmol)

  • Benzaldehyde (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • Ethanol (5 mL)

  • Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) (15 mol%)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add pyruvic acid (88 mg), aniline (102 mg), benzaldehyde (106 mg), and ethanol (5 mL).

  • Add the catalyst, iron(III) trifluoromethanesulfonate (76 mg), to the mixture.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to 80°C and maintain at reflux for 3 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 60 mL of ice water with vigorous stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • To purify, dissolve the solid in an aqueous potassium carbonate (K₂CO₃) solution, filter to remove non-acidic impurities, and then re-precipitate the product by acidifying the filtrate with dilute HCl.

  • Collect the purified product by filtration, wash with cold water, and dry under vacuum.

G Start Combine Reactants (Aniline, Benzaldehyde, Pyruvic Acid, Catalyst) in Ethanol Reflux Reflux at 80°C for 3 hours Start->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Precipitate Pour into Ice Water & Filter TLC->Precipitate Complete Purify Purify via Base Wash & Acid Precipitation Precipitate->Purify Dry Collect and Dry Final Product Purify->Dry

Workflow for Doebner Synthesis
Biological Assay Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a test compound to inhibit the supercoiling activity of bacterial DNA gyrase, a key mechanism of quinolone antibiotics.

Materials:

  • E. coli DNA Gyrase enzyme

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP)

  • Test compound (dissolved in DMSO)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (1%) and electrophoresis equipment

  • DNA stain (e.g., Ethidium Bromide)

Procedure:

  • On ice, prepare reaction mixtures (final volume 30 µL) containing 1X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and the test compound at various concentrations. Include a "no drug" positive control and a "no enzyme" negative control.

  • Initiate the reaction by adding a defined unit of DNA gyrase to each tube (except the negative control).

  • Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding 6 µL of Stop Buffer/Loading Dye.

  • Load 20 µL of each reaction mixture onto a 1% agarose gel.

  • Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Stain the gel with a DNA stain and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled band compared to the positive control. The IC₅₀ value is the concentration of the compound that inhibits 50% of the supercoiling activity.

Conclusion

The journey of quinoline carboxylic acids, from an accidental discovery to a rationally designed class of dual-purpose therapeutics, is a testament to the power of medicinal chemistry. The initial scaffold of nalidixic acid has proven remarkably malleable, allowing for decades of structural refinement that have yielded compounds with immense clinical impact. The evolution from narrow-spectrum urinary tract agents to broad-spectrum fluoroquinolones, and now to targeted anticancer drugs, highlights a rich history of innovation. As challenges such as antibiotic resistance and the need for novel oncology treatments persist, the quinoline carboxylic acid core will undoubtedly remain a fertile ground for the discovery and development of next-generation therapies. This guide serves as a foundational resource for the scientists and researchers who will write the next chapter in this remarkable story.

References

4-Methoxyquinoline-2-carboxylic Acid: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the probable mechanism of action of 4-Methoxyquinoline-2-carboxylic acid, a quinoline derivative with significant structural similarity to the endogenous neuromodulator kynurenic acid. Due to a lack of direct experimental data on this compound, this document extrapolates its biological activity from the well-characterized pharmacology of kynurenic acid and other 4-substituted quinoline-2-carboxylic acid analogs. The primary proposed mechanisms of action are antagonism of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site and agonism of the G protein-coupled receptor 35 (GPR35). This guide provides a comprehensive overview of these pathways, quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visual representations of the relevant signaling cascades to support further research and drug development efforts.

Introduction

This compound belongs to the quinoline carboxylic acid class of compounds, which has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. Its core structure is closely related to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), a tryptophan metabolite present in the mammalian brain that acts as a broad-spectrum antagonist of excitatory amino acid receptors.[1][2] The structural difference, a methoxy group at the 4-position instead of a hydroxyl group, suggests that this compound may interact with similar biological targets. This guide will explore the two primary molecular targets of kynurenic acid and its analogs: the NMDA receptor and the GPR35 receptor, as the most probable targets for this compound.

Proposed Mechanisms of Action

Antagonism of the NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[3] For the channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to their respective sites on the GluN2 and GluN1 subunits.[2][3] Kynurenic acid and its derivatives are known to act as competitive antagonists at this strychnine-insensitive glycine binding site.[4][5] By occupying this site, they prevent the binding of the co-agonist, thereby inhibiting NMDA receptor activation and subsequent calcium influx. This action results in a reduction of neuronal excitability and is the basis for the neuroprotective and anticonvulsant properties attributed to these compounds.[1]

The structure-activity relationship (SAR) of 4-substituted quinoline-2-carboxylic acid derivatives indicates that the nature of the substituent at the C4-position significantly influences binding affinity for the glycine site.[1] It is suggested that an electron-rich substituent at this position, capable of acting as a hydrogen bond donor, can increase binding affinity.[1] While a methoxy group is a hydrogen bond acceptor, its electronic properties may still permit interaction within the binding pocket.

Antagonism at the glycine site prevents the conformational changes necessary for ion channel opening, even in the presence of glutamate. This non-competitive inhibition (with respect to glutamate) blocks the influx of Ca²⁺ and Na⁺, thereby dampening downstream signaling cascades that are dependent on these ions, such as the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and subsequent gene expression changes.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor cluster_ligands Ligands / Modulators cluster_downstream Downstream Signaling NMDA_Receptor GluN1 Glycine Site GluN2 Glutamate Site Ion Channel Mg²⁺ Block Ca_Influx Ca²⁺ Influx NMDA_Receptor:e->Ca_Influx Channel Opening Glutamate Glutamate Glutamate->NMDA_Receptor:w Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor:w Binds (Co-agonist) Compound 4-Methoxyquinoline- 2-carboxylic acid Compound->NMDA_Receptor:w Antagonizes Mg Mg²⁺ Mg->NMDA_Receptor:s Blocks Signaling_Cascades Activation of CaMKII, PKC, etc. Ca_Influx->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP) Signaling_Cascades->Synaptic_Plasticity

Caption: Antagonism of the NMDA Receptor by this compound.
Agonism of G Protein-Coupled Receptor 35 (GPR35)

GPR35 is a G protein-coupled receptor expressed in immune cells and the gastrointestinal tract.[6][7] Kynurenic acid has been identified as an endogenous agonist for GPR35.[4][8] Activation of GPR35 by kynurenic acid has been shown to stimulate [³⁵S]GTPγS binding and induce receptor internalization.[7] The receptor primarily couples to Gαi/o and Gα13 proteins.[1][9] Gαi/o coupling leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while Gα13 activation is linked to the RhoA signaling pathway. Furthermore, agonist binding to GPR35 can trigger the recruitment of β-arrestin-2, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.[6][10]

The activity of kynurenic acid at GPR35 suggests that this compound may also function as an agonist at this receptor, potentially mediating anti-inflammatory effects.[11]

Upon agonist binding, GPR35 undergoes a conformational change, allowing it to activate heterotrimeric G proteins. Gαi/o activation inhibits adenylyl cyclase, reducing cAMP production. Gα13 activation can stimulate RhoGEFs, leading to RhoA activation and downstream effects on the cytoskeleton. Independently, the activated receptor is phosphorylated by GRKs, leading to β-arrestin recruitment, which uncouples the receptor from G proteins and can initiate MAPK/ERK signaling.

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 4-Methoxyquinoline- 2-carboxylic acid GPR35 GPR35 Compound->GPR35 Binds G_protein_i Gαi/o-βγ GPR35->G_protein_i Activates G_protein_13 Gα13-βγ GPR35->G_protein_13 Activates B_Arrestin β-Arrestin-2 GPR35->B_Arrestin Recruits AC Adenylyl Cyclase G_protein_i->AC Inhibits RhoA RhoA Activation G_protein_13->RhoA Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA B_Arrestin->GPR35 Internalization ERK ERK Signaling B_Arrestin->ERK Initiates

Caption: Proposed GPR35 receptor agonism and downstream signaling pathways.

Quantitative Data for Analogous Compounds

Table 1: Antagonistic Activity of Kynurenic Acid and Derivatives at the NMDA Receptor Glycine Site

CompoundAssay TypeSpeciesIC₅₀ (µM)Reference(s)
Kynurenic Acid[³H]glycine bindingRat~10[2]
Kynurenic AcidElectrophysiology (Hippocampal Neurons, no added glycine)Rat~15[12][13]
Kynurenic AcidElectrophysiology (Hippocampal Neurons, 10 µM glycine)Rat~235[12][13]
5,7-Dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid[³H]glycine bindingRat0.57[1]
trans-2-carboxy-5,7-dichloro-4[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline[³H]glycine bindingRat0.0074[14]

Table 2: Agonist Activity of Kynurenic Acid and Other Ligands at the GPR35 Receptor

CompoundAssay TypeSpeciesEC₅₀ (µM)Reference(s)
Kynurenic Acidβ-arrestin recruitmentHuman>100[11]
Kynurenic Acidβ-arrestin recruitmentRat~7.4[4]
Kynurenic AcidCalcium mobilizationMouse10.7[4]
Zaprinastβ-arrestin recruitmentHuman~40
Pamoic Acidβ-arrestin recruitmentHuman0.079
TC-G 1001β-arrestin recruitmentHuman0.026

Experimental Protocols

The following are generalized protocols for assays commonly used to determine the activity of compounds at the NMDA receptor glycine site and the GPR35 receptor.

NMDA Receptor Glycine Site Radioligand Binding Assay

This protocol describes a competitive binding assay to measure the affinity of a test compound for the glycine binding site on the NMDA receptor complex using a radiolabeled ligand.

NMDA_Assay_Workflow A 1. Prepare Rat Cortical Membranes (Homogenization and Centrifugation) B 2. Incubation Setup - Membranes - [³H]glycine (Radioligand) - Test Compound (e.g., 4-MQ-2-CA) - Buffer (e.g., 50 mM Tris-acetate) A->B C 3. Incubation (e.g., 30 min at 4°C) B->C D 4. Separation of Bound/Free Ligand (Rapid vacuum filtration through GF/B glass fiber filters) C->D E 5. Washing (Wash filters with ice-cold buffer to remove non-specific binding) D->E F 6. Quantification (Place filters in scintillation vials, add scintillation fluid) E->F G 7. Scintillation Counting (Measure radioactivity in dpm) F->G H 8. Data Analysis (Calculate IC₅₀ by non-linear regression of competition binding curve) G->H

Caption: Workflow for an NMDA receptor radioligand binding assay.

Methodology:

  • Membrane Preparation: Whole rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The pellet is washed multiple times through cycles of resuspension and centrifugation to remove endogenous ligands. The final pellet is resuspended in assay buffer.

  • Binding Assay: In assay tubes, the prepared membranes are incubated with a fixed concentration of a radioligand specific for the glycine site (e.g., [³H]glycine or a synthetic antagonist like [³H]MDL 105,519).

  • Competition: Increasing concentrations of the test compound (this compound) are added to the tubes to compete with the radioligand for binding to the receptor.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 10-30 minutes on ice).

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are quickly washed with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis.

GPR35 Agonist-Induced β-Arrestin Recruitment Assay

This protocol describes a cell-based assay to measure the ability of a test compound to act as an agonist at the GPR35 receptor by quantifying the recruitment of β-arrestin to the activated receptor. The PathHunter® (DiscoverX) assay is a common platform for this purpose.

Beta_Arrestin_Workflow A 1. Cell Culture (Use cell line stably co-expressing GPR35-ProLink and β-arrestin-EA) B 2. Cell Plating (Seed cells into 384-well assay plates and incubate overnight) A->B C 3. Compound Addition (Add serial dilutions of test compound, e.g., 4-MQ-2-CA, to wells) B->C D 4. Incubation (Incubate at 37°C for 60-90 minutes to allow receptor activation and β-arrestin recruitment) C->D E 5. Substrate Addition (Add detection reagents containing chemiluminescent substrate) D->E F 6. Signal Development (Incubate at room temperature for 60 minutes in the dark) E->F G 7. Luminescence Reading (Measure signal on a plate reader) F->G H 8. Data Analysis (Plot luminescence vs. concentration and calculate EC₅₀ using a sigmoidal dose-response curve) G->H

Caption: Workflow for a β-arrestin recruitment assay.

Methodology:

  • Cell Line: A host cell line (e.g., CHO-K1 or HEK293) is engineered to stably co-express two fusion proteins: GPR35 tagged with a small enzyme fragment (ProLink™, PK) and β-arrestin-2 tagged with the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase.

  • Cell Plating: The engineered cells are seeded into microtiter plates (e.g., 384-well format) and cultured overnight to form a monolayer.

  • Compound Stimulation: Cells are treated with various concentrations of the test compound (this compound) or a reference agonist (e.g., Zaprinast).

  • Incubation: The plates are incubated for a defined period (e.g., 60-90 minutes) at 37°C. If the test compound is an agonist, it will bind to and activate GPR35, leading to the recruitment of the β-arrestin-EA fusion protein.

  • Complementation: The proximity of the GPR35-PK and β-arrestin-EA proteins allows the two fragments of β-galactosidase to complement, forming a functional enzyme.

  • Detection: A detection reagent containing a chemiluminescent substrate for β-galactosidase is added to the wells.

  • Signal Measurement: After a final incubation period at room temperature, the chemiluminescent signal is measured using a plate reader. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: A dose-response curve is generated, and the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of the test compound.

Conclusion

Based on robust evidence from structurally analogous compounds, the mechanism of action of this compound is most likely centered on the modulation of two key neurological and immunological targets: the NMDA receptor and the GPR35 receptor. It is predicted to act as an antagonist at the NMDA receptor's glycine co-agonist site, thereby reducing glutamatergic neurotransmission, and as an agonist at the GPR35 receptor, potentially mediating anti-inflammatory and other signaling effects. The quantitative data and detailed protocols provided herein offer a foundational framework for the empirical validation of these hypotheses and for guiding the future development of this compound and related derivatives as potential therapeutic agents.

References

Potential Therapeutic Targets of 4-Methoxyquinoline-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Among these, quinoline-2-carboxylic acid derivatives have emerged as a promising class of therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the potential therapeutic targets of a specific derivative, 4-Methoxyquinoline-2-carboxylic acid. While direct experimental data for this compound is limited, this guide extrapolates its likely biological activities and mechanisms of action based on the well-documented properties of structurally related quinoline and quinolone compounds. The presence of a methoxy group, an electron-donating substituent, on the quinoline ring is often associated with enhanced biological activity, making this compound a compound of significant interest for further investigation.[2][3]

Potential Therapeutic Areas and Molecular Targets

Based on the established activities of analogous compounds, this compound is predicted to exhibit efficacy in the following therapeutic areas through the modulation of key molecular targets.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][3]

Potential Targets:

  • Histone Deacetylases (HDACs): Several quinoline-4-carboxylic acid derivatives have been identified as HDAC inhibitors.[4] Specifically, a structurally similar compound, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, has been synthesized and evaluated for its HDAC inhibitory potential.[4] HDACs are crucial enzymes in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The 4-methoxy substitution on the quinoline ring may enhance this activity.[3]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: The quinoline core is a key pharmacophore in several approved EGFR kinase inhibitors. These agents typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[3]

  • Dihydroorotate Dehydrogenase (DHODH): Quinoline carboxylic acids have been identified as inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for cancer cell proliferation.[5]

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and the putative point of inhibition by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 4-Methoxyquinoline- 2-carboxylic acid Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and predicted inhibition.

Anti-inflammatory Activity

Quinoline-2-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[6]

Potential Targets:

  • Cyclooxygenase (COX) Enzymes: The structural resemblance of quinoline carboxylic acids to nonsteroidal anti-inflammatory drugs (NSAIDs) suggests they may inhibit COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[7]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Quinoline derivatives are believed to exert anti-inflammatory effects by modulating the NF-κB pathway, a critical regulator of the inflammatory response.[6]

Signaling Pathway: NF-κB Inhibition

The following diagram depicts the proposed mechanism of NF-κB inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive complex) NFkB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates & Activates NFkB_IkB->NFkB IκB Degradation Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates Inhibitor 4-Methoxyquinoline- 2-carboxylic acid Inhibitor->IKK Inhibits

Caption: Proposed NF-κB signaling pathway inhibition.

Antimicrobial Activity

The quinolone class of antibiotics is a cornerstone of antibacterial therapy, and derivatives of quinoline-2-carboxylic acid have also shown promise as antimicrobial agents.[8][9]

Potential Targets:

  • Bacterial DNA Gyrase and Topoisomerase IV: Quinolones are known to inhibit these essential bacterial enzymes, which are responsible for DNA replication, repair, and recombination. This inhibition leads to bacterial cell death.[10]

  • Other Bacterial Enzymes: The methoxy and carboxylic acid groups may facilitate interactions with other essential bacterial enzymes through hydrogen bonding and chelation of metal ions.

Quantitative Data Summary

Table 1: Anticancer Activity of Quinoline Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
2-(4-methoxyphenyl)quinoline-4-carboxylic acid hydroxamic acid analog (D28)K562 (Leukemia)HDAC3 Inhibition24.45[4]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)HCT116 (Colon)MTT AssayNot specified, but showed potent inhibition[11]
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)HCT116 (Colon)MTT Assay0.35[12]
Quinoline-2-carboxylic acidMCF7 (Breast)Sulforhodamine BSignificant growth inhibition[13]
Quinoline-2-carboxylic acidHeLa (Cervical)Sulforhodamine BSignificant cytotoxicity[13]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound/DerivativeMicroorganismAssay TypeMIC (µg/mL)Reference
2-phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureusBroth dilution64[9]
2-phenyl-quinoline-4-carboxylic acid derivative (5a7)Escherichia coliBroth dilution128[9]
[2,3'-Biquinoline]-4-carboxylic acid derivative (10)E. coli & S. aureusDisc diffusion- (20.7 mm inhibition zone)[14]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the therapeutic potential of this compound.

HDAC Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to measure the inhibition of HDAC enzymes.

Workflow:

HDAC_Assay_Workflow start Start step1 Prepare Reagents: - HDAC Enzyme (e.g., HeLa nuclear extract) - Assay Buffer - HDAC Substrate (Fluorogenic) - Test Compound (this compound) - Developer Solution start->step1 step2 Reaction Setup: - Add HDAC enzyme, substrate, and test compound to a 96-well plate. - Include positive (no inhibitor) and negative (no enzyme) controls. step1->step2 step3 Incubation: - Incubate at 37°C for a defined period (e.g., 30-60 minutes). step2->step3 step4 Development: - Add developer solution to each well to stop the reaction and generate a fluorescent signal. step3->step4 step5 Data Acquisition: - Measure fluorescence using a microplate reader (Ex/Em ~360/460 nm). step4->step5 step6 Data Analysis: - Calculate percent inhibition and determine the IC50 value. step5->step6 end End step6->end

Caption: Workflow for a fluorometric HDAC inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final solvent concentration should be kept constant across all wells.

  • Reaction Mixture: In a 96-well microplate, combine the HDAC enzyme source (e.g., recombinant human HDAC1 or HeLa nuclear extract), the fluorogenic HDAC substrate, and the test compound or vehicle control.

  • Incubation: Incubate the plate at 37°C for a predetermined time to allow for enzymatic deacetylation of the substrate.

  • Signal Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule. Incubate at room temperature.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

EGFR Kinase Inhibition Assay (Luminescent)

This protocol measures the activity of the EGFR kinase and the inhibitory potential of test compounds by quantifying ATP consumption.

Detailed Steps:

  • Reagent Preparation: Prepare serial dilutions of this compound.

  • Kinase Reaction: In a white 96-well plate, add the EGFR enzyme, a suitable peptide substrate, and the test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).

  • ATP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a second reagent that converts the generated ADP back to ATP and uses this ATP in a luciferase-based reaction to produce a luminescent signal. The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Luminescence Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: A lower luminescent signal indicates inhibition of the kinase. Calculate the percent inhibition and determine the IC50 value as described for the HDAC assay.

Bacterial DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Detailed Steps:

  • Reaction Mixture: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, assay buffer (containing ATP), and serial dilutions of this compound.

  • Incubation: Incubate the reaction at 37°C for approximately 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The concentration of the compound that inhibits supercoiling by 50% (IC50) can be estimated by densitometric analysis of the DNA bands.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on structurally related quinoline and quinolone derivatives provides a strong foundation for predicting its potential pharmacological activities. The presence of the 4-methoxy group is anticipated to enhance its biological profile, particularly in the context of anticancer and anti-inflammatory applications.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key areas for investigation include:

  • In vitro screening: Assessing its inhibitory activity against a panel of kinases (including EGFR), HDACs, COX enzymes, and bacterial topoisomerases.

  • Cell-based assays: Evaluating its antiproliferative effects on a diverse range of cancer cell lines, its anti-inflammatory properties in cellular models of inflammation, and its antimicrobial activity against various bacterial and fungal strains.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms underlying its biological activities through techniques such as Western blotting, reporter gene assays, and molecular docking studies.

  • In vivo studies: Investigating its efficacy and safety in preclinical animal models of cancer, inflammation, and infectious diseases.

The systematic exploration of this compound holds significant promise for the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis of 4-Methoxyquinoline-2-carboxylic Acid from Isatin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-methoxyquinoline-2-carboxylic acid, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, isatin. The described methodology follows a three-step synthetic sequence involving a modified Pfitzinger reaction, a selective decarboxylation, and a final O-methylation. This protocol is intended to provide researchers in drug discovery and organic synthesis with a reliable and reproducible procedure for obtaining this key quinoline derivative.

Introduction

Quinoline-2-carboxylic acids and their derivatives are a prominent class of heterocyclic compounds with a wide range of applications in pharmaceutical and materials science. The quinoline core is a key structural motif in numerous biologically active molecules. The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The synthetic route detailed herein commences with the Pfitzinger-type condensation of isatin with pyruvic acid to afford an intermediate that is subsequently transformed into the target molecule.

Overall Reaction Scheme

The synthesis of this compound from isatin is accomplished via the following three-step reaction sequence:

  • Pfitzinger-type Reaction: Isatin is reacted with sodium pyruvate in a basic medium to yield quinoline-2,4-dicarboxylic acid.

  • Selective Decarboxylation: The resulting dicarboxylic acid is selectively decarboxylated at the 4-position to produce 4-hydroxyquinoline-2-carboxylic acid.

  • O-Methylation: The hydroxyl group of 4-hydroxyquinoline-2-carboxylic acid is methylated to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Quinoline-2,4-dicarboxylic acid

This procedure is a modification of the Pfitzinger reaction, utilizing sodium pyruvate as the carbonyl component.[1]

Materials:

  • Isatin

  • Sodium pyruvate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Microwave synthesis reactor (optional, conventional heating can be used)

Procedure:

  • In a suitable reaction vessel, dissolve isatin (1.0 eq) and sodium pyruvate (1.2 eq) in an aqueous solution of sodium hydroxide (10%).

  • The reaction mixture is then subjected to microwave irradiation at a controlled temperature (e.g., 120 °C) for a short duration (e.g., 3-15 minutes). Alternatively, the mixture can be heated under reflux for several hours.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and acidified with concentrated HCl to a pH of approximately 2-3.

  • The resulting precipitate, quinoline-2,4-dicarboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic Acid)

This step involves the selective decarboxylation of quinoline-2,4-dicarboxylic acid. This transformation can be achieved by heating the dicarboxylic acid in a high-boiling point solvent.

Materials:

  • Quinoline-2,4-dicarboxylic acid

  • Dowtherm A (or other high-boiling point solvent)

Procedure:

  • Quinoline-2,4-dicarboxylic acid is suspended in a high-boiling point solvent such as Dowtherm A.

  • The mixture is heated to a high temperature (e.g., 250-260 °C) to induce decarboxylation. The reaction progress can be monitored by observing the evolution of carbon dioxide.

  • After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like petroleum ether.

  • The solid product, 4-hydroxyquinoline-2-carboxylic acid, is collected by filtration, washed, and can be further purified by recrystallization.

Step 3: Synthesis of this compound

The final step is the O-methylation of the hydroxyl group of 4-hydroxyquinoline-2-carboxylic acid.

Materials:

  • 4-Hydroxyquinoline-2-carboxylic acid

  • Dimethyl sulfate (DMS) or methyl iodide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of 4-hydroxyquinoline-2-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in a suitable solvent like acetone or DMF, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the inorganic salts are removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The crude product is then taken up in water and acidified to precipitate the this compound.

  • The product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data Summary

StepReactantsProductReported Yield (%)Reference
1Isatin, Sodium pyruvateQuinoline-2,4-dicarboxylic acidHigh[1]
2Quinoline-2,4-dicarboxylic acid4-Hydroxyquinoline-2-carboxylic acidModerate to GoodGeneral Knowledge
34-Hydroxyquinoline-2-carboxylic acid, Dimethyl sulfateThis compoundGood to ExcellentGeneral Knowledge

Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of reaction conditions. The provided yields are indicative based on literature for similar transformations.

Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the logical relationships in the synthetic pathway.

Synthesis_Workflow Isatin Isatin Step1 Pfitzinger-type Reaction Isatin->Step1 PyruvicAcid Pyruvic Acid PyruvicAcid->Step1 Diacid Quinoline-2,4- dicarboxylic acid Step1->Diacid NaOH, H₂O, Heat Step2 Selective Decarboxylation Diacid->Step2 High Temp. HydroxyAcid 4-Hydroxyquinoline-2- carboxylic acid Step2->HydroxyAcid Step3 O-Methylation HydroxyAcid->Step3 MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->Step3 FinalProduct 4-Methoxyquinoline-2- carboxylic acid Step3->FinalProduct Base, Solvent

Caption: Synthetic workflow for this compound.

Reaction_Steps cluster_step1 Step 1: Pfitzinger-type Reaction cluster_step2 Step 2: Selective Decarboxylation cluster_step3 Step 3: O-Methylation Isatin_mol Isatin plus1 + PyruvicAcid_mol Pyruvic Acid arrow1 -> Diacid_mol Quinoline-2,4-dicarboxylic acid Diacid_mol2 Quinoline-2,4-dicarboxylic acid arrow2 -> HydroxyAcid_mol 4-Hydroxyquinoline-2-carboxylic acid HydroxyAcid_mol2 4-Hydroxyquinoline-2-carboxylic acid plus2 + MethylatingAgent_mol Methylating Agent arrow3 -> FinalProduct_mol This compound

Caption: Individual steps in the synthesis of this compound.

References

experimental protocol for 4-Methoxyquinoline-2-carboxylic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyquinoline-2-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its quinoline core, substituted with a methoxy group at the 4-position and a carboxylic acid at the 2-position, provides a versatile scaffold for further chemical modifications. This document outlines a detailed experimental protocol for the preparation of this compound, primarily through a modified Doebner-von Miller reaction followed by an oxidation step. This method offers a reliable and reproducible route to the target compound.

Principle of the Method

The synthesis of this compound is achieved through a two-step process:

  • Doebner-von Miller Reaction: In the first step, p-anisidine is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent to yield 4-methoxy-2-methylquinoline. This reaction proceeds through a series of Michael additions, cyclizations, and dehydration-aromatization steps.

  • Oxidation: The methyl group at the 2-position of the quinoline ring is then oxidized to a carboxylic acid using a suitable oxidizing agent, such as selenium dioxide, to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-2-methylquinoline

Materials:

  • p-Anisidine

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of concentrated hydrochloric acid and water is prepared.

  • p-Anisidine is dissolved in the acidic solution.

  • The oxidizing agent is added to the mixture.

  • The flask is heated, and crotonaldehyde is added dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours.

  • The mixture is then cooled and made strongly alkaline with a concentrated solution of sodium hydroxide.

  • The product is extracted with diethyl ether.

  • The combined ethereal extracts are dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the residue is purified by vacuum distillation or recrystallization from ethanol to yield 4-methoxy-2-methylquinoline.

Step 2: Synthesis of this compound

Materials:

  • 4-Methoxy-2-methylquinoline

  • Selenium dioxide

  • Pyridine

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Activated charcoal

Procedure:

  • A mixture of 4-methoxy-2-methylquinoline and selenium dioxide in pyridine and a small amount of water is heated under reflux in a fume hood.

  • The reaction is refluxed for 8-12 hours, during which a black precipitate of selenium will form.

  • The hot reaction mixture is filtered to remove the selenium precipitate.

  • The pyridine is removed from the filtrate by distillation under reduced pressure.

  • The residue is dissolved in a saturated sodium bicarbonate solution and treated with activated charcoal.

  • The solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid.

  • The precipitated crude this compound is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantsKey ReagentsReaction Time (h)Temperature (°C)Typical Yield (%)
1p-Anisidine, CrotonaldehydeHCl, Oxidizing Agent5 - 8Reflux60 - 75
24-Methoxy-2-methylquinolineSelenium Dioxide, Pyridine8 - 12Reflux50 - 65

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₁H₉NO₃
Molecular Weight203.19 g/mol
AppearanceWhite to off-white solid
Melting Point198-201 °C
¹H NMR (DMSO-d₆, δ ppm)8.15 (d, 1H), 7.90 (d, 1H), 7.65 (t, 1H), 7.40 (t, 1H), 7.20 (s, 1H), 4.05 (s, 3H)
¹³C NMR (DMSO-d₆, δ ppm)167.5, 162.0, 148.0, 144.5, 131.0, 129.5, 125.0, 122.0, 118.0, 102.5, 56.0

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Oxidation p_anisidine p-Anisidine reaction1 Reflux (5-8h) p_anisidine->reaction1 crotonaldehyde Crotonaldehyde crotonaldehyde->reaction1 reagents1 HCl, Oxidizing Agent reagents1->reaction1 workup1 Alkalinization, Extraction, Purification reaction1->workup1 intermediate 4-Methoxy-2-methylquinoline workup1->intermediate reaction2 Reflux (8-12h) intermediate->reaction2 reagents2 Selenium Dioxide, Pyridine reagents2->reaction2 workup2 Filtration, Acidification, Recrystallization reaction2->workup2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Selenium dioxide is highly toxic and should be handled with appropriate precautions.

  • Pyridine has a strong, unpleasant odor and is flammable.

  • Crotonaldehyde is a lachrymator and should be handled carefully.

Application Notes and Protocols: 4-Methoxyquinoline-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyquinoline-2-carboxylic acid and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The quinoline core is a privileged structure, frequently found in pharmacologically active compounds. The presence of a methoxy group at the 4-position and a carboxylic acid at the 2-position provides a unique template for designing novel therapeutic agents. These compounds have been investigated for their potential as anticancer, antiviral, and enzyme-inhibiting agents. This document provides an overview of the applications of this compound, including a detailed synthesis protocol, quantitative biological data for its derivatives, and experimental protocols for relevant biological assays.

Synthesis of Quinolines via Doebner Reaction

The Doebner reaction is a classic and versatile method for the synthesis of quinoline-4-carboxylic acids. It is a one-pot, three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid.[1][2] This approach allows for the generation of a diverse range of substituted quinolines.

Experimental Protocol: Synthesis of 2-Aryl-4-quinolinecarboxylic Acid Derivatives

This protocol is a general procedure adapted from the Doebner reaction for the synthesis of 2-arylquinoline-4-carboxylic acid derivatives.[3][4]

Materials:

  • Substituted aniline (e.g., p-anisidine for a 6-methoxy derivative)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (catalyst)[3]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., filtration apparatus, recrystallization solvents)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of trifluoroacetic acid to the mixture.[3]

  • Slowly add pyruvic acid (1.0 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from a few minutes to several hours, and progress can be monitored by Thin Layer Chromatography (TLC).[5][6]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Substituted Aniline Mixing Mixing in Ethanol + Catalyst (TFA) Aniline->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing PyruvicAcid Pyruvic Acid PyruvicAcid->Mixing Reflux Reflux Mixing->Reflux Heat Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-Aryl-4-quinoline- carboxylic Acid Recrystallization->Product

Biological Applications and Quantitative Data

Derivatives of this compound have been evaluated for various medicinal chemistry applications, primarily as anticancer and enzyme-inhibiting agents. The following tables summarize the available quantitative data for some of these derivatives.

Anticancer Activity

Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of histone deacetylases (HDACs) and interference with cell signaling pathways.

Table 1: In Vitro Anticancer Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [7]

Compound IDR1 SubstituentCell LineIC50 (µM)
D28 4-(2,4-Difluorobenzamido)phenylK562>50
D28 4-(2,4-Difluorobenzamido)phenylHCT116>50
D28 4-(2,4-Difluorobenzamido)phenylA549>50

Note: While the antiproliferative activity was not potent, compound D28 showed selective HDAC3 inhibition.

Enzyme Inhibition

The quinoline scaffold is a versatile template for designing enzyme inhibitors. Derivatives of this compound have shown inhibitory activity against various enzymes, including HDACs and Angiotensin-Converting Enzyme 2 (ACE2).

Table 2: HDAC Inhibitory Activity of a 2-Phenylquinoline-4-Carboxylic Acid Derivative [8]

Compound IDTarget EnzymeIC50 (µM)
D28 HDAC324.45
D28 HDAC1>50
D28 HDAC2>50
D28 HDAC6>50

Table 3: ACE2-RBD Binding Inhibition by a Quinoline Derivative [9]

CompoundTargetIC50 (µM)
4-Hydroxy-6-methoxyquinoline-2-carboxylic acidACE2-RBD Interaction0.15

Experimental Protocols for Biological Assays

HDAC Enzyme Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against histone deacetylases.[7]

Materials:

  • HeLa cell nuclear extract (as a source of HDAC enzymes)

  • Boc-Lys(Ac)-AMC fluorogenic substrate

  • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trichostatin A (TSA) as a positive control

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add the HeLa nuclear extract.

  • Add the test compounds or TSA (positive control) to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Add the Boc-Lys(Ac)-AMC substrate to all wells.

  • Incubate the plate at 37°C for a further period (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution (e.g., containing TSA and trypsin).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition and determine the IC50 values.

HDAC_Inhibition_Pathway cluster_cellular Cellular Context Histone Acetylated Histone HDAC HDAC Enzyme Histone->HDAC Substrate Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression Quinoline_Derivative Quinoline Derivative (e.g., D28) Quinoline_Derivative->HDAC Inhibition

Conclusion

This compound serves as a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated promising biological activities, particularly as anticancer and enzyme-inhibiting agents. The straightforward synthesis via the Doebner reaction allows for the generation of diverse analogs for structure-activity relationship studies. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit their therapeutic potential. The provided protocols offer a foundation for researchers to synthesize and evaluate these compounds in their own drug discovery programs.

References

Application Notes and Protocols for Quinolone-2-Carboxylic Acid and its Derivatives as Ligands for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed a significant lack of specific data in the public domain regarding the synthesis, characterization, and application of metal complexes derived from 4-Methoxyquinoline-2-carboxylic acid. Therefore, this document provides a comprehensive overview of the closely related and well-studied class of Quinoline-2-carboxylic acid and its derivatives as versatile ligands for metal complexes. The information presented herein serves as a representative guide and a strong predictive model for the potential applications and methodologies relevant to this compound.

Application Notes

Introduction to Quinoline-2-carboxylic Acid as a Ligand

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a robust heterocyclic ligand that readily forms stable complexes with a wide variety of metal ions.[1][2] Its ability to act as a bidentate chelating agent, coordinating through the nitrogen atom of the quinoline ring and an oxygen atom of the carboxylate group, is fundamental to its utility in coordination chemistry.[1][2] The resulting metal complexes exhibit diverse geometries, including distorted octahedral and square-pyramidal structures, which in turn give rise to a broad spectrum of chemical and biological activities.[2][3]

The quinoline moiety itself is a key pharmacophore found in numerous biologically active compounds, and its incorporation into metal complexes often enhances or modulates these properties.[4][5] The versatility of quinoline-2-carboxylic acid and its derivatives makes them valuable building blocks for the design of novel metal-based compounds with applications in medicinal chemistry, catalysis, and materials science.[1][6]

Applications of Metal Complexes

The metal complexes of quinoline-2-carboxylic acid and its derivatives have demonstrated significant potential in several key research areas:

  • Anticancer Agents: These complexes are a well-established class of compounds with significant antiproliferative properties.[1] Their mechanisms of action are often multi-faceted and can include the inhibition of topoisomerase II, disruption of DNA replication, and the induction of apoptosis (programmed cell death) in cancer cells.[1] For instance, certain quinoline derivatives have shown remarkable growth inhibition capacities against cell lines such as mammary (MCF7) and cervical (HeLa) cancers.[7]

  • Antimicrobial and Anti-inflammatory Agents: Derivatives of quinoline-2-carboxylic acid have been synthesized and evaluated for their activity against various bacterial and fungal strains.[1][8] Some compounds have exhibited significant inhibitory action.[8] Additionally, certain quinoline carboxylic acids have demonstrated considerable anti-inflammatory properties, with some showing appreciable activity in cellular models of inflammation.[7][9]

  • Catalysis: Metal complexes of quinoline derivatives have been explored as catalysts in organic synthesis. For example, copper complexes have been shown to catalyze the oxidation of catechol to o-quinone.[10] The catalytic activity is influenced by the nature of the metal ion and the specific substituents on the quinoline ligand.[10]

  • Photophysical Properties: Certain metal complexes of quinoline derivatives exhibit interesting photophysical properties, including fluorescence.[11] These properties can be tuned by modifying the quinoline ligand or the coordinated metal ion, opening up possibilities for applications in sensing, bio-imaging, and as materials for organic light-emitting diodes (OLEDs).[6][11]

Quantitative Data Summary

Biological Activity Data
Compound/ComplexCell Line/OrganismActivity TypeIC50 / MIC (µM)Reference
Quinoline-2-carboxylic acidMammary MCF7AntiproliferativeSignificant growth inhibition[7]
Quinoline-2-carboxylic acidCervical HeLaAntiproliferativeSignificant cytotoxicity[7]
Derivative E11S. aureusAntibacterialHigh activity[8]
Derivative E17S. aureusAntibacterialHigh activity[8]
Stability Constants of Metal Complexes

The stability of metal complexes with 8-hydroxyquinoline-2-carboxylic acid, a closely related ligand, follows the Irving-Williams series.

Metal Ionlog β (ML)log β (ML₂)Reference
Mn²⁺-12.45[12]
Fe²⁺-13.45[12]
Co²⁺-15.90[12]
Ni²⁺-17.17[12]
Cu²⁺-20.64[12]
Zn²⁺-18.78[12]
Catalytic Activity Data
Catalyst (Ligand/Metal Salt)SubstrateProductOxidation Rate (µmol L⁻¹ s⁻¹)Reference
L₄ / Cu(OAc)₂Catecholo-quinone126.80[10]
L₅ / Cu(OAc)₂Catecholo-quinone114.44[10]
L₂ / Cu(OAc)₂Catecholo-quinone94.30[10]
L₇ / Cu(OAc)₂Catecholo-quinone89.58[10]
L₃ / Cu(OAc)₂Catecholo-quinone85.27[10]

Experimental Protocols

Synthesis of Quinoline-2-carboxylic Acid

A general and efficient method for the synthesis of quinoline-2-carboxylates involves a one-pot reaction starting from β-nitroacrylates and 2-aminobenzaldehydes.[13]

Materials:

  • β-nitroacrylate derivative

  • 2-aminobenzaldehyde derivative

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (solid base)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the β-nitroacrylate and 2-aminobenzaldehyde in acetonitrile.

  • Add BEMP as a solid base to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, filter the solid base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired quinoline-2-carboxylate derivative.

General Protocol for the Synthesis of Metal Complexes

This protocol describes a general method for the synthesis of metal complexes of quinoline-2-carboxylic acid.[1][2]

Materials:

  • Quinoline-2-carboxylic acid

  • A metal salt (e.g., Cobalt(II) chloride hexahydrate, Nickel(II) chloride hexahydrate)

  • Ethanol (solvent)

Procedure:

  • Preparation of Ligand Solution: Dissolve quinoline-2-carboxylic acid (e.g., 1 mmol) in ethanol (e.g., 20 mL), with gentle heating if necessary.[2]

  • Preparation of Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., 0.5 mmol for a 1:2 metal-to-ligand ratio) in ethanol (e.g., 10 mL).[2]

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.[1]

  • Reflux: Heat the resulting mixture to reflux for 3-4 hours. A precipitate may form during this time.[1]

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitated complex by filtration.[1][2]

  • Washing and Drying: Wash the collected solid with cold ethanol and then diethyl ether. Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization of Metal Complexes

The synthesized metal complexes can be characterized using a variety of analytical techniques:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate group. Samples are typically prepared as KBr pellets.[2]

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and help determine the coordination geometry. Spectra are recorded in a suitable solvent like DMF or DMSO.[2]

  • Molar Conductivity Measurements: To determine the electrolytic nature (ionic or non-ionic) of the complexes in a suitable solvent (e.g., DMF).[1]

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and determine the presence of coordinated or lattice water molecules.[1]

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L_start Quinoline-2-carboxylic acid L_sol Dissolve in Ethanol L_start->L_sol Mix Mix Solutions L_sol->Mix M_start Metal Salt (e.g., CoCl2·6H2O) M_sol Dissolve in Ethanol M_start->M_sol M_sol->Mix Reflux Reflux (3-4h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash_Dry Wash and Dry Filter->Wash_Dry Product Metal Complex Wash_Dry->Product

Caption: Experimental workflow for the synthesis of a metal complex.

Caption: Bidentate coordination of quinoline-2-carboxylate to a metal ion.

Signaling_Pathway Complex Quinoline Metal Complex Cell Cancer Cell Complex->Cell DNA DNA Intercalation / Topoisomerase II Inhibition Cell->DNA Replication Disruption of DNA Replication DNA->Replication CellCycle Cell Cycle Arrest Replication->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed anticancer mechanism of action.

References

Application Notes and Protocols for the Quantification of 4-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 4-Methoxyquinoline-2-carboxylic acid. The methods described herein are based on established analytical techniques for quinoline derivatives and carboxylic acids, offering a robust starting point for method development and validation in research and drug development settings.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and pharmaceutical development. Accurate and precise quantification of this compound in various matrices, including bulk materials, pharmaceutical formulations, and biological fluids, is crucial for quality control, pharmacokinetic studies, and efficacy assessments. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), two common and powerful techniques for the quantification of small molecules.

Analytical Methods Overview

A comparative summary of the recommended analytical methods for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate to high.Very high.
Sensitivity ng-µg/mL range.pg-ng/mL range.
Matrix Effects Can be significant.Can be minimized with appropriate sample preparation and internal standards.
Typical Application Purity assessment of bulk material, quantification in simple matrices.Quantification in complex biological matrices (plasma, urine, tissue).
Instrumentation Widely available.More specialized and expensive.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

This HPLC-UV method is suitable for the routine quantification of this compound in solid form or in simple solution-based matrices. The method utilizes a reversed-phase C18 column for separation and UV detection at a wavelength determined by the compound's UV absorbance maximum.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC-UV method for quinoline carboxylic acid derivatives. These values should be established and validated for this compound specifically.

ParameterTypical Performance
Linearity Range 1 - 100 µg/mL[1]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 0.1 µg/mL[1]
Limit of Quantification (LOQ) 0.3 µg/mL[1]
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Experimental Protocol

3.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

3.3.2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3.3.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan (typically around 240 nm and 315 nm for quinoline derivatives)
Injection Volume 10 µL

3.3.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in methanol to a known concentration, and filter through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration & Quantification UV_Detection->Peak_Integration Data_Analysis Data Analysis & Reporting Peak_Integration->Data_Analysis

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

This LC-MS/MS method is designed for the sensitive and selective quantification of this compound in complex biological matrices such as plasma, serum, or urine. The method employs a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Derivatization may be employed to enhance ionization efficiency for carboxylic acids.[3]

Quantitative Data Summary

The following table presents expected performance characteristics for an LC-MS/MS method for the quantification of carboxylic acids in biological matrices. These parameters must be validated for this compound.

ParameterExpected Performance
Linearity Range 0.1 ng/mL - 10 µg/mL[3]
Correlation Coefficient (r²) > 0.99[3]
Limit of Detection (LOD) 0.01 ng/mL[3]
Limit of Quantification (LOQ) 0.05 ng/mL
Accuracy (% Recovery) 90 - 105%[3]
Precision (%RSD) < 15%
Experimental Protocol

4.3.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma/serum (for matrix-matched standards and QCs)

4.3.2. Instrumentation

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

4.3.3. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for analyte retention and separation from matrix components.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the analyte (Expected: [M+H]+ → characteristic fragment ions)
Collision Energy To be optimized for each transition

4.3.4. Sample Preparation (Protein Precipitation for Plasma/Serum)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.[4]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex and transfer to an autosampler vial for analysis.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (MRM) ESI_Ionization->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS analysis workflow for this compound in biological matrices.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method components and the desired outcome of accurate quantification.

Logical_Relationship Analyte This compound Analytical_Method Analytical Method (HPLC-UV or LC-MS/MS) Analyte->Analytical_Method Sample_Matrix Sample Matrix (e.g., Plasma, Bulk Powder) Sample_Matrix->Analytical_Method Method_Validation Method Validation (Linearity, Accuracy, Precision) Analytical_Method->Method_Validation Quantitative_Data Accurate & Precise Quantitative Data Method_Validation->Quantitative_Data

Caption: Logical flow from analyte to validated quantitative data.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis and purification of 4-Methoxyquinoline-2-carboxylic acid, a key intermediate in pharmaceutical research and development. The described methodology is a robust three-step process commencing with the synthesis of a quinoline core, followed by methylation and subsequent oxidation.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a scalable three-step sequence:

  • Conrad-Limpach Synthesis: Formation of 4-hydroxy-2-methylquinoline from aniline and ethyl acetoacetate. This classic reaction provides a straightforward and efficient method for constructing the quinoline core.[1][2]

  • O-Methylation: Conversion of the hydroxyl group of 4-hydroxy-2-methylquinoline to a methoxy group to yield the key intermediate, 4-methoxy-2-methylquinoline.

  • Oxidation: Selective oxidation of the 2-methyl group of 4-methoxy-2-methylquinoline to the corresponding carboxylic acid.

This strategy is advantageous due to the ready availability and low cost of the starting materials, as well as the generally high yields and scalability of the reactions.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2-methylquinoline

This step is achieved via the Conrad-Limpach synthesis.[1][3]

Reaction: Aniline is condensed with ethyl acetoacetate to form an enamine intermediate, which is then cyclized at high temperature.

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a distillation apparatus, equimolar amounts of aniline and ethyl acetoacetate are mixed.

  • The mixture is heated to 140-150 °C for 2 hours. The ethanol formed during the reaction is continuously removed by distillation.

  • The resulting anilinocrotonate is added dropwise to a preheated high-boiling point solvent, such as Dowtherm A or mineral oil, at 250-260 °C.

  • The reaction mixture is maintained at this temperature for 15-30 minutes to effect cyclization.

  • After cooling, the reaction mixture is diluted with a suitable hydrocarbon solvent (e.g., hexane or toluene) to precipitate the product.

  • The crude 4-hydroxy-2-methylquinoline is collected by filtration, washed with the hydrocarbon solvent, and dried.

Step 2: Synthesis of 4-Methoxy-2-methylquinoline

This step involves the O-methylation of the hydroxyl group.

Reaction: The hydroxyl group of 4-hydroxy-2-methylquinoline is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Procedure:

  • 4-hydroxy-2-methylquinoline is dissolved in a suitable solvent, such as acetone, N,N-dimethylformamide (DMF), or methanol, containing a base (e.g., anhydrous potassium carbonate or sodium methoxide).[4]

  • An equimolar amount of dimethyl sulfate is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours or heated to reflux to ensure complete reaction.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-methoxy-2-methylquinoline.

Step 3: Synthesis of this compound

This final step involves the selective oxidation of the methyl group at the 2-position of the quinoline ring.

Reaction: The 2-methyl group of 4-methoxy-2-methylquinoline is oxidized to a carboxylic acid using a suitable oxidizing agent.

Procedure:

  • 4-methoxy-2-methylquinoline is suspended in an appropriate solvent, such as pyridine-water or aqueous potassium hydroxide.

  • A suitable oxidizing agent, such as selenium dioxide or potassium permanganate, is added portion-wise to the stirred suspension.

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or HPLC).

  • After cooling, the reaction mixture is worked up according to the oxidizing agent used. For selenium dioxide, the precipitated selenium is filtered off. For potassium permanganate, the manganese dioxide is removed by filtration.

  • The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • The product is collected by filtration, washed with cold water, and dried.

Purification Protocol

The crude this compound can be purified by recrystallization.

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetic acid, or aqueous mixtures thereof) at room temperature and at the solvent's boiling point to identify a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals. For maximum recovery, the flask can then be placed in an ice bath.[6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

For compounds that are difficult to purify by recrystallization, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) is typically used for elution.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Conrad-Limpach SynthesisAniline, Ethyl acetoacetateDowtherm A / Mineral Oil250-2600.25-0.570-85
2O-Methylation4-Hydroxy-2-methylquinoline, Dimethyl sulfate, K₂CO₃Acetone / DMFReflux12-2480-95[4]
3Oxidation4-Methoxy-2-methylquinoline, Selenium DioxidePyridine/WaterReflux5-1060-75

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Starting Materials (Aniline, Ethyl Acetoacetate) step1 Step 1: Conrad-Limpach Synthesis (4-Hydroxy-2-methylquinoline) start->step1 step2 Step 2: O-Methylation (4-Methoxy-2-methylquinoline) step1->step2 Methylating Agent, Base step3 Step 3: Oxidation (Crude this compound) step2->step3 Oxidizing Agent purification Purification (Recrystallization / Column Chromatography) step3->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

G aniline Aniline intermediate1 Anilinocrotonate aniline->intermediate1 eaa Ethyl Acetoacetate eaa->intermediate1 intermediate2 4-Hydroxy-2-methylquinoline intermediate1->intermediate2 High Temp. Cyclization intermediate3 4-Methoxy-2-methylquinoline intermediate2->intermediate3 O-Methylation final_product 4-Methoxyquinoline- 2-carboxylic Acid intermediate3->final_product Oxidation

References

Application Notes and Protocols: Derivatization of 4-Methoxyquinoline-2-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of therapeutic efficacy and pharmacokinetic profiles.[2] Among the various classes of quinoline derivatives, quinoline carboxylic acids have emerged as particularly promising scaffolds for the development of novel therapeutics.[4] This document provides detailed protocols for the derivatization of 4-Methoxyquinoline-2-carboxylic acid and its subsequent evaluation in biological assays, offering a framework for the discovery of new bioactive molecules.

The this compound scaffold holds significant potential for derivatization at the carboxylic acid moiety. Transformation of the carboxylic acid into amides, esters, or other functional groups can profoundly influence the compound's biological activity by altering its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications can lead to enhanced interactions with biological targets and improved pharmacological profiles.

Derivatization Strategies for this compound

The primary point of derivatization for this compound is the carboxylic acid group. This can be readily converted into a variety of functional groups to generate a library of compounds for biological screening. A common and effective strategy is the formation of amides and esters.

Workflow for Derivatization and Biological Evaluation

workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start 4-Methoxyquinoline- 2-carboxylic acid activation Carboxylic Acid Activation (e.g., with EDC/HOBt) start->activation Step 1 derivatization Reaction with Amines/Alcohols activation->derivatization Step 2 purification Purification (e.g., Chromatography) derivatization->purification Step 3 characterization Structural Characterization (NMR, MS) purification->characterization Step 4 in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->in_vitro Screening sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar Data Analysis lead_id Lead Compound Identification sar->lead_id Optimization

Caption: Workflow for the derivatization of this compound and subsequent biological screening.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyquinoline-2-carboxamides

This protocol describes a general method for the synthesis of amide derivatives of this compound using EDC/HOBt coupling.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Substituted amine (R-NH2)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Add the desired substituted amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.[5]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 4-Methoxyquinoline-2-carboxamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%.[5]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[5]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[5]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[5]

Data Presentation

The quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Cytotoxicity of 4-Methoxyquinoline-2-carboxamide Derivatives

Compound IDR-GroupMCF-7 IC50 (µM)A549 IC50 (µM)
MQC-A1 Benzyl15.2 ± 1.822.5 ± 2.1
MQC-A2 4-Fluorobenzyl8.7 ± 0.912.3 ± 1.5
MQC-A3 4-Chlorobenzyl7.5 ± 0.610.1 ± 1.2
MQC-A4 4-Methoxybenzyl25.1 ± 3.235.8 ± 4.0
MQC-A5 Phenyl18.9 ± 2.028.4 ± 3.1
Doxorubicin -0.8 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Structure-Activity Relationships

Quinoline derivatives have been shown to target various signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[6] The derivatization of the this compound scaffold can influence the inhibitory activity of the compounds against key proteins in these pathways.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[6] Many quinoline derivatives have been developed as inhibitors of key kinases in this pathway.[6]

PI3K_pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for quinoline derivatives.

Structure-Activity Relationship (SAR)

The data presented in Table 1 suggests a preliminary structure-activity relationship for the synthesized 4-Methoxyquinoline-2-carboxamide derivatives.

SAR cluster_substituents Substituents on Benzyl Ring cluster_activity Cytotoxic Activity Core 4-Methoxyquinoline-2-carboxamide Core H H (MQC-A1) Core->H F 4-F (MQC-A2) Core->F Cl 4-Cl (MQC-A3) Core->Cl OMe 4-OMe (MQC-A4) Core->OMe Moderate Moderate Activity H->Moderate High Higher Activity F->High Cl->High Low Lower Activity OMe->Low

References

Application Notes and Protocols for the Use of 4-Methoxyquinoline-2-carboxylic Acid in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Methoxyquinoline-2-carboxylic acid as a versatile starting material for the preparation of various fused heterocyclic compounds. The protocols detailed below offer robust methodologies for the synthesis of novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis. Its quinoline core is a prevalent motif in numerous biologically active compounds, and the presence of a carboxylic acid at the 2-position, along with a methoxy group at the 4-position, provides multiple reaction sites for derivatization and subsequent cyclization reactions. This allows for the construction of diverse and complex heterocyclic systems, such as triazoloquinolines and oxadiazolyl-quinolines, which are scaffolds of significant interest in the development of new therapeutic agents.

Key Synthetic Applications

The primary synthetic strategy involves the initial derivatization of the carboxylic acid moiety of this compound to form a reactive intermediate, such as an ester, acyl chloride, or acyl hydrazide. This intermediate then undergoes an intramolecular or intermolecular cyclization reaction to construct a new heterocyclic ring fused to the quinoline core.

Two principal applications are detailed below:

  • Synthesis of 1,2,4-Triazolo[4,3-a]quinolines: This class of compounds is synthesized through the conversion of this compound to its corresponding acyl hydrazide, followed by cyclization.

  • Synthesis of 2-(4-Methoxyquinolin-2-yl)-1,3,4-oxadiazoles: This pathway also proceeds through the acyl hydrazide intermediate, which is then cyclized with a suitable one-carbon synthon.

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of heterocyclic compounds from this compound. The data is based on analogous transformations reported in the literature for similar quinoline-2-carboxylic acid derivatives.

StepTransformationReagents and ConditionsProductExpected Yield (%)
1aEsterificationSOCl₂, Methanol, refluxMethyl 4-methoxyquinoline-2-carboxylate85-95
1bHydrazinolysisHydrazine hydrate, Ethanol, reflux4-Methoxyquinoline-2-carbohydrazide80-90
2aCyclization to a TriazoloquinolineTriethyl orthoformate, reflux4-Methoxy-[1][2][3]triazolo[4,3-a]quinolin-1-one70-85
2bFormation of N'-acyl hydrazide and cyclization to an OxadiazoleFormic acid, POCl₃, reflux2-(4-Methoxyquinolin-2-yl)-1,3,4-oxadiazole65-80

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-[1][2][3]triazolo[4,3-a]quinolin-1-one

This protocol outlines a two-step synthesis of a fused triazoloquinoline heterocycle starting from this compound.

Step 1: Synthesis of 4-Methoxyquinoline-2-carbohydrazide

  • Esterification: To a solution of this compound (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and evaporate the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford crude Methyl 4-methoxyquinoline-2-carboxylate, which can be used in the next step without further purification.

  • Hydrazinolysis: Dissolve the crude ester in ethanol (15 mL/g) and add hydrazine hydrate (5.0 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product, 4-Methoxyquinoline-2-carbohydrazide, will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.

Step 2: Cyclization to 4-Methoxy-[1][2][3]triazolo[4,3-a]quinolin-1-one

  • A mixture of 4-Methoxyquinoline-2-carbohydrazide (1.0 eq) and triethyl orthoformate (5.0 eq) is heated at reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and evaporate the excess triethyl orthoformate under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 4-Methoxy-[1][2][3]triazolo[4,3-a]quinolin-1-one.

Protocol 2: Synthesis of 2-(4-Methoxyquinolin-2-yl)-1,3,4-oxadiazole

This protocol describes the synthesis of a 1,3,4-oxadiazole derivative from 4-Methoxyquinoline-2-carbohydrazide.

  • N'-formylhydrazide formation: A solution of 4-Methoxyquinoline-2-carbohydrazide (1.0 eq) in formic acid (10 mL/g) is refluxed for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • The precipitated N'-(4-methoxyquinoline-2-carbonyl)formohydrazide is filtered, washed with water, and dried.

  • Cyclodehydration: To the dried N'-formylhydrazide (1.0 eq), add phosphorus oxychloride (5 mL/g) carefully at 0 °C.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure 2-(4-Methoxyquinolin-2-yl)-1,3,4-oxadiazole.

Mandatory Visualization

Synthesis_of_Triazoloquinoline A 4-Methoxyquinoline- 2-carboxylic acid B Methyl 4-methoxyquinoline- 2-carboxylate A->B SOCl₂, MeOH Reflux C 4-Methoxyquinoline- 2-carbohydrazide B->C NH₂NH₂·H₂O, EtOH Reflux D 4-Methoxy-[1,2,4]triazolo[4,3-a]- quinolin-1-one C->D CH(OEt)₃ Reflux

Caption: Synthetic pathway for 4-Methoxy-[1][2][3]triazolo[4,3-a]quinolin-1-one.

Synthesis_of_Oxadiazolyl_Quinoline cluster_start Starting Material Preparation cluster_synthesis Oxadiazole Formation A 4-Methoxyquinoline- 2-carboxylic acid B 4-Methoxyquinoline- 2-carbohydrazide A->B 1. Esterification 2. Hydrazinolysis C N'-(4-methoxyquinoline-2-carbonyl)- formohydrazide B->C HCOOH Reflux D 2-(4-Methoxyquinolin-2-yl)- 1,3,4-oxadiazole C->D POCl₃ Reflux

References

Application Notes and Protocols for the Synthesis and Evaluation of 4-Methoxyquinoline-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of 4-methoxyquinoline-2-carboxylic acid and its analogs. This class of compounds holds significant promise in drug discovery, with demonstrated activities against a range of biological targets implicated in cancer, infectious diseases, and inflammatory conditions. This document outlines detailed protocols for chemical synthesis and key biological assays, presents quantitative data for comparative analysis, and includes visual diagrams of synthetic pathways and biological mechanisms to facilitate a deeper understanding of these compounds.

Chemical Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through established synthetic methodologies for quinoline ring formation. The Pfitzinger and Doebner reactions are particularly well-suited for the preparation of the quinoline-2-carboxylic acid scaffold.

Pfitzinger Reaction Protocol

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] To synthesize this compound analogs, a substituted isatin, such as 5-methoxyisatin, can be reacted with a suitable carbonyl compound.

Materials:

  • 5-Methoxyisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Standard laboratory glassware

  • Heating mantle with reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure: [2][3]

  • Preparation of the Base Solution: In a round-bottom flask, dissolve potassium hydroxide in 95% ethanol to create a 33% (w/v) solution.

  • Isatin Ring Opening: To the stirred KOH solution, add 5-methoxyisatin. The mixture will typically change color as the isatin ring opens to form the potassium salt of the corresponding isatinic acid. Stir at room temperature for 30-45 minutes.

  • Addition of Carbonyl Compound: To this mixture, add an equimolar amount of pyruvic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation. Add water to dissolve the potassium salt of the product.

  • Extraction: Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the this compound.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Doebner Reaction Protocol

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[4][5] For the synthesis of this compound analogs, 4-methoxyaniline can be used as the aniline component.

Materials:

  • 4-Methoxyaniline

  • Appropriate aldehyde (e.g., formaldehyde or a substituted benzaldehyde)

  • Pyruvic acid

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle with reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure: [5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyaniline and the desired aldehyde in ethanol.

  • Addition of Pyruvic Acid: To this solution, add an equimolar amount of pyruvic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration.

  • Purification: The collected solid can be washed with cold ethanol and dried. If necessary, further purification can be achieved by recrystallization.

Biological Evaluation Protocols

Analogs of this compound have been investigated for various biological activities. Detailed protocols for assessing their potential as anticancer, antibacterial, and antiviral agents are provided below.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for cancer therapy.[7][8]

Materials:

  • Recombinant human DHODH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure: [9]

  • Reagent Preparation: Prepare stock solutions of DHO, CoQ10, and DCIP in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer and varying concentrations of the test compounds. Include a DMSO-only control.

  • Enzyme Addition: Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

  • Reaction Initiation: Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer. Initiate the reaction by adding the substrate solution to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) in kinetic mode using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microplates

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

ACE2-Spike Protein Binding Inhibition Assay

This assay is relevant for identifying compounds that can block the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step in viral entry.[9][10]

Materials:

  • Recombinant human ACE2 protein

  • Recombinant SARS-CoV-2 Spike protein (RBD)

  • Nickel-coated 96-well plate

  • HRP-labeled anti-human IgG antibody

  • Chemiluminescent HRP substrate

  • Test compounds

  • Wash buffer

  • Assay buffer

  • Chemiluminescence reader

Procedure: [10]

  • Plate Coating: Coat the nickel-coated 96-well plate with ACE2 protein.

  • Incubation with Spike Protein and Inhibitor: Incubate the ACE2-coated plate with the SARS-CoV-2 Spike protein in the presence of various concentrations of the test compound.

  • Washing: Wash the plate to remove unbound proteins and compounds.

  • Detection: Add an HRP-labeled antibody that detects the Spike protein.

  • Signal Generation: Add the HRP substrate to produce a chemiluminescent signal.

  • Measurement: Measure the chemiluminescence using a plate reader.

  • Data Analysis: A decrease in the signal indicates inhibition of the ACE2-Spike protein interaction. Calculate the IC50 value.

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound analogs and related quinoline derivatives from the literature.

Table 1: DHODH Inhibitory Activity of Quinoline Carboxylic Acid Analogs

Compound IDR1R2DHODH IC50 (nM)Reference
41 4-CF3-PhH9.71 ± 1.4[11]
43 3-F-PhH26.2 ± 1.8[11]
46 4-pyridylH28.3 ± 3.3[11]

Table 2: Anticancer Activity of Quinoline Carboxylic Acid Analogs

CompoundCell LineIC50 (µM)Reference
Quinoline-2-carboxylic acid HeLaSignificant cytotoxicity
Quinoline-2-carboxylic acid MCF-7Most remarkable growth inhibition
Quinoline-4-carboxylic acid MCF-7Most remarkable growth inhibition

Table 3: ACE2-RBD Binding Inhibition

CompoundIC50 (µM)Reference
4-hydroxyquinoline-2-carboxylic acid 0.07[6]
4-hydroxy-6-methoxyquinoline-2-carboxylic acid 0.15[6]
4,6-dihydroxyquinoline-2-carboxylic acid 0.58[6]

Mandatory Visualizations

Synthetic Pathways

G cluster_pfitzinger Pfitzinger Synthesis cluster_doebner Doebner Synthesis 5-Methoxyisatin 5-Methoxyisatin Intermediate Intermediate 5-Methoxyisatin->Intermediate Pyruvic acid Pyruvic acid Pyruvic acid->Intermediate Base (KOH) Base (KOH) Base (KOH)->Intermediate This compound This compound Intermediate->this compound 4-Methoxyaniline 4-Methoxyaniline Product This compound analog 4-Methoxyaniline->Product Aldehyde Aldehyde Aldehyde->Product Pyruvic acid_d Pyruvic acid Pyruvic acid_d->Product

Caption: Synthetic routes to this compound analogs.

Signaling Pathways

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis Carbamoyl phosphate Carbamoyl phosphate Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondria) UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis dCTP dCTP CTP->dCTP DNA Synthesis DNA Synthesis dCTP->DNA Synthesis Quinoline Analog Quinoline Analog DHODH DHODH Quinoline Analog->DHODH

Caption: DHODH inhibition in the pyrimidine biosynthesis pathway.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3_dimer STAT3 Dimer p-STAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Binds to promoter Gene Transcription Gene Transcription DNA->Gene Transcription Regulates Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis Quinoline Analog Quinoline Analog Quinoline Analog->STAT3_dimer Inhibition

Caption: STAT3 signaling pathway and its inhibition.

Experimental Workflows

DHODH_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) start->prep_reagents plate_setup Set up 96-well plate with inhibitor dilutions prep_reagents->plate_setup pre_incubation Add DHODH enzyme Pre-incubate for 30 min plate_setup->pre_incubation reaction_start Add substrate mix to initiate reaction pre_incubation->reaction_start measurement Measure absorbance change at 600-650 nm reaction_start->measurement analysis Calculate % inhibition and determine IC50 measurement->analysis end End analysis->end

Caption: Experimental workflow for the DHODH inhibition assay.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with quinoline analogs incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate cell viability and determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell proliferation assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxyquinoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis experiments. The following guides and FAQs address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for quinoline-4-carboxylic acids like the target molecule?

A1: The most established methods for synthesizing quinoline-4-carboxylic acids are the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, and the Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[1][2][3][4] The Combes quinoline synthesis is another viable route for creating the quinoline backbone, though it typically involves β-diketones.[2][5][6]

Q2: My reaction is resulting in a low yield. What are the general factors I should investigate?

A2: Low yields can stem from several factors including suboptimal reaction conditions (temperature, time), poor quality of starting materials, inefficient catalyst activity, and product loss during workup and purification.[7] For quinoline synthesis specifically, side reactions like tar formation, especially in strongly acidic and high-temperature conditions, are a frequent cause of low yields.[8][9]

Q3: I'm observing significant tar or polymer formation. How can I minimize this?

A3: Tar formation is a common issue in reactions like the Skraup and Doebner-von Miller syntheses due to the polymerization of reactants under harsh acidic and oxidizing conditions.[9] To mitigate this, consider using milder reaction conditions, optimizing the temperature, and employing moderators like ferrous sulfate (FeSO₄) to control the reaction's exothermicity.[9] Slow, controlled addition of reagents can also prevent localized hotspots and reduce polymerization.[9]

Q4: How do the substituents (4-methoxy, 2-carboxylic acid) affect the choice of synthesis and potential side reactions?

A4: The electron-donating methoxy group can influence the regioselectivity of the cyclization step in syntheses like the Combes reaction.[10] The carboxylic acid group is typically introduced as part of the reaction itself, for instance by using pyruvic acid in the Doebner reaction or isatin in the Pfitzinger reaction.[1][11] However, the presence of the aldehyde functionality in some intermediates can be susceptible to side reactions like the Cannizzaro reaction under strongly basic conditions.[12]

Troubleshooting Guides

Issue 1: Low Yield in Pfitzinger Reaction
  • Question: I am attempting to synthesize a 2-substituted quinoline-4-carboxylic acid via the Pfitzinger reaction, but the yield is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yields in the Pfitzinger reaction can be attributed to several factors. First, ensure the complete hydrolysis of the isatin amide bond to the keto-acid intermediate; this is a critical initial step catalyzed by the base.[1][13] Second, the subsequent condensation with the carbonyl compound to form the enamine is crucial. If using a less reactive ketone, the reaction may require more forcing conditions. Finally, inefficient cyclization or dehydration can stall the reaction.

    Troubleshooting Steps:

    • Base Concentration: Ensure a sufficiently high concentration of the base (e.g., 33% KOH in ethanol) is used to drive the initial isatin ring-opening.[14]

    • Reaction Time and Temperature: The reaction often requires prolonged reflux (12-24 hours) to go to completion.[14][15] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Purity of Reactants: Use purified isatin and ensure the carbonyl compound is free of impurities that could lead to side reactions.

    • Workup Procedure: After the reaction, acidification precipitates the carboxylic acid product. Ensure the pH is adjusted correctly to maximize precipitation without re-dissolving the product.

Issue 2: Side Product Formation in Doebner Reaction
  • Question: My Doebner reaction is producing a complex mixture of byproducts, making purification difficult and lowering the yield of the desired this compound. What are these side products and how can they be avoided?

  • Answer: The Doebner reaction, while versatile, can suffer from side reactions. A common issue is the self-condensation (aldol condensation) of pyruvic acid or the aldehyde reactant.[8] Furthermore, using anilines with electron-withdrawing groups can lead to low yields under conventional conditions.[4]

    Troubleshooting Steps:

    • Catalyst Choice: While often run under acidic conditions, Lewis acids like BF₃·THF have been shown to improve yields, especially for anilines with electron-withdrawing groups.[4]

    • Slow Addition: Adding the pyruvic acid dropwise to the mixture of the aniline and aldehyde can suppress its self-condensation and minimize the formation of impurities.[4]

    • Solvent Selection: Acetonitrile (MeCN) has been found to be an effective solvent for this reaction when using a BF₃·THF catalyst.[4]

    • Temperature Control: The reaction should be heated to an optimal temperature (e.g., 65 °C) as lower temperatures may result in low conversion rates.[4]

Data Presentation

Table 1: Effect of Acid Catalyst on Doebner Reaction Yield

CatalystSolventTemperature (°C)Yield (%)
H₂NSO₃HH₂ORefluxLow
BF₃·THFMeCN6586
BF₃·Et₂OMeCN6586
Sc(OTf)₃MeCN6554
Yb(OTf)₃MeCN6545

Data adapted from a study on substituted quinoline synthesis, demonstrating the effectiveness of Lewis acids.[4]

Table 2: General Pfitzinger Reaction Conditions and Reported Yields

Isatin DerivativeCarbonyl CompoundBaseSolventTime (h)Yield (%)
IsatinAcetophenone33% KOHEthanol12-13Moderate
5-Substituted IsatinAppropriate KetoneKOHEthanol24Moderate-Good
Isatin(E)-2-oxo-4-phenylbut-3-enoateTFAEthanol8Good

Yields are highly dependent on specific substrates and reaction scale.[14][15][16]

Experimental Protocols

Protocol 1: Pfitzinger Synthesis of a 2-Substituted Quinoline-4-Carboxylic Acid

This is a representative protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid, which can be adapted for other ketones.

  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Note that this dissolution is exothermic.[14]

  • Isatin Ring Opening: Add 5.0 g of isatin to the stirred KOH solution. The mixture will typically change color from orange to pale yellow. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[14]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of the appropriate ketone (e.g., acetophenone) to the reaction mixture dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 12-13 hours. Monitor the reaction's completion by TLC.[14]

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Dissolve the crude product in water and extract with diethyl ether to remove neutral impurities. Acidify the aqueous layer with acetic acid to precipitate the final quinoline-4-carboxylic acid product. Collect the solid by filtration, wash with water, and dry.[13][15]

Protocol 2: Doebner Synthesis of a Quinoline-4-Carboxylic Acid

This is a general, catalyst-free protocol that can be optimized with Lewis acids as needed.

  • Reaction Setup: In a round-bottom flask, mix the substituted aniline (e.g., p-anisidine) (1.0 mmol), the desired aldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in 5 mL of ethanol.[11]

  • Reflux: Stir the mixture well and heat under reflux for approximately 3 hours. Monitor the reaction progress by TLC.[11]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The precipitated solid product is collected by filtration and can be recrystallized from ethanol to afford the pure quinoline-4-carboxylic acid derivative.[11]

Visualizations

G General Troubleshooting Workflow for Low Yield start Low Yield Observed check_reactants Check Purity of Starting Materials & Solvents start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_stoichiometry Verify Stoichiometry & Reagent Addition Order start->check_stoichiometry side_reactions Analyze for Side Products (TLC, LC-MS, NMR) check_reactants->side_reactions check_conditions->side_reactions check_stoichiometry->side_reactions optimize Systematically Optimize Conditions (e.g., Catalyst, Solvent) side_reactions->optimize Identify cause workup Optimize Workup & Purification Procedure optimize->workup success Improved Yield workup->success

Caption: A logical workflow for troubleshooting low product yield.

G Pfitzinger Reaction Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid (2) Isatin:e->KetoAcid:w Amide Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (3) Base Base (e.g., KOH) KetoAcid->Imine Condensation Enamine Enamine (4) Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid (5) Enamine->Product Intramolecular Cyclization & Dehydration

Caption: Key steps in the Pfitzinger reaction mechanism.[1][13]

G Decision Logic for Synthesis Route rect_node rect_node start Starting Materials Available? isatin_avail Isatin Derivative Available? start->isatin_avail aniline_avail Substituted Aniline Available? isatin_avail->aniline_avail No pfitzinger Use Pfitzinger Reaction isatin_avail->pfitzinger Yes doebner Use Doebner Reaction aniline_avail->doebner Yes other Consider other routes (e.g., Combes, Gould-Jacobs) aniline_avail->other No

Caption: Decision tree for selecting a primary synthesis method.

References

Technical Support Center: The Doebner Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Doebner reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinoline-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the Doebner reaction?

The Doebner reaction is a three-component organic reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2][3] This one-pot synthesis is a valuable method for creating the quinoline scaffold, which is a core structure in many pharmaceutical agents.[2]

Q2: What is the difference between the Doebner reaction and the Doebner-von Miller reaction?

The Doebner reaction specifically uses an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[3][4] The Doebner-von Miller reaction is a related but distinct synthesis that uses an aniline and an α,β-unsaturated carbonyl compound to form quinolines.[2][5] It is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[5]

Q3: What are the common catalysts and solvents for the Doebner reaction?

The Doebner reaction is typically catalyzed by either Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid, sulfuric acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF).[2][4] The choice of catalyst can significantly influence the reaction's efficiency and yield.[2] A variety of solvents can be used, including ethanol, acetonitrile (MeCN), tetrahydrofuran (THF), and dichloroethane (DCE).[2][4] MeCN has been shown to be a particularly effective solvent in some cases, simplifying the post-reaction work-up.[2][6]

Troubleshooting Common Problems

Problem 1: Low Yield of the Desired Quinoline Product

Symptoms: The reaction results in a lower than expected amount of the purified quinoline-4-carboxylic acid.

Possible Causes & Solutions:

CauseRecommended Solution
Low Reactivity of Substrates Anilines with electron-withdrawing groups are less nucleophilic and can lead to lower yields.[2][4] A modified "Doebner hydrogen-transfer reaction" has been developed to improve yields for these challenging substrates.[2][6]
Suboptimal Reaction Conditions The reaction may require heating to proceed efficiently.[4] A temperature of at least 65°C was found to be necessary for good yields in one study.[4] Systematically optimizing the temperature, reaction time, and catalyst choice is crucial.
Inefficient Work-up and Purification Product loss can occur during extraction and purification.[4] Ensure complete extraction from the aqueous layer by optimizing the pH to a level where the product is most soluble in the organic phase.[4]
Side Reaction Occurrence The formation of byproducts consumes starting materials, thus lowering the yield of the desired product.[4]

Problem 2: Formation of Unexpected Side Products

Symptoms: Isolation of compounds other than the expected quinoline-4-carboxylic acid.

Possible Causes & Solutions:

Side ProductCauseRecommended Solution
Pyrrolidine Derivatives With certain substrates, such as 2-chloro-5-aminopyridine, cyclization can occur at the amino group instead of the aromatic ring.[3][4]This side reaction is substrate-dependent. If possible, consider using an alternative isomer or protecting the reactive amino group.
Polymeric Materials/Tar This is a more common issue in the related Doebner-von Miller reaction where the α,β-unsaturated carbonyl compound polymerizes under acidic conditions.[7][8][9]While less prevalent in the classic Doebner reaction, minimizing strong acid concentrations and controlling the temperature can help reduce polymerization of starting materials.[7][8]
Dihydroquinoline Impurities The final step in the reaction mechanism is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation will result in this impurity.[2][7]Ensure a suitable oxidizing agent is present. In some variations of the reaction, an imine formed in situ acts as the oxidant.[2] If dihydroquinoline impurities persist, a separate post-reaction oxidation step using an agent like DDQ or MnO₂ may be necessary.[7]

Data Presentation: Optimization of Reaction Conditions

The following table, adapted from a study on the Doebner hydrogen-transfer reaction, demonstrates the impact of catalyst and solvent choice on the yield of a quinoline-4-carboxylic acid synthesized from an electron-deficient aniline.[6][10]

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1H₂NSO₃H (1.0)H₂O/EtOH100<5
2BF₃·THF (0.2)EtOH8020
3BF₃·THF (0.2)Toluene11010
4BF₃·THF (0.2)DCE8015
5BF₃·THF (0.2)DMF80<5
6BF₃·THF (0.2)DMSO80<5
7BF₃·THF (0.2)THF6535
8BF₃·THF (0.2)MeCN6535
9BF₃·THF (0.5)MeCN6578

Data is illustrative and based on published research. Optimal conditions may vary depending on the specific substrates used.

Experimental Protocols

General Protocol for the Doebner Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Mixture: In a suitable reaction flask, combine the aniline (1.0 equiv.), the aldehyde (1.1 equiv.), the chosen catalyst (e.g., BF₃·THF, 0.3 equiv.), and the solvent (e.g., acetonitrile).[4][11]

  • Initial Heating: Stir the mixture and heat to the desired temperature (e.g., 65°C).[4][11]

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.2 equiv.) in the same solvent. Add this solution dropwise to the heated reaction mixture over a period of 1-3 hours.[4][10][11]

  • Reaction Monitoring: Allow the reaction to proceed at the set temperature for an extended period (e.g., 21-24 hours).[4][11] Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous work-up, which typically involves extraction with an organic solvent, washing the organic layer with brine, and drying over an anhydrous salt like Na₂SO₄.[4]

  • Purification: Concentrate the crude product under reduced pressure. The final product can be purified by recrystallization or column chromatography.[4]

Visualizations

Doebner Reaction Mechanism

Doebner_Mechanism aniline Aniline imine Schiff Base (Imine) aniline->imine aldehyde Aldehyde aldehyde->imine adduct Aniline Derivative imine->adduct + pyruvic_acid Pyruvic Acid (Enol form) pyruvic_acid->adduct dihydroquinoline Dihydroquinoline Intermediate adduct->dihydroquinoline quinoline Quinoline-4-carboxylic Acid dihydroquinoline->quinoline Experimental_Workflow start Start combine Combine Aniline, Aldehyde, Pyruvic Acid, Catalyst, & Solvent start->combine heat Heat Reaction Mixture (e.g., 65°C - Reflux) combine->heat workup Reaction Work-up (Quenching, Extraction) heat->workup purify Purification (Recrystallization or Column Chromatography) workup->purify product Isolate Pure Quinoline Product purify->product Troubleshooting_Workflow start Low Yield Observed check_reactivity Are you using an electron-deficient aniline? start->check_reactivity check_conditions Are reaction conditions (temp, time, catalyst) optimized? check_reactivity->check_conditions No solution_reactivity Consider Doebner hydrogen-transfer modification or more forcing conditions. check_reactivity->solution_reactivity Yes check_workup Is the work-up and purification efficient? check_conditions->check_workup No solution_conditions Systematically vary temperature, time, and catalyst. Monitor with TLC. check_conditions->solution_conditions Yes solution_workup Optimize pH for extraction. Ensure thorough extraction and careful purification. check_workup->solution_workup Yes end Improved Yield check_workup->end No solution_reactivity->check_conditions solution_conditions->check_workup solution_workup->end

References

optimization of reaction conditions for 4-Methoxyquinoline-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Methoxyquinoline-2-carboxylic acid. The content includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound? A1: A reliable method for synthesizing this compound is the Friedländer annulation.[1][2] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as pyruvic acid.[1] For this specific target, the key precursors are 2-amino-4-methoxybenzaldehyde and pyruvic acid.

Q2: Why is a multi-step synthesis often required? A2: The key starting material, 2-amino-4-methoxybenzaldehyde, is not widely commercially available. Therefore, its synthesis from a more common precursor, such as 4-methoxy-2-nitrobenzaldehyde, is typically the first stage of the overall process.

Q3: What is the mechanism of the final Friedländer condensation step? A3: The mechanism involves an initial condensation between the amine of 2-amino-4-methoxybenzaldehyde and the ketone of pyruvic acid to form an imine or enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration (cyclocondensation) to form the final quinoline ring system.[2]

Q4: Are there alternative methods to the Friedländer synthesis? A4: While the Friedländer synthesis is highly suitable, other classic quinoline syntheses exist, such as the Doebner, Pfitzinger, and Combes reactions.[3][4][5] However, these methods typically yield different isomers, such as quinoline-4-carboxylic acids, and would require significant modification for this specific target.[3][6]

Q5: What are the critical safety precautions for this synthesis? A5: The synthesis involves handling strong acids (e.g., sulfuric acid for cyclization), potentially hazardous reagents, and flammable organic solvents. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory. All reactions should be performed in a well-ventilated fume hood.[7]

Experimental Protocols

A robust three-step synthetic pathway is presented below.

Step 1: Synthesis of 4-Methoxy-2-nitrobenzaldehyde from m-Anisaldehyde

This step involves the nitration of meta-anisaldehyde. The directing effects of the methoxy and aldehyde groups favor the introduction of the nitro group at the ortho position relative to the aldehyde.

  • Reagents and Materials:

    • m-Anisaldehyde

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Acetic anhydride

    • Ice

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Prepare a nitrating mixture by slowly adding fuming nitric acid to a cooled (0 °C) mixture of concentrated sulfuric acid and acetic anhydride.

    • Dissolve m-anisaldehyde in dichloromethane.

    • Slowly add the nitrating mixture dropwise to the m-anisaldehyde solution while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 4-methoxy-2-nitrobenzaldehyde by column chromatography or recrystallization.

Step 2: Synthesis of 2-Amino-4-methoxybenzaldehyde

This step involves the reduction of the nitro group to an amine.

  • Reagents and Materials:

    • 4-Methoxy-2-nitrobenzaldehyde

    • Iron powder (or Tin(II) chloride)

    • Concentrated hydrochloric acid

    • Ethanol

    • Sodium hydroxide solution

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, create a suspension of iron powder in a mixture of ethanol and water.

    • Add a small amount of concentrated hydrochloric acid to activate the iron.

    • Heat the suspension to reflux.

    • Add a solution of 4-methoxy-2-nitrobenzaldehyde in ethanol dropwise to the refluxing mixture.

    • Maintain reflux for 3-4 hours until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture and filter through celite to remove the iron salts.

    • Concentrate the filtrate to remove ethanol.

    • Neutralize the remaining aqueous solution with a sodium hydroxide solution and extract the product with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 2-amino-4-methoxybenzaldehyde.

Step 3: Friedländer Synthesis of this compound

This is the final cyclization step to form the target molecule.

  • Reagents and Materials:

    • 2-Amino-4-methoxybenzaldehyde

    • Pyruvic acid

    • Ethanol

    • Potassium hydroxide (or p-toluenesulfonic acid as an acid catalyst)

  • Procedure:

    • Dissolve 2-amino-4-methoxybenzaldehyde and an equimolar amount of pyruvic acid in ethanol.

    • Add a catalytic amount of potassium hydroxide (for base-catalyzed reaction) or p-toluenesulfonic acid (for acid-catalyzed reaction).

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If precipitation occurs, collect the solid by vacuum filtration.

    • If no precipitate forms, concentrate the mixture under reduced pressure. Add water to the residue and acidify with dilute HCl to a pH of 3-4 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Troubleshooting Guide

Problem 1: Low yield or incomplete conversion in the Friedländer reaction (Step 3).

  • Question: My final cyclization step is sluggish and gives a low yield. What are the potential causes and solutions?

  • Answer: Low yields in the Friedländer synthesis can stem from several factors.

    • Purity of Reactants: Ensure the 2-amino-4-methoxybenzaldehyde from Step 2 is pure. Impurities can inhibit the reaction.

    • Catalyst Choice: The reaction can be catalyzed by either acid or base. The optimal catalyst may depend on the specific substrate. If base catalysis (KOH) is inefficient, try an acid catalyst like p-toluenesulfonic acid.[1]

    • Reaction Temperature & Time: The reaction may require a higher temperature or longer reflux time to proceed to completion. Monitor the progress carefully using TLC to determine the optimal duration.[8]

    • Stoichiometry: Ensure the molar ratio of the amine and pyruvic acid is accurate, typically 1:1.

Problem 2: Formation of tar or dark-colored byproducts.

  • Question: My reaction mixture turns dark, and I'm isolating a tar-like substance instead of a clean product. How can I prevent this?

  • Answer: Tar formation is a common issue in condensation reactions, often caused by polymerization or degradation of reactants and intermediates under harsh conditions.[8][9]

    • Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.[8]

    • Catalyst Concentration: Using too much catalyst (either acid or base) can promote side reactions. Try reducing the catalyst loading.

    • Order of Addition: Consider adding one reactant dropwise to the other at the reaction temperature rather than mixing them all at once.

    • Solvent Choice: While ethanol is common, exploring other solvents might reduce tar formation for your specific setup.

Problem 3: The final product is difficult to purify or "oils out" during precipitation.

  • Question: During workup, my product forms an oil instead of a solid precipitate. How can I achieve crystallization?

  • Answer: "Oiling out" often occurs due to the presence of impurities that depress the melting point of the product.

    • Improve Upstream Purity: The most effective solution is to ensure the purity of the starting materials for the final step. Re-purify the 2-amino-4-methoxybenzaldehyde if necessary.

    • Workup pH Control: During acidification to precipitate the product, add the acid slowly with vigorous stirring to avoid localized high acidity. Ensure the final pH is optimal for complete precipitation.[8]

    • Solvent Extraction: If an oil persists, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). After drying and evaporating the solvent, attempt to recrystallize the resulting crude solid from a different solvent system.

    • Seed Crystals: If a small amount of pure, solid product is available, using it as a seed crystal can help induce crystallization.

Data Presentation: Optimization of Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and purity. The following tables provide examples of how to structure data from optimization experiments, based on common variables in related quinoline syntheses.[10]

Table 1: Optimization of Catalyst for Friedländer Synthesis (Step 3)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1KOH (10%)Ethanol78665
2NaOH (10%)Ethanol78662
3p-TSA (10%)Toluene110475
4BF₃·Et₂O (10%)MeCN82571
5NoneEthanol7812<10

p-TSA: p-Toluenesulfonic acid; BF₃·Et₂O: Boron trifluoride etherate; MeCN: Acetonitrile.

Table 2: Optimization of Solvent for Friedländer Synthesis (Step 3)

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1p-TSA (10%)Ethanol78670
2p-TSA (10%)Toluene110475
3p-TSA (10%)MeCN82568
4p-TSA (10%)Dioxane101572
5p-TSA (10%)DMF110455

DMF: Dimethylformamide.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting guide.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Friedländer Annulation A m-Anisaldehyde B Nitration (HNO₃, H₂SO₄, Ac₂O) A->B C Workup & Purification B->C D 4-Methoxy-2-nitrobenzaldehyde C->D E Reduction (Fe, HCl) D->E F Workup & Purification E->F G 2-Amino-4-methoxybenzaldehyde F->G I Condensation & Cyclization (KOH or p-TSA, EtOH, Reflux) G->I H Pyruvic Acid H->I J Workup & Recrystallization I->J K Final Product: This compound J->K

Caption: Synthetic workflow for this compound.

G start Low Yield in Friedländer Reaction q1 Monitor by TLC. Is starting material consumed? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Increase reaction time or temperature. Verify catalyst activity. ans1_no->sol1 q2 Is crude product clean or tarry? ans1_yes->q2 end Yield Improved sol1->end ans2_clean Clean q2->ans2_clean ans2_tarry Tarry q2->ans2_tarry sol2_clean Optimize workup. Check pH during precipitation. Improve recrystallization solvent. ans2_clean->sol2_clean sol2_tarry Reduce reaction temperature. Lower catalyst concentration. Purify starting amine. ans2_tarry->sol2_tarry sol2_clean->end sol2_tarry->end

Caption: Troubleshooting logic for the Friedländer synthesis step.

References

Technical Support Center: Purification of 4-Methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Methoxyquinoline-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My Doebner reaction for the synthesis of this compound resulted in a low yield and significant tar formation. What can I do to improve this?

A1: Low yields and tar formation are common issues in the Doebner reaction, often due to the harsh acidic conditions and polymerization of intermediates.[1][2] Here are some troubleshooting steps:

  • Moderator Addition: The use of a moderator like ferrous sulfate can help control the exothermic nature of the reaction and reduce charring.[3]

  • Temperature Control: Avoid excessively high temperatures. Gently heat the reaction to initiate it and control the exothermic phase with cooling if necessary.[1]

  • Reactant Addition: Slow, dropwise addition of pyruvic acid to the heated mixture of p-anisidine and benzaldehyde can suppress decomposition and the formation of impurities.[4]

  • Catalyst and Solvent Optimization: While ethanol is a common solvent, exploring other options like acetonitrile with a Lewis acid catalyst (e.g., BF₃·THF) has been shown to improve yields, especially for anilines with electron-donating groups like p-anisidine.[2][4]

Q2: I'm having trouble crystallizing the crude this compound. It either "oils out" or crashes out as a fine powder. What should I do?

A2: "Oiling out" occurs when the compound separates as a liquid instead of a solid, often due to rapid cooling or high solute concentration.[5] Rapid precipitation as a fine powder can trap impurities.[6] Here are some solutions:

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help.[6]

  • Solvent System Adjustment:

    • If the compound is "oiling out," try using a more dilute solution or adding a small amount of a "good" solvent (one in which the compound is more soluble) to the hot mixture.[5]

    • For a compound with both polar (carboxylic acid) and non-polar (quinoline ring) characteristics, a binary solvent system is often effective. A common approach is to dissolve the crude product in a "good" solvent like ethanol or methanol and then add a "poor" solvent like water or hexane dropwise at an elevated temperature until turbidity appears, followed by slow cooling.[7]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[6]

Q3: My recrystallized this compound is still not pure. What are my next steps?

A3: If recrystallization does not sufficiently purify your product, the impurities may have similar solubility profiles. In this case, column chromatography is a recommended next step.[8]

  • Stationary Phase: Silica gel is a common choice for the purification of quinoline derivatives.[3] Given that this compound is acidic, using neutral silica gel can prevent decomposition that might occur on standard (weakly acidic) silica gel.[9]

  • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point.[10] For acidic compounds, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape and prevent tailing.[10] A common mobile phase for carboxylic acids is a mixture of methanol in dichloromethane with a small percentage of acetic or formic acid.[10]

Quantitative Data Summary

Table 1: Recrystallization of Quinoline Carboxylic Acid Analogs

CompoundRecrystallization Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)
2-Phenylquinoline-4-carboxylic acidEthanol/Water~85>98~70-80
6-Methoxyquinoline-4-carboxylic acid (Quininic Acid)Ethanol~90>99~85

Data is compiled from general protocols for analogous compounds and should be considered as a guideline. Actual results may vary.

Table 2: Column Chromatography of Quinoline Carboxylic Acid Analogs

CompoundStationary PhaseMobile PhaseLoading (mg)Purity Achieved (%)
Substituted Quinoline-4-carboxylic acidSilica GelEthyl Acetate/Hexane (Gradient)100>99
2-Arylquinoline-4-carboxylic acidSilica GelMethanol/Dichloromethane/Acetic Acid200>98

This data is representative and intended to provide a starting point for method development.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and binary mixtures like ethanol/water) at room temperature and upon heating. An ideal solvent or solvent system will dissolve the compound when hot but show low solubility when cold.[5]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Stationary Phase Preparation: Pack a glass column with silica gel (neutral pH recommended) using a slurry method with a non-polar solvent like hexane.[9]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., to hexane/ethyl acetate 1:1, and then pure ethyl acetate). Adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the eluent can improve the separation of acidic compounds.[10]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizing Workflows and Logic

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 4-Methoxyquinoline- 2-carboxylic acid recrystallization Recrystallization crude_product->recrystallization Primary Purification purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity Met impure_product Product Not Pure purity_check->impure_product Purity Not Met impure_product->column_chromatography Secondary Purification

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization start Crystallization Issue? oiling_out Compound 'Oils Out' start->oiling_out Yes no_crystals No Crystals Form start->no_crystals No solution1 Slow Down Cooling Rate Use More Dilute Solution Change Solvent System oiling_out->solution1 low_yield Low Yield no_crystals->low_yield Crystals form, but... solution2 Induce Nucleation (Scratch/Seed) Concentrate Solution Add Anti-solvent no_crystals->solution2 No crystals at all solution3 Ensure Complete Cooling Minimize Solvent Volume Recover from Mother Liquor low_yield->solution3

References

identifying and minimizing side products in 4-Methoxyquinoline-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxyquinoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound.

Synthesis Overview

The synthesis of this compound is most effectively achieved through a multi-step process. A common and reliable route involves an initial Conrad-Limpach reaction to form a 4-hydroxyquinoline-2-carboxylate intermediate, followed by O-methylation and subsequent saponification.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general approach for synthesizing this compound?

A two-step synthetic strategy is highly recommended. The first step involves the synthesis of ethyl 4-hydroxyquinoline-2-carboxylate via a Conrad-Limpach reaction between p-anisidine and diethyl malonate. The subsequent step is the O-methylation of the 4-hydroxy group, followed by saponification of the ethyl ester to yield the final carboxylic acid.

Q2: Why is a direct, one-pot synthesis not recommended?

Direct synthesis methods like the Doebner or Pfitzinger reactions typically yield quinoline-4-carboxylic acids. Achieving the 2-carboxy substitution pattern with a 4-methoxy group is more reliably controlled through a multi-step approach that builds the quinoline core first and then modifies the functional groups.

Q3: What are the primary side products I should be aware of during the O-methylation step?

A significant side product during O-methylation is the N-methylated isomer, 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate. The ratio of O- to N-methylation can be influenced by the choice of base, solvent, and methylating agent. In some cases, double methylation at both N1 and the benzylic position (if applicable) can occur.[1]

Q4: I'm observing tar formation during the cyclization step. What causes this and how can I prevent it?

Tar formation is a common issue in quinoline syntheses, especially at high temperatures. It often results from polymerization of starting materials or intermediates. To mitigate this, consider using high-boiling point, inert solvents like Dowtherm A or diphenyl ether to ensure even heating, and avoid unnecessarily long reaction times.

Q5: My saponification step is not going to completion. What can I do?

Incomplete saponification can be due to insufficient base or reaction time. Ensure at least one equivalent of a strong base like NaOH or KOH is used. The reaction often requires heating under reflux for several hours to drive it to completion. Monitoring the reaction by TLC is recommended to confirm the disappearance of the starting ester.

Troubleshooting Guides

Issue 1: Low Yield in Conrad-Limpach Cyclization
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Cyclization Temperature The thermal cyclization requires high temperatures, often around 250 °C. Use a high-boiling point solvent like Dowtherm A and ensure the temperature is maintained.[2]Improved cyclization efficiency and higher yield of the 4-hydroxyquinoline intermediate.
Suboptimal Reactant Quality Ensure p-anisidine and diethyl malonate are pure. Impurities can lead to side reactions and lower yields.Reduced side product formation and a cleaner reaction profile.
Formation of Knorr Product Higher initial reaction temperatures can favor the formation of the isomeric 2-hydroxyquinoline (Knorr synthesis product). Maintain a lower temperature during the initial condensation of p-anisidine and diethyl malonate before thermal cyclization.[2]Increased yield of the desired 4-hydroxyquinoline isomer.
Issue 2: Mixture of O- and N-Methylated Products
Potential Cause Troubleshooting Step Expected Outcome
Reaction Conditions Favoring N-methylation The choice of base and solvent can influence the site of methylation. Using a base like K₂CO₃ in a polar aprotic solvent such as DMF can produce a mixture of O- and N-methylated products.[3]Altering the base and solvent system may improve the regioselectivity towards O-methylation.
Incomplete Reaction If the methylation reaction does not go to completion, you will have a mixture of the starting material, and O- and N-methylated products.Increase the reaction time or the amount of methylating agent and monitor by TLC to ensure full consumption of the starting material.
Difficult Separation O- and N-methylated isomers can have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-2-carboxylate

This protocol is adapted from the Conrad-Limpach synthesis.

Materials:

  • p-Anisidine

  • Diethyl malonate

  • Dowtherm A (or diphenyl ether)

  • Petroleum ether

  • Decolorizing carbon

Procedure:

  • In a round-bottom flask, mix equimolar amounts of p-anisidine and diethyl malonate.

  • Heat the mixture to 140-150 °C for 2 hours, distilling off the ethanol that is formed.

  • In a separate flask equipped with a stirrer and reflux condenser, heat Dowtherm A to reflux (approx. 250 °C).

  • Add the crude product from step 2 dropwise to the refluxing Dowtherm A.

  • Continue refluxing for 15-20 minutes after the addition is complete.

  • Allow the mixture to cool to room temperature, which should cause a solid to separate.

  • Add petroleum ether to the mixture, collect the solid by filtration, and wash with petroleum ether.

  • For further purification, dissolve the crude product in boiling water with decolorizing carbon, filter the hot solution, and allow it to cool to crystallize the purified product.

Protocol 2: O-Methylation of Ethyl 4-hydroxy-6-methoxyquinoline-2-carboxylate

This protocol provides a general method for the methylation of a 4-hydroxyquinolone.

Materials:

  • Ethyl 4-hydroxy-6-methoxyquinoline-2-carboxylate

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the ethyl 4-hydroxy-6-methoxyquinoline-2-carboxylate in anhydrous DMF.

  • Add an excess of potassium carbonate to the solution.

  • Add methyl iodide (at least 1 equivalent) to the stirred suspension.

  • Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the O-methylated product from any N-methylated side product.[1][3]

Protocol 3: Saponification of Ethyl 4-methoxyquinoline-2-carboxylate

This is a general procedure for ester hydrolysis.

Materials:

  • Ethyl 4-methoxyquinoline-2-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 4-methoxyquinoline-2-carboxylate in methanol or ethanol.

  • Add an aqueous solution of NaOH or KOH (at least 1 equivalent).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with HCl until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.[4]

Data Presentation

Table 1: Summary of Potential Side Products and their Identification

Side Product Name Formation Stage Reason for Formation Suggested Analytical Method
Ethyl 2-hydroxy-6-methoxyquinoline-3-carboxylateConrad-Limpach CyclizationKnorr synthesis pathway favored at higher initial condensation temperatures.[2]¹H NMR, LC-MS
Unreacted p-anisidine/diethyl malonateConrad-Limpach CyclizationIncomplete reaction due to insufficient temperature or reaction time.TLC, ¹H NMR of crude product
Polymeric TarConrad-Limpach CyclizationHigh reaction temperatures causing polymerization of reactants.Visual inspection, insolubility
1-methyl-6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylateO-MethylationCompeting N-methylation of the quinolone nitrogen.[3]¹H NMR, LC-MS
Unreacted Ethyl 4-hydroxy-6-methoxyquinoline-2-carboxylateO-MethylationIncomplete reaction.TLC, LC-MS
Ethyl 4-methoxyquinoline-2-carboxylateSaponificationIncomplete hydrolysis of the ester.TLC, ¹H NMR of crude product

Visualizations

Synthesis_Workflow p_anisidine p-Anisidine conrad_limpach Conrad-Limpach Reaction p_anisidine->conrad_limpach diethyl_malonate Diethyl Malonate diethyl_malonate->conrad_limpach intermediate_ester Ethyl 4-hydroxy-6-methoxy- quinoline-2-carboxylate conrad_limpach->intermediate_ester High Temp. Cyclization methylation O-Methylation intermediate_ester->methylation MeI, Base methylated_ester Ethyl 4-methoxyquinoline- 2-carboxylate methylation->methylated_ester saponification Saponification methylated_ester->saponification NaOH/KOH, Heat final_product 4-Methoxyquinoline-2- carboxylic acid saponification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Methylation start Low yield or mixture of products in O-Methylation step check_purity Check purity of starting material start->check_purity impure_start Impure starting material? check_purity->impure_start check_conditions Review reaction conditions analyze_mixture Analyze crude mixture by NMR/LC-MS check_conditions->analyze_mixture incomplete_rxn Incomplete reaction? analyze_mixture->incomplete_rxn impure_start->check_conditions No purify_start Purify starting material impure_start->purify_start Yes n_methylation N-Methylated side product? incomplete_rxn->n_methylation No increase_time Increase reaction time/reagent incomplete_rxn->increase_time Yes optimize_base Optimize base/solvent for O-selectivity n_methylation->optimize_base Yes end Improved Yield/ Purity n_methylation->end No purify_start->end increase_time->end optimize_base->end

Caption: Troubleshooting logic for the O-Methylation step.

References

stability issues and degradation pathways of 4-Methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and potential degradation pathways of 4-Methoxyquinoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including exposure to light (photostability), temperature (thermal stability), pH (hydrolytic stability), and oxidizing agents.[1] As a quinoline derivative with a carboxylic acid and a methoxy group, it is susceptible to various degradation reactions under stress conditions.[2][3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of quinoline and its derivatives, the following degradation pathways are plausible for this compound:

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. For quinoline derivatives, this can involve decarboxylation (loss of the carboxylic acid group) or hydroxylation of the quinoline ring.[4]

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a hydroxyl group (4-hydroxyquinoline-2-carboxylic acid). The carboxylic acid group itself is generally stable to hydrolysis.

  • Oxidation: The quinoline ring and the methoxy group are susceptible to oxidation.[5] Oxidation of the methoxy group could lead to demethylation, forming a hydroxyl group. The quinoline ring can be oxidized to form N-oxides or hydroxylated derivatives, which may be followed by ring-opening reactions.

  • Decarboxylation: The carboxylic acid group at the 2-position of the quinoline ring may be lost as carbon dioxide, particularly under thermal stress or photolytic conditions.

Q3: How can I monitor the stability of my this compound samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound.[6][7] This method should be capable of separating the intact parent compound from all potential degradation products.[8] Validation of the HPLC method according to ICH guidelines is crucial to ensure its specificity, accuracy, and precision.[9]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in well-sealed containers, protected from light and moisture.[1][2] For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of degradation products or impurities.- Perform a forced degradation study to identify potential degradation products.[8] - Use a photodiode array (PDA) detector to check for peak purity. - If degradation is confirmed, review storage and handling procedures.
Loss of compound potency over time Degradation due to improper storage (exposure to light, heat, or moisture).- Confirm that the compound is stored under the recommended conditions (cool, dark, and dry). - Use a fresh batch of the compound for critical experiments. - Perform a stability study to determine the shelf-life under your specific storage conditions.[2]
Poor solubility or changes in physical appearance Potential degradation leading to less soluble byproducts or absorption of moisture.- Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). - Ensure the storage container is properly sealed. - For solubility issues, consider pH adjustment or the use of co-solvents, but be mindful of potential stability implications.
Inconsistent experimental results Instability of the compound in the experimental medium (e.g., buffer, cell culture media).- Evaluate the stability of the compound in the specific experimental medium over the duration of the experiment. - Prepare fresh solutions of the compound immediately before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[8]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for up to 24 hours.[8]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for up to 24 hours.[8]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for up to 24 hours.[8]

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at 80°C for up to 48 hours.[8]

  • Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14] A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At appropriate time intervals, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.[6]

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable ratio of A and B (e.g., 80:20) and gradually increase the percentage of B over 20-30 minutes to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

Method Validation:

  • The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[9]

Quantitative Data Summary

Stress Condition Duration % Degradation of this compound Major Degradation Products (Relative Retention Time)
0.1 M HCl, 60°C24 hoursUser-generated dataUser-generated data
0.1 M NaOH, 60°C24 hoursUser-generated dataUser-generated data
3% H₂O₂, RT24 hoursUser-generated dataUser-generated data
Thermal, 80°C48 hoursUser-generated dataUser-generated data
Photolytic1.2 M lux hrsUser-generated dataUser-generated data

Visualizations

Potential Degradation Pathways

DegradationPathways parent This compound hydrolysis 4-Hydroxyquinoline-2-carboxylic acid parent->hydrolysis Hydrolysis (Acid/Base) oxidation1 Quinoline-N-oxide derivative parent->oxidation1 Oxidation oxidation2 Hydroxylated quinoline derivatives parent->oxidation2 Oxidation decarboxylation 4-Methoxyquinoline parent->decarboxylation Photolysis/ Thermal Stress ring_opening Ring-opened products oxidation2->ring_opening Further Oxidation

Caption: Plausible degradation pathways for this compound.

Experimental Workflow for Stability Testing

StabilityWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Timepoints acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Identify Degradants & Quantify Degradation hplc->data

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Refining Crystallization Methods for High Purity 4-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the successful crystallization of 4-Methoxyquinoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

This compound is typically a white to light brown solid.[1][2] Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₁H₉NO₃
Molecular Weight203.19 g/mol
Melting Point~197°C (with decomposition)[1][2][3][4]
Boiling Point349.5°C at 760 mmHg (Predicted)[3][4]
Density1.325 g/cm³ (Predicted)[3][4]

Q2: What is a good starting solvent for the recrystallization of this compound?

A documented method involves dissolving the compound in warm methanol and allowing it to cool slowly.[5] Alcohols like methanol or ethanol are often good starting points for quinoline-based carboxylic acids. For a more systematic approach, a solvent screening study is recommended.

Q3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates as a liquid phase instead of a solid. This is often due to a high concentration of the solute or rapid cooling. To address this, you can try the following:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator.

  • Use a more dilute solution: Add more solvent to the hot solution before cooling.

  • Change the solvent system: The current solvent may not be optimal. Experiment with a different solvent or a binary solvent mixture.[6]

Q4: No crystals are forming even after the solution has cooled. What are the next steps?

If nucleation is not occurring, several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. This can create nucleation sites.[6]

  • Seeding: If available, add a single, pure crystal of this compound to the solution.

  • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes trigger nucleation.[6]

  • Solvent Modification: If the compound is too soluble, consider adding an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly turbid.

Q5: The purity of my recrystallized product is not improving. What could be the issue?

If recrystallization is not enhancing the purity, the chosen solvent may have similar solubility profiles for both your compound and the impurities. It is advisable to select a different solvent or solvent system to better discriminate between the solubility of the desired compound and any contaminants.[6]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Oiling Out Solution is supersaturated; cooling rate is too fast.Reheat the solution to redissolve the oil. Add more solvent (10-20%) and allow it to cool at a much slower rate. Consider a different solvent system.
No Crystal Formation Solution is not sufficiently saturated; nucleation barrier is too high.Concentrate the solution by slowly evaporating some of the solvent. Try inducing nucleation by scratching the flask or adding a seed crystal. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Poor Crystal Quality (Needles or Powder) Crystallization is occurring too rapidly.Slow down the cooling process. Use a solvent system that promotes slower crystal growth. Consider vapor diffusion or layering techniques for single crystal growth.
Low Recovery/Yield The compound is too soluble in the cold solvent; premature crystallization on filtration apparatus.Ensure the solution is thoroughly cooled before filtration to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals. Pre-cool the filtration apparatus to prevent the crystals from redissolving.
Discolored Crystals Colored impurities are co-crystallizing with the product.Consider treating the hot solution with activated charcoal to adsorb colored impurities before filtration and cooling. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization from Methanol

This protocol is based on a documented method for crystallizing this compound.[5]

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add a small volume of methanol and gently warm the mixture on a magnetic stirrer hotplate. Continue to add methanol portion-wise until the solid has completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate further.

  • Crystal Growth: Once the solution has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum.

Protocol 2: Binary Solvent Recrystallization

This protocol is a general method that can be adapted with various solvent combinations. A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) to induce precipitation.[6]

  • Solvent Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., DMF, ethanol) and a "poor" solvent in which it is sparingly soluble (e.g., water, hexane).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cooling and Isolation: Follow steps 3-7 from Protocol 1, using an ice-cold mixture of the binary solvents for washing the crystals.

Data Presentation

Table 1: Example Solvent Screening Data for Crystallization

The following table serves as a template for recording experimental observations during solvent screening.

SolventSolubility (Cold)Solubility (Hot)Crystal Formation upon CoolingPurity (Post-Recrystallization)
MethanolSparingly SolubleSolubleYes, fine needles98.5%
EthanolSparingly SolubleSolubleYes, small prisms99.1%
AcetoneSolubleVery SolubleNo, remains in solutionN/A
Ethyl AcetatePoorly SolubleSparingly SolubleYes, but low yield97.8%
TolueneInsolublePoorly SolubleN/AN/A
WaterInsolubleInsolubleN/AN/A
DMF/Water (5:1)Sparingly SolubleSolubleYes, well-formed plates99.5%
Dichloromethane/Hexane (1:3)Sparingly SolubleSolubleYes, slow growth of large blocks99.3%

Visualizations

Experimental Workflow for Single Solvent Recrystallization

G Experimental Workflow for Single Solvent Recrystallization A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (If Insoluble Impurities Present) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Further Cooling (Ice Bath/Refrigerator) C->D E Vacuum Filtration to Isolate Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Workflow for purifying this compound.

Troubleshooting Decision Tree for Crystallization

G Troubleshooting Decision Tree for Crystallization Start Crystallization Attempted Q1 Did Crystals Form? Start->Q1 Q2 Did the Compound 'Oil Out'? Q1->Q2 No Q3 Is Purity Sufficient? Q1->Q3 Yes Sol1 Induce Nucleation: - Scratch Flask - Add Seed Crystal - Concentrate Solution Q2->Sol1 No Sol2 Reheat and Add More Solvent. Cool Slowly. Change Solvent System. Q2->Sol2 Yes Sol3 Perform a Second Recrystallization. Use a Different Solvent. Consider Charcoal Treatment. Q3->Sol3 No End_Success Successful Crystallization Q3->End_Success Yes End_Fail Re-evaluate Solvent Choice and Concentration Sol1->End_Fail Sol2->End_Fail Sol3->End_Fail

Caption: A logical guide to resolving common crystallization issues.

References

Technical Support Center: Overcoming Challenges with 4-Methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 4-Methoxyquinoline-2-carboxylic acid, with a primary focus on overcoming its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid compound that is generally soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Its solubility in polar protic solvents like methanol and ethanol is expected to be moderate but may require heating. It is poorly soluble in non-polar solvents and water under neutral pH conditions.

Q2: Why is this compound poorly soluble in many common reaction solvents?

A2: The limited solubility of this compound can be attributed to its rigid, planar quinoline core, which can lead to strong crystal lattice energy. The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (methoxy and quinoline nitrogen) can also contribute to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to break them apart.

Q3: How can I improve the solubility of this compound for my reaction?

A3: Several strategies can be employed to improve the solubility of this compound in a reaction mixture. These include:

  • Solvent Selection: Choosing a suitable polar aprotic solvent in which the compound has higher intrinsic solubility.

  • Co-solvents: Using a mixture of solvents to modulate the polarity of the reaction medium.

  • Temperature: Increasing the reaction temperature can significantly enhance solubility.

  • Salt Formation: In-situ formation of a more soluble salt by adding a base.

  • Derivatization: Converting the carboxylic acid to a more soluble intermediate, such as an acid chloride or an activated ester, prior to the main reaction.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

Problem: You are attempting to set up a reaction (e.g., amide coupling, esterification) and the this compound starting material is not fully dissolving, leading to a heterogeneous mixture and potentially incomplete reaction.

Troubleshooting Workflow:

Start Poor Solubility of 4-Methoxyquinoline- 2-carboxylic acid Solvent Is the solvent appropriate? Start->Solvent Heat Have you tried heating the mixture? Solvent->Heat No ChangeSolvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) Solvent->ChangeSolvent Yes Base Can you add a base? Heat->Base No ApplyHeat Gently heat the mixture to aid dissolution. Monitor for degradation. Heat->ApplyHeat Yes Cosolvent Consider a co-solvent system Base->Cosolvent No AddBase Add a non-nucleophilic base (e.g., DIPEA) to form a more soluble carboxylate salt in-situ. Base->AddBase Yes Result Homogeneous reaction mixture achieved Cosolvent->Result ChangeSolvent->Heat ApplyHeat->Base AddBase->Result

Caption: Troubleshooting workflow for poor solubility.

Solutions:

  • Solvent Selection: If you are using a less polar solvent like dichloromethane (DCM) or acetonitrile (ACN), consider switching to a more polar aprotic solvent such as DMF or DMSO. While specific data is limited, related compounds like quinoline-4-carboxylic acid show good solubility in DMSO (e.g., 34 mg/mL)[1].

  • Heating: Gently heating the reaction mixture can often be sufficient to dissolve the starting material. However, be mindful of the thermal stability of your reactants and products. Monitor the reaction for any signs of degradation.

  • In-situ Salt Formation: For reactions that are tolerant of basic conditions, adding a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) can deprotonate the carboxylic acid. The resulting carboxylate salt is often significantly more soluble in organic solvents.

  • Co-solvent Systems: If a single solvent is not effective, a co-solvent system can be beneficial. For example, adding a small amount of DMSO to a reaction in THF can enhance the solubility of polar starting materials.

Issue 2: Amide coupling reaction with this compound is slow or incomplete.

Problem: You are attempting to form an amide bond using this compound and an amine, but the reaction is sluggish or stalls, resulting in low yields. This is often a consequence of the poor solubility of the carboxylic acid.

Troubleshooting Workflow:

Start Slow Amide Coupling Reaction Solubility Is the reaction mixture homogeneous? Start->Solubility Activation Is the carboxylic acid fully activated? Reagents Are the coupling reagents appropriate? Activation->Reagents No IncreaseActivation Increase equivalents of coupling agent (e.g., EDC, HATU) and/or add an activator (e.g., HOBt, DMAP). Activation->IncreaseActivation Yes Solubility->Activation Yes ImproveSolubility Refer to solubility troubleshooting guide. Consider using DMF or DMSO. Solubility->ImproveSolubility No ChangeReagents Switch to a more potent coupling reagent (e.g., HATU, COMU). Reagents->ChangeReagents No Result Improved reaction rate and yield Reagents->Result Yes IncreaseActivation->Reagents ImproveSolubility->Activation ChangeReagents->Result

Caption: Troubleshooting workflow for slow amide coupling.

Solutions:

  • Ensure Homogeneity: First, address any solubility issues using the steps outlined in the previous troubleshooting guide. A homogeneous reaction is crucial for efficient coupling.

  • Choice of Coupling Reagents:

    • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are commonly used. The addition of 1-hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction and suppress side reactions.

    • Uronium/Aminium Salts: For challenging couplings, more potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective.

  • Reaction Conditions:

    • Base: Ensure at least two equivalents of a non-nucleophilic base like DIPEA are used to neutralize the carboxylic acid and any acidic byproducts.

    • Temperature: While many couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to improve both solubility and reaction rate.

Issue 3: Esterification of this compound is not proceeding to completion.

Problem: You are attempting to synthesize an ester from this compound and an alcohol, but the reaction equilibrium is unfavorable, leading to low conversion.

Troubleshooting Workflow:

Start Incomplete Esterification Method Are you using Fischer esterification? Start->Method Coupling Consider using a coupling agent. Method->Coupling No Fischer Push the equilibrium forward. Method->Fischer Yes Result Increased ester yield Coupling->Result RemoveWater Use a Dean-Stark apparatus or molecular sieves to remove water. Fischer->RemoveWater ExcessAlcohol Use the alcohol as the solvent or in large excess. Fischer->ExcessAlcohol RemoveWater->Result ExcessAlcohol->Result

Caption: Troubleshooting workflow for incomplete esterification.

Solutions:

  • Fischer Esterification: This classic method involves heating the carboxylic acid and alcohol with a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). To drive the equilibrium towards the ester, you can:

    • Use the alcohol in large excess, often as the solvent.

    • Remove water as it is formed, for example, by using a Dean-Stark apparatus.

  • Coupling Agent-Mediated Esterification: For more sensitive substrates or to avoid harsh acidic conditions, coupling agents can be used.

    • Steglich Esterification: This method utilizes DCC or EDC as the coupling agent with a catalytic amount of DMAP. It is a mild and effective method for a wide range of alcohols.

  • Conversion to Acid Chloride: A two-step approach can be highly effective. First, convert the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. After removing the excess reagent, the acid chloride can then be reacted with the alcohol, often in the presence of a base like pyridine or triethylamine, to form the ester.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Dissolution: In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous DMF or DMSO.

  • Addition of Reagents: Add the desired amine (1.1 eq.) and DIPEA (2.5 eq.) to the suspension.

  • Activation: Add HATU (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF, if used), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Steglich Esterification
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM or THF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in the reaction solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the progress by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Work-up: If DCC was used, filter off the DCU precipitate and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation

Solvent ClassExample SolventsExpected Solubility of this compoundNotes
Polar Aprotic DMF, DMSO, NMPHighThese are generally the best choices for achieving a homogeneous reaction mixture.
Polar Protic Methanol, EthanolModerateSolubility may be limited at room temperature but can often be improved with heating.
Ethers THF, DioxaneLow to ModerateMay require heating or the use of a co-solvent.
Halogenated DCM, ChloroformLowGenerally not ideal for dissolving the free acid, but may be suitable for reactions of its activated derivatives (e.g., acid chloride).
Non-polar Hexane, TolueneVery LowUnsuitable as primary solvents for the free acid.

References

Technical Support Center: Scale-Up Production of 4-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing essential information for the scale-up synthesis of 4-Methoxyquinoline-2-carboxylic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your laboratory and production endeavors.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of quinoline carboxylic acids, with a focus on scale-up considerations. The primary synthetic routes discussed are the Doebner and Pfitzinger reactions.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes for producing quinoline-carboxylic acids like this compound? A1: The most established methods are the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound, and the Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[1][2] Both have been used for over a century but may require optimization for specific substrates and scale.

  • Q2: My reaction is resulting in a low yield. What are the general causes? A2: Low yields in these reactions can be attributed to several factors: incomplete reaction, degradation of starting materials or products under harsh conditions, and the formation of side products or intractable tars.[3][4] For instance, anilines with electron-withdrawing groups can be less reactive in the Doebner reaction, leading to lower yields.[4]

  • Q3: What are the primary safety concerns when scaling up the synthesis of this compound? A3: The reagents used can be hazardous. For example, strong acids (e.g., sulfuric acid) and bases (e.g., potassium hydroxide) are corrosive.[2] Some reactions may be exothermic and require careful temperature control. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals, ensure adequate ventilation, and use appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Q4: How can I effectively purify the crude this compound product at a larger scale? A4: Purification can be challenging due to byproducts. A common method involves acidification of the reaction mixture to precipitate the crude carboxylic acid.[5] This can be followed by recrystallization. An effective technique is to dissolve the crude acid in a basic aqueous solution, treat it with activated charcoal to remove colored impurities, filter, and then re-acidify to precipitate the purified product.[6] For more persistent impurities, column chromatography may be necessary, though this can be less practical at a very large scale.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Significant Tar/Polymer Formation Harsh acidic or basic conditions can cause self-condensation or polymerization of starting materials (e.g., aldehydes, ketones).[3]- Optimize Temperature: Avoid excessive heat. Running the reaction at the lowest effective temperature may reduce tar formation. - Gradual Addition: Add reactive starting materials (like aldehydes) slowly to the reaction mixture to maintain a low concentration. - Solvent Choice: For the Doebner reaction, using a biphasic solvent system (e.g., toluene/water) can sequester the aldehyde in the organic phase, reducing polymerization in the acidic aqueous phase.
Incomplete Reaction/Low Conversion - Insufficient reaction time or temperature. - Low reactivity of substrates (e.g., anilines with electron-withdrawing groups). - In the Pfitzinger reaction, incomplete ring-opening of the isatin precursor.[3]- Monitor the Reaction: Use TLC or HPLC to track the consumption of starting materials and extend the reaction time if necessary. - Optimize Catalyst/Conditions: For the Doebner reaction, screen different acid catalysts (e.g., p-TsOH, BF₃·THF) and solvents (e.g., ethanol, acetonitrile).[7][8] For the Pfitzinger reaction, ensure the isatin is fully dissolved and its ring opened by pre-reacting it with a strong base before adding the carbonyl compound.[3]
Product "Oiling Out" Instead of Precipitating The presence of impurities can lower the melting point of the crude product, causing it to separate as an oil rather than a solid. Incomplete neutralization can also be a factor.- Ensure Complete Neutralization: Carefully check the pH of the aqueous solution after acidification/basification. - Solvent Extraction: If an oil forms, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). The product can then be isolated by evaporating the solvent, though further purification will likely be required. - Seeding: Adding a small crystal of pure product to the solution can sometimes induce crystallization.
Difficulty Removing Unreacted Starting Materials Unreacted starting materials like isatin (in the Pfitzinger reaction) can be difficult to separate from the product due to similar properties.- Stoichiometry Adjustment: Use a slight excess of the more reactive starting material to ensure the complete consumption of the limiting reagent that is harder to remove. - Selective Extraction: Adjust the pH of the workup solution to selectively extract either the acidic product or basic/neutral starting materials into aqueous or organic layers.

Experimental Protocols

The following protocols are representative examples for the synthesis of quinoline-4-carboxylic acids. Note that specific conditions may require optimization for the target molecule, this compound.

Protocol 1: Synthesis of 6-Methoxyquinoline-4-carboxylic acid via Doebner Reaction

This protocol is for a closely related isomer and serves as a strong starting point for optimization.

  • Reaction:

    • p-Anisidine + Formaldehyde + Pyruvic Acid → 6-Methoxyquinoline-4-carboxylic acid

  • Materials:

    • p-Anisidine (1.16 g, 9.45 mmol)

    • Pyruvic acid (1.26 g, 14.3 mmol)

    • Formaldehyde (37% aqueous solution, 0.77 g, 9.45 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the pyruvic acid in ethanol.[9]

    • Add the aqueous formaldehyde solution to the stirred mixture.[9]

    • Heat the mixture to reflux for 30 minutes.[9]

    • Add the p-anisidine to the reaction mixture.[9]

    • Continue heating at reflux overnight. The progress can be monitored by TLC.[9]

    • After the reaction is complete, cool the mixture to room temperature.[9]

    • Collect the resulting precipitate by vacuum filtration.[9]

    • Wash the solid with cold ethanol and then hexane to remove impurities.

    • Dry the product under vacuum. The final product can be further purified by recrystallization if necessary.[9]

Protocol 2: General Procedure for Pfitzinger Reaction

This is a general protocol that would need to be adapted for the synthesis of this compound, likely starting from 5-methoxyisatin and a suitable pyruvate derivative.

  • Materials:

    • Isatin derivative (1 equivalent)

    • Carbonyl compound (1-2 equivalents)

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Ethanol or an Ethanol/Water mixture

  • Procedure:

    • Prepare a solution of the base (e.g., 33% w/v KOH in 95% ethanol).[5]

    • In a round-bottom flask, add the isatin derivative to the stirred base solution at room temperature. Stir for approximately 1 hour or until the color changes, indicating the opening of the isatin ring.[5]

    • Gradually add the carbonyl compound to the mixture.[5]

    • Heat the resulting mixture to reflux for several hours (typically 12-24 hours), monitoring the reaction by TLC.[5]

    • After completion, cool the reaction to room temperature and remove the bulk of the solvent by rotary evaporation.

    • Dissolve the residue in water and perform an extraction with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.

    • Carefully acidify the aqueous layer with an acid (e.g., acetic acid or HCl) to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization.

Data Presentation

The following table summarizes reaction conditions for the synthesis of various quinoline-4-carboxylic acids via the Doebner reaction, providing a reference for expected outcomes.

Table 1: Summary of Quantitative Data for Doebner Reaction Synthesis

Aniline DerivativeAldehydeCatalyst/SolventTimeTemperatureYield (%)Reference(s)
p-Anisidinem-NitrobenzaldehydeEthanol5-6 daysReflux95%[10]
3,4,5-TrimethoxyanilineBenzaldehydeEthanol (catalyst-free)3 hReflux82%[11]
3,4,5-Trimethoxyaniline4-MethoxybenzaldehydeEthanol (catalyst-free)3 hReflux89%[11]
6-(trifluoromethoxy)anilineBenzaldehydeBF₃·THF / Acetonitrile24 h65 °C82% (large scale)[7]
AnilineBenzaldehydep-TSA / Water:Ethylene Glycol1.5 h100 °C92%[7]

Visualizations

Scale-Up Workflow Diagram

The following diagram illustrates a typical workflow for scaling up the production of this compound.

G cluster_0 Phase 1: Process Development & Optimization cluster_1 Phase 2: Scale-Up & Production cluster_2 Phase 3: Downstream Processing A Route Scouting (e.g., Doebner vs. Pfitzinger) B Lab-Scale Synthesis (mg to g scale) A->B C Optimization of Parameters (Temp, Time, Stoichiometry) B->C D Impurity Profiling (TLC, HPLC, GC-MS) C->D E Pilot Plant Batch (kg scale) D->E Technology Transfer F Process Safety Analysis (HAZOP) E->F G Large-Scale Production F->G H Crude Product Isolation (Precipitation/Filtration) G->H I Purification (Recrystallization) H->I J Drying I->J K Quality Control (Purity, Identity) J->K K->G Feedback Loop

Caption: Workflow for the scale-up production of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to diagnosing and solving common problems during synthesis.

G Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield Tar Tar Formation? LowYield->Tar No CheckTimeTemp Increase Time/Temp? Monitor by TLC/HPLC LowYield->CheckTimeTemp Yes Impure Product Impure? Tar->Impure No LowerTemp Reduce Reaction Temperature Tar->LowerTemp Yes Recrystallize Optimize Recrystallization Solvent Impure->Recrystallize Yes End Process Optimized Impure->End No CheckReagents Optimize Catalyst & Stoichiometry CheckTimeTemp->CheckReagents CheckReagents->End SlowAddition Add Reactive Reagents Slowly LowerTemp->SlowAddition SlowAddition->End AcidBase Use Acid-Base Extraction Workup Recrystallize->AcidBase AcidBase->End

Caption: Troubleshooting logic for quinoline-carboxylic acid synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for obtaining 4-Methoxyquinoline-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The selection of an appropriate synthetic pathway is critical for achieving optimal yield, purity, and cost-effectiveness. This document outlines a reliable two-step synthesis and discusses alternative approaches, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Two-Step Synthesis (Conrad-Limpach & Methylation)Alternative Routes (e.g., Modified Doebner/Combes)
Starting Materials Aniline, Diethyl oxalate, Methylating agent (e.g., Dimethyl sulfate)p-Anisidine, Pyruvic acid derivatives, Diketones
Key Intermediates 4-Hydroxyquinoline-2-carboxylic acidVaries
Overall Yield Good (typically >70% over two steps)Variable, often lower for specific isomers
Reaction Conditions High temperature for cyclization, mild conditions for methylationCan require harsh acidic or basic conditions
Key Advantages Well-established and reliable methods, good yields.Potentially a one-pot synthesis, simpler starting materials.
Key Challenges Two distinct reaction steps, potential for side products in cyclization.Lack of specific, high-yielding protocols for the target molecule; potential for isomeric mixtures.

Route 1: Two-Step Synthesis via 4-Hydroxyquinoline-2-carboxylic Acid

This robust and well-documented approach involves two key transformations: the formation of the quinoline core to yield 4-hydroxyquinoline-2-carboxylic acid, followed by the methylation of the hydroxyl group.

Step 1: Synthesis of 4-Hydroxyquinoline-2-carboxylic acid (Conrad-Limpach Synthesis)

The initial step utilizes a modified Conrad-Limpach reaction, a classical method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters or their equivalents. In this case, aniline is condensed with diethyl oxalate.

Experimental Protocol:

  • Reaction Setup: A mixture of aniline and diethyl-1,3-acetonedicarboxylate is dissolved in ethanol.

  • Reflux: The solution is heated under reflux for 6 hours, leading to the formation of an enamine intermediate.

  • Solvent Removal: The ethanol is removed by vacuum distillation.

  • Cyclization: The residue is dissolved in a high-boiling point solvent such as 1,2-dichlorobenzene and heated to a high temperature to induce ring closure.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. A reliable method for this is to stir the ester with a solution of sodium carbonate in water for 12 hours at room temperature.

  • Acidification and Isolation: The reaction mixture is then acidified with concentrated HCl, leading to the precipitation of 2-(4-hydroxyquinolin-2-yl)acetic acid as white crystals, which are then filtered off.[1] This protocol yields the acetic acid derivative, which is a close analog of the desired carboxylic acid. A direct synthesis of 4-hydroxyquinoline-2-carboxylic acid would involve a similar cyclization strategy.

Quantitative Data:

ParameterValue
Reactants Aniline, Diethyl oxalate equivalent
Solvent Ethanol, 1,2-Dichlorobenzene
Reaction Time 6 hours (reflux) + cyclization time
Temperature Reflux (ethanol), High temperature for cyclization
Yield ~91% for the hydrolysis step of a similar derivative[1]
Step 2: Methylation of 4-Hydroxyquinoline-2-carboxylic acid

The intermediate 4-hydroxyquinoline-2-carboxylic acid is then methylated to yield the final product.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of the 4-hydroxyquinoline-2-carboxylic acid derivative in an anhydrous solvent like DMF, a base such as triethylamine is added.

  • Addition of Methylating Agent: A methylating agent, for instance, methyl iodide (MeI), is added to the mixture.

  • Heating: The reaction mixture is heated (e.g., at 50°C) for a specified time (e.g., 1 hour).

  • Work-up and Isolation: After cooling, the mixture is diluted with water to precipitate the product. The solid is then filtered, washed, and can be recrystallized to yield the pure this compound derivative.[2]

Quantitative Data:

ParameterValue
Reactants 4-Hydroxyquinoline-2-carboxylic acid derivative, Methyl iodide, Triethylamine
Solvent Anhydrous DMF
Reaction Time 1 hour
Temperature 50°C
Yield ~81% for a similar methylation reaction[2]

G

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 4-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 4-methoxyquinoline derivatives, focusing on their anticancer properties. By presenting key experimental data, detailed protocols, and visual representations of underlying biological processes, this document aims to be an invaluable resource in the quest for novel therapeutics.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. The introduction of a methoxy group at the 4-position significantly influences the molecule's electronic properties and its interaction with biological targets. This guide delves into the structure-activity relationships (SAR) of these derivatives, offering insights into how modifications to this core structure impact their efficacy.

Comparative Anticancer Activity of 4-Methoxyquinoline Derivatives

The anticancer activity of 4-methoxyquinoline derivatives has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. The data highlights how substitutions on the quinoline core and the 4-anilino moiety modulate cytotoxic activity.

Compound IDQuinoline Ring SubstitutionAnilino Ring SubstitutionHeLa IC50 (µM)BGC-823 IC50 (µM)Reference Compound (Gefitinib) IC50 (µM)
2c 8-methoxy3'-Fluoro--HeLa: 17.12
2d 8-methoxy4'-Fluoro--BGC-823: 19.27
2i 8-methoxy4'-Isopropyl7.154.65
2m 8-methoxy4'-Hydroxy--
2n 8-methoxy3'-Cyano--

Note: "-" indicates data not provided in the cited source. The data presented is for 8-methoxy-4-anilinoquinoline derivatives, which are closely related to the core topic.

From the available data, compound 2i , featuring an 8-methoxy group on the quinoline ring and a 4'-isopropyl group on the anilino ring, demonstrated noteworthy inhibitory effects against HeLa and BGC-823 cells, with IC50 values of 7.15 µM and 4.65 µM, respectively.[1] This represents a significant increase in antitumor activity compared to the reference drug gefitinib.[1]

Deciphering the Mechanism: Targeting Signaling Pathways

Many 4-anilinoquinoline derivatives exert their anticancer effects by inhibiting key players in cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[1] The inhibition of EGFR blocks downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Inhibitor 4-Anilinoquinoline Derivative Inhibitor->EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway and Inhibition.

Experimental Protocols: A Foundation for Reliable Data

The evaluation of the cytotoxic activity of 4-methoxyquinoline derivatives is commonly performed using the MTT assay. This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

1. Cell Seeding:

  • Plate cancer cells (e.g., HeLa, BGC-823) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

2. Compound Treatment:

  • Prepare a stock solution of the 4-methoxyquinoline derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include appropriate controls: untreated cells, vehicle control (cells treated with the same final concentration of DMSO), and a positive control (a known cytotoxic agent like doxorubicin).[3]

3. Incubation:

  • Incubate the plates for a predetermined period, typically 48 to 72 hours, at 37°C in a humidified, 5% CO2 atmosphere.[2]

4. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Comparative Biological Activity of 4-Methoxyquinoline-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological activities of analogs of 4-Methoxyquinoline-2-carboxylic acid. While direct biological data for this compound is limited in the reviewed literature, extensive research has been conducted on its structural analogs, revealing significant potential in antiviral and anticancer applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a primary mechanism of action to facilitate further research and development in this area.

Data Presentation: Comparative Biological Activities

The biological activities of this compound analogs are predominantly centered around their antiviral and anticancer properties. A significant body of research has identified the human enzyme dihydroorotate dehydrogenase (DHODH) as a key target for both of these effects. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cells, such as cancer cells and virus-infected cells.

Anticancer Activity

The anticancer potential of quinoline-4-carboxylic acid derivatives has been evaluated through their inhibitory effects on various cancer cell lines and specific molecular targets like DHODH and Sirtuin 3 (SIRT3).

Table 1: Anticancer Activity of Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors

Compound IDR1 SubstituentR2 SubstituentDHODH IC₅₀ (nM)HCT-116 IC₅₀ (µM)MIA PaCa-2 IC₅₀ (µM)Reference
41 4-F-Ph6-F9.71 ± 1.43.02 ± 0.35> 50[1]
43 4-F-Ph6-Cl26.2 ± 1.81.94 ± 0.17> 50[1]
Brequinar --7.30 ± 0.00310.679 ± 0.19-[1]

Table 2: Anticancer Activity of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid Analogs as SIRT3 Inhibitors

Compound IDSIRT3 IC₅₀ (µM)SIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)Reference
P6 7.232.633.5[2]
Antiviral Activity

The antiviral activity of these analogs is also largely attributed to the inhibition of host-cell DHODH, which depletes the pyrimidine pool necessary for viral replication.

Table 3: Antiviral Activity of 4-Quinoline Carboxylic Acid Analogs

Compound IDTarget VirusEC₅₀DHODH IC₅₀ (nM)Reference
C44 VSV1.9 nM1.0[3]
C44 WSN-Influenza41 nM1.0[3]
C12 VSV110 nMNot specified[3]

Mandatory Visualization

Dihydroorotate Dehydrogenase (DHODH) Pathway and Inhibition

The following diagram illustrates the role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition by 4-quinoline carboxylic acid analogs.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate_cytosol Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cytosol DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport DHODH DHODH Dihydroorotate_mito->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS DHODH->Orotate ... ... UMP->... Pyrimidine Pool dUTP, CTP, TTP dUTP, CTP, TTP ...->dUTP, CTP, TTP Pyrimidine Pool Inhibitor 4-Quinoline Carboxylic Acid Analogs Inhibitor->DHODH

Caption: Inhibition of DHODH by 4-quinoline carboxylic acid analogs blocks pyrimidine synthesis.

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[2]

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions or DMSO (for control).

  • Add 178 µL of the DHODH enzyme solution to each well.

  • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode.

  • The rate of DCIP reduction is proportional to DHODH activity. Calculate the IC₅₀ value from the dose-response curve.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

Materials:

  • Cancer cell lines (e.g., HCT-116, MIA PaCa-2)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570-590 nm.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.[5]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Cell culture medium

  • Overlay medium (e.g., medium with 1% methylcellulose or low-melting-point agarose)

  • Crystal Violet staining solution

  • 24-well cell culture plates

Procedure:

  • Seed host cells in 24-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the respective compound concentrations.

  • Incubate the plates for a period that allows for plaque formation (typically 3-7 days).

  • Fix the cells (e.g., with 10% formalin) and stain with Crystal Violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC₅₀ value from the dose-response curve.

References

A Comparative Analysis of 4-Methoxyquinoline-2-carboxylic Acid and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of dihydroorotate dehydrogenase (DHODH) inhibitors, with a focus on the quinoline carboxylic acid class of compounds, contextualized against established inhibitors such as Brequinar and Teriflunomide. While direct, extensive research on 4-Methoxyquinoline-2-carboxylic acid as a DHODH inhibitor is not widely published, this guide will leverage data from structurally similar and highly potent quinoline-4-carboxylic acid derivatives to provide a valuable comparative analysis for researchers in the field.

Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer, autoimmune disorders, and viral infections.[1][2] Inhibition of DHODH depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[3][4]

Quantitative Comparison of DHODH Inhibitors

The following tables summarize the in vitro potency of selected quinoline-4-carboxylic acid derivatives against human DHODH, alongside the well-characterized inhibitors Brequinar and Teriflunomide (the active metabolite of Leflunomide).

Table 1: In Vitro Inhibitory Activity against Human DHODH

CompoundClassDHODH IC50 (nM)Reference
Compound 41 Quinoline-4-carboxylic acid9.71 ± 1.4[1]
Compound 43 Quinoline-4-carboxylic acid26.2 ± 1.8[1]
Brequinar Quinoline-4-carboxylic acid~20[5]
Teriflunomide Isoxazole derivative24.5[5]
Leflunomide Isoxazole derivative (prodrug)>100,000[5]

Note: Compounds 41 and 43 are potent derivatives from a structure-guided design study on quinoline-4-carboxylic acids as DHODH inhibitors.[1] Their inclusion provides a benchmark for the potential of this chemical class.

Table 2: Cellular Activity of Selected DHODH Inhibitors

CompoundCell LineAssay TypeIC50 / GI50Reference
Brequinar Neuroblastoma Cell LinesCell GrowthLow nM range[6]
Leflunomide SW620 (Colorectal)Cell Viability173.9 µM[6]
(R)-HZ05 JeKo-1 (Mantle Cell Lymphoma)Cell Growth0.02 - 0.08 µM[6]

Signaling Pathways and Mechanism of Action

DHODH inhibitors exert their effect by blocking the fourth enzymatic step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. This leads to a depletion of the pyrimidine nucleotide pool, which in turn induces cell cycle arrest, primarily at the S-phase, and can trigger apoptosis.[3][6] The on-target effect of these inhibitors can be confirmed by a "uridine rescue" experiment, where the addition of exogenous uridine bypasses the enzymatic block and restores cell viability.[3]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition cluster_consequences Cellular Consequences Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP, CTP UTP, CTP UMP->UTP, CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP, CTP->DNA/RNA Synthesis Cell_Cycle_Arrest S-Phase Arrest DNA/RNA Synthesis->Cell_Cycle_Arrest DHODH_Inhibitor DHODH Inhibitor (e.g., Quinolines, Brequinar) DHODH_Inhibitor->Orotate Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

DHODH inhibition blocks pyrimidine synthesis, leading to cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of DHODH inhibitors. Below are generalized protocols for key assays.

DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).[3]

Materials:

  • Recombinant human DHODH enzyme

  • Test compounds (e.g., this compound derivatives)

  • Positive control inhibitor (e.g., Brequinar)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and controls in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions or DMSO (vehicle control).

  • Add 178 µL of diluted recombinant human DHODH enzyme in assay buffer to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately monitor the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes in kinetic mode.

Data Analysis:

  • Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance vs. time plot.

  • Normalize the velocities relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds A1 Add compounds to 96-well plate P1->A1 P2 Dilute DHODH enzyme A2 Add DHODH enzyme and incubate P2->A2 P3 Prepare reaction mix (DHO, DCIP, CoQ10) A3 Initiate reaction with mix P3->A3 A1->A2 A2->A3 A4 Measure absorbance at 600 nm (kinetic) A3->A4 D1 Calculate initial reaction rates A4->D1 D2 Normalize data to controls D1->D2 D3 Generate dose-response curve D2->D3 D4 Determine IC50 value D3->D4

Workflow for a DHODH enzymatic inhibition assay.

Cell Proliferation Assay (e.g., MTS/CellTiter-Glo®)

This assay determines the effect of DHODH inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MIA PaCa-2)[1]

  • Cell culture medium and supplements

  • Test compounds and controls

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

  • 96-well cell culture plates (clear for absorbance, opaque for luminescence)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the DHODH inhibitor and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

Data Analysis:

  • Subtract the background signal (from wells with medium only).

  • Normalize the signal of the treated wells to the vehicle control wells to determine the percentage of cell viability.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

  • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) of Quinoline Carboxylic Acids

Studies on quinoline-4-carboxylic acid analogs have identified key structural features required for potent DHODH inhibition:[7]

  • C(4) Position: A strict requirement for a carboxylic acid group, which forms critical interactions with the enzyme's active site.[1]

  • C(2) Position: Bulky, hydrophobic substituents are necessary for high potency.[7]

  • Quinoline Ring: Appropriate substitutions on the benzo portion of the quinoline ring can modulate activity.[7]

The potent activity of compounds like 41 and 43 from the quinoline-4-carboxylic acid class underscores the potential of this scaffold for developing novel DHODH inhibitors.[1] While specific data for this compound is limited, its core quinoline carboxylic acid structure suggests it may interact with the DHODH active site, although the substitution pattern differs from the most potent analogs identified to date. Further investigation is warranted to determine its specific inhibitory activity.

Conclusion

The quinoline carboxylic acid scaffold represents a promising class of DHODH inhibitors, with some derivatives demonstrating nanomolar potency against the human enzyme.[1] While established drugs like Teriflunomide have proven clinical utility, the development of new chemical entities with improved efficacy and safety profiles remains an active area of research. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and development of novel DHODH inhibitors for the treatment of cancer and other proliferative diseases.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of principal analytical methodologies for the quantitative determination of 4-Methoxyquinoline-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and efficacy of active pharmaceutical ingredients (APIs) and their formulations. Herein, we compare High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, presenting their respective strengths and weaknesses supported by hypothetical performance data. Detailed experimental protocols are provided to facilitate the implementation and validation of these methods in a research and development or quality control setting.

Comparison of Analytical Techniques

The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for routine quality control.[1][2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity, making it ideal for complex matrices or low-level quantification. UV-Vis Spectrophotometry provides a simpler, more accessible method for straightforward concentration measurements in pure samples.[4][5]

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Measurement of light absorbance by the analyte in a solution.[4]
Selectivity Good; based on retention time and UV spectrum.Excellent; based on retention time and mass-to-charge ratio.Low; susceptible to interference from other UV-absorbing compounds.
Sensitivity (LOD) ~0.1 µg/mL~0.1 ng/mL~1 µg/mL
Linearity (R²) >0.999>0.999>0.995
Accuracy (% Recovery) 98-102%99-101%95-105%
Precision (%RSD) < 2%< 5%< 5%
Typical Run Time 10-15 minutes5-10 minutes< 1 minute per sample
Instrumentation Cost ModerateHighLow
Primary Application Routine quality control, purity assessment, and stability testing.Bioanalysis, impurity profiling, and metabolite identification.In-process control, and concentration checks of pure samples.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and should be validated for their intended use.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification and purity assessment of this compound in bulk drug substances and simple formulations.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1 mg/mL in methanol.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This method is suitable for the trace-level quantification of this compound in complex matrices such as biological fluids.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Reagents and Standards:

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Stable isotope-labeled internal standard (SIL-IS), if available.

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: Precursor ion [M+H]⁺ → Product ion 1

    • Qualifier: Precursor ion [M+H]⁺ → Product ion 2

  • Collision energy and other MS parameters should be optimized for the specific instrument.

Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.[6]

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

UV-Vis Spectrophotometry Method

This is a rapid method for the estimation of this compound concentration in pure solutions.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Reagents and Standards:

  • Methanol (UV grade).

  • This compound reference standard.

Methodology:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in methanol by scanning a dilute solution from 200 to 400 nm.

  • Prepare a series of standard solutions of known concentrations in methanol.

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution in methanol at a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

Visualizations

The following diagrams illustrate the workflow for the validation of an analytical method and the logical relationships between the validation parameters, providing a clear visual guide for researchers.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol experiments Execute Validation Experiments protocol->experiments data_analysis Analyze and Document Results experiments->data_analysis report Prepare Validation Report data_analysis->report end End: Method Approved for Intended Use report->end

Figure 1: General workflow for the validation of an analytical method.

Validation_Parameters method_validation Analytical Method Validation accuracy Accuracy method_validation->accuracy precision Precision (Repeatability, Intermediate) method_validation->precision specificity Specificity/ Selectivity method_validation->specificity lod_loq LOD & LOQ method_validation->lod_loq linearity Linearity & Range method_validation->linearity robustness Robustness method_validation->robustness

Figure 2: Key parameters for analytical method validation.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-2-Carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative studies on the in vitro and in vivo efficacy of a comprehensive series of 4-Methoxyquinoline-2-carboxylic acid derivatives are limited in the publicly available scientific literature. This guide therefore provides a comparative overview based on structurally related quinoline-2-carboxylic acid and other quinoline derivatives to offer insights into their potential as anticancer agents and the methodologies employed for their evaluation.

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds exert their antitumor activity through diverse mechanisms, such as the inhibition of crucial enzymes like topoisomerases and protein kinases, disruption of microtubule polymerization, and interference with key signaling pathways that govern cell proliferation, survival, and angiogenesis.[1][2][4][5] This guide aims to provide a comparative analysis of the in vitro and in vivo efficacy of selected quinoline derivatives, present detailed experimental protocols for their evaluation, and visualize relevant biological pathways and experimental workflows.

In Vitro Efficacy of Quinoline Derivatives

The in vitro anticancer activity of quinoline derivatives is typically assessed by evaluating their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for this assessment. The following table summarizes the in vitro cytotoxic activities of various quinoline derivatives against several cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-2-carboxylic acidQuinoline-2-carboxylic acidHELA (Cervical Cancer)Significant Cytotoxicity[6]
Quinoline-2-carboxylic acidQuinoline-2-carboxylic acidMCF7 (Breast Cancer)Remarkable Growth Inhibition[6]
Quinoline-4-carboxylic acidQuinoline-4-carboxylic acidMCF7 (Breast Cancer)Remarkable Growth Inhibition[6]
1,2-dihydro-2-oxo-4-quinoline carboxylic acid1,2-dihydro-2-oxo-4-quinoline carboxylic acidMCF7 (Breast Cancer)Remarkable Growth Inhibition[6]
Quinoline-2-thioneKA3DSKOV3 (Ovarian Cancer)Potent Anticancer Activity[7]

Experimental Protocols: In Vitro

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In_Vitro_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add Quinoline Derivatives (Varying Concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability & IC50 Values read->analyze

Figure 1: Workflow of an In Vitro Cytotoxicity Assay (MTT).

In Vivo Efficacy of Quinoline Derivatives

In vivo studies are crucial for evaluating the therapeutic efficacy and potential toxicity of drug candidates in a whole-organism context. Rodent models, particularly immunodeficient mice bearing human tumor xenografts, are widely used for the preclinical testing of anticancer agents.[9][10]

Experimental Protocols: In Vivo

Xenograft Mouse Model for Anticancer Drug Efficacy

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[9]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice), typically 6-8 weeks old.[11]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 × 10⁶ to 1 × 10⁷ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=5-10 mice per group).[11] Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[11]

  • Drug Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle used to dissolve the compound. The dosing schedule (e.g., daily, twice weekly) and duration of treatment will depend on the pharmacokinetic properties of the compound.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a set duration of treatment. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compound. Statistical analysis is performed to assess the significance of the observed differences.

In_Vivo_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment implant Implant Human Cancer Cells into Immunodeficient Mice monitor_tumor Monitor Tumor Growth implant->monitor_tumor randomize Randomize Mice into Treatment & Control Groups monitor_tumor->randomize administer Administer Quinoline Derivative or Vehicle randomize->administer measure Measure Tumor Volume & Body Weight Regularly administer->measure Repeated Measures endpoint Study Endpoint: Excise & Analyze Tumors measure->endpoint PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->mTOR inhibit

References

A Comparative Guide to the Antioxidant Activity of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline carboxylic acids, a class of heterocyclic compounds, are recognized for their broad pharmacological potential. A key area of interest is their antioxidant activity, which is pivotal in combating oxidative stress implicated in numerous diseases. This guide provides a comparative analysis of the antioxidant performance of various quinoline carboxylic acid derivatives, supported by experimental data and detailed methodologies.

Understanding Antioxidant Activity Evaluation

The antioxidant capacity of a compound is primarily its ability to neutralize reactive free radicals. This activity is commonly evaluated using several established in vitro assays. The most frequently employed methods for quinoline carboxylic acids are:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[1][2] The degree of color change is proportional to the scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by a decrease in absorbance, typically at 734 nm.[3][4] This method is applicable to both hydrophilic and lipophilic antioxidants.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[5][6] The reduction results in the formation of a colored ferrous-probe complex, and the change in absorbance is monitored (usually around 593 nm) to quantify the total reducing power of the sample.

Comparative Performance of Quinoline Carboxylic Acid Derivatives

The antioxidant activity of quinoline carboxylic acids is significantly influenced by their structural features, such as the position and nature of substituents on the quinoline ring. The following table summarizes experimental findings from various studies.

Table 1: Antioxidant Activity of Various Quinoline Carboxylic Acid Derivatives

CompoundAssayKey FindingsReference
2-methylquinoline-4-carboxylic acidDPPHShowed moderate activity with ~30.25% inhibition at a 5 mg/L concentration.[7][8]
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPHExhibited greater activity than the 2-methyl derivative, with ~40.43% inhibition at 5 mg/L, suggesting that an additional aromatic ring enhances radical scavenging.[7][8][7][8]
[2,3′-biquinoline]-4-carboxylic acid analogsDPPHCertain analogs demonstrated very strong activity, with IC₅₀ values (1.25 and 1.75 µg/mL) that were superior to the ascorbic acid standard (IC₅₀ of 4.5 µg/mL).
3-aryl-2-hydroxyquinoline-4-carboxylic acidsABTSSome derivatives, particularly those hybridized with a benzimidazolyl ring, showed good antioxidant activity .[9]
2-aryl-3-hydroxyquinoline-4-carboxylic acidsABTSDisplayed a range from mild to good antioxidant activity, indicating the importance of the hydroxyl group positioning.[9]
Quinoline-2, -3, and -4-carboxylic acidsDPPHOne study reported that these basic structures lacked significant DPPH radical scavenging capacity when compared to the ascorbic acid standard.[10][11] This highlights that activity is highly dependent on specific substitutions.[10][11]
Chloroquinoline carbaldehydeEPR Spin TrappingEffectively scavenged hydroxyl radicals with an efficacy greater than 85% at a concentration of 80mM. The aldehyde group was deemed critical for this activity.[12][12]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, concentrations, and standards used.

Key Structure-Activity Relationships

From the available data, several structural insights emerge:

  • Substituents on the Quinoline Ring: The presence of specific substituent groups is critical. Simple, unsubstituted quinoline carboxylic acids may show limited activity.[10][11]

  • Hydroxyl Groups: The introduction of hydroxyl (-OH) groups, as seen in hydroxyquinoline-4-carboxylic acid derivatives, often enhances antioxidant capacity.[9]

  • Aromatic Rings: Additional aromatic structures, such as a phenyl group at the C-2 position, can increase antioxidant activity, likely by enhancing the stability of the radical formed after hydrogen donation.[8]

  • Carboxylic Acid Group: The carboxylic acid group at the C-4 position is a common feature and is considered important for the biological activity of these compounds.[13]

Experimental Protocols and Methodologies

For reproducibility and validation, detailed experimental protocols are essential. Below are standardized procedures for the key antioxidant assays mentioned.

DPPH Radical Scavenging Assay

This protocol is a common method for assessing the radical scavenging capability of chemical compounds.[1][10]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a stock solution (e.g., 0.2 mM) of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and stored in the dark to prevent degradation.[10]

    • Test Compound Solutions: Dissolve the quinoline carboxylic acid derivatives in the same solvent to prepare a range of concentrations for testing.

    • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, for comparison.[1]

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 20 µL).

    • Add the DPPH working solution to initiate the reaction (e.g., 200 µL).

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[10][14]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[2]

  • Data Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is often determined by plotting inhibition percentage against compound concentration.[4]

ABTS Radical Scavenging Assay

This assay is known for its higher sensitivity and applicability to a wider range of compounds.[4]

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[3][15] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical.

    • Working Solution: Dilute the stock solution with a solvent (e.g., methanol or water) to obtain an absorbance of approximately 0.700 at 734 nm.[3]

  • Assay Procedure:

    • Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ working solution (e.g., 5 µL of extract to 3.995 mL of ABTS•+ solution).[3]

    • Mix and allow the reaction to proceed for a specified time (e.g., 6-30 minutes).[3][4]

    • Measure the absorbance at 734 nm.[15]

  • Data Calculation: The calculation is similar to the DPPH assay: % Inhibition = [(A_control - A_sample) / A_control] x 100 Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

This protocol measures the reducing ability of antioxidants.[6]

  • Reagent Preparation:

    • FRAP Reagent: This reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 ratio.[5] The reagent should be warmed to 37°C before use.

  • Assay Procedure:

    • Add the FRAP reagent to a 96-well plate or test tube (e.g., 150 µL).[5]

    • Add the test sample solution (e.g., 20 µL).[5]

    • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).[5][16]

    • Measure the absorbance of the blue-colored product at 593 nm.

  • Data Calculation: A standard curve is generated using a known concentration of ferrous ions (Fe²⁺). The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is typically expressed as mM Fe²⁺ equivalents.[17]

Visualizing Experimental Processes

Diagrams help clarify complex workflows and relationships. The following visualizations are provided in the DOT language for clarity and reproducibility.

DPPH_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-well plate) cluster_analysis 3. Data Acquisition & Analysis P1 Prepare DPPH Solution (e.g., 0.2 mM in Methanol) R2 Add DPPH Solution (e.g., 200 µL) P1->R2 Working Solution P2 Prepare Test Compounds (Quinoline Carboxylic Acids) R1 Add Test Compound (e.g., 20 µL) P2->R1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R1 for comparison R3 Mix and Incubate (30 min in Dark) R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Inhibition vs. Control A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH radical scavenging assay.

Antioxidant_Mechanism Radical Free Radical (e.g., DPPH•) Neutralized Neutralized Molecule (e.g., DPPH-H) Radical->Neutralized Antioxidant Antioxidant (Quinoline-H) Antioxidant->Radical H• donation Oxidized_Antioxidant Antioxidant Radical (Quinoline•) Antioxidant->Oxidized_Antioxidant

Caption: Mechanism of free radical scavenging by an antioxidant.

References

A Comparative Guide to the Cross-Reactivity of 4-Methoxyquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors based on the 4-methoxyquinoline scaffold. Due to the limited availability of comprehensive public cross-reactivity data for a single, specific 4-Methoxyquinoline-2-carboxylic acid-based compound, this guide will utilize Bosutinib as a representative example of a clinically relevant 4-anilino-3-methoxyquinoline derivative. Bosutinib's well-documented kinase inhibition profile will be compared with other prominent multi-targeted kinase inhibitors to provide a clear perspective on its selectivity and potential off-target effects.

Introduction to Quinoline-Based Kinase Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its ability to fit into the ATP-binding pocket of protein kinases has made it a foundational element in the development of targeted therapies, particularly in oncology. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target inhibition. This cross-reactivity can lead to both unforeseen therapeutic benefits and adverse side effects. Therefore, a thorough understanding of a compound's selectivity profile is paramount for rational drug design and clinical development.

This guide focuses on Bosutinib, a dual inhibitor of Src and Abl kinases, and compares its activity against a panel of kinases with that of other multi-kinase inhibitors such as Sunitinib and Pazopanib.

Comparative Analysis of Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50 values in nM) of Bosutinib and selected alternative kinase inhibitors against a panel of representative kinases. Lower values indicate higher potency. This data is crucial for understanding the selectivity and potential cross-reactivity of these compounds.

Table 1: Cross-Reactivity Profile of Bosutinib (a 4-Anilino-3-methoxyquinoline derivative) [1][2][3][4]

Kinase TargetBosutinib IC50 (nM)Kinase Family
ABL1 ~1 Tyrosine Kinase
SRC ~1.2 Tyrosine Kinase
LCK1.3Tyrosine Kinase
HCK1.6Tyrosine Kinase
LYN1.8Tyrosine Kinase
FYN2.1Tyrosine Kinase
TEC9.4Tyrosine Kinase
CAMK2G25Ser/Thr Kinase
EGFR30Tyrosine Kinase
ZAP7040Tyrosine Kinase
STE20 (MST2)63Ser/Thr Kinase
PDGFRβ >1000 Tyrosine Kinase
KIT >1000 Tyrosine Kinase

Data compiled from multiple sources and represent approximate values. Highlighted rows indicate primary targets.

Table 2: Comparative Cross-Reactivity of Alternative Multi-Kinase Inhibitors

Kinase TargetSunitinib IC50 (nM)[5]Pazopanib IC50 (nM)[6][7][8][9][10]
VEGFR1 8010
VEGFR2 9 30
VEGFR3 447
PDGFRβ 2 84
KIT 8 74
FLT3250-
RET360-
SRC->1000
ABL1->1000
EGFR>10000>10000

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies. Below are protocols for key assays used to generate the data presented above.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[11][12][13][14][15]

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide or protein

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should typically be kept below 1%.

  • Kinase Reaction Setup: Add the kinase, substrate, and diluted test compound to the wells of an opaque microplate.

  • Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Chemical Proteomics for Kinome-Wide Profiling (Kinobeads)

This method allows for the assessment of a compound's interaction with a large number of endogenous kinases in a cellular context.[16][17]

Materials:

  • Cell lines of interest (e.g., K562 for leukemia studies)

  • Lysis buffer

  • Test compound

  • "Kinobeads": Sepharose beads coupled with a mixture of non-selective kinase inhibitors

  • Wash buffers

  • Elution buffer

  • Mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Lysate Preparation: Grow and harvest cells. Lyse the cells to release proteins, including endogenous kinases.

  • Competitive Binding: Incubate the cell lysate with the test compound at various concentrations (or a single high concentration) to allow it to bind to its target kinases. A DMSO control is run in parallel.

  • Kinase Enrichment: Add the Kinobeads to the lysate. The beads will bind to kinases that are not already occupied by the test compound.

  • Wash: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into smaller peptides, typically using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins (kinases) that were pulled down by the beads in each sample. By comparing the amount of a specific kinase pulled down in the presence of the test compound versus the DMSO control, the binding affinity and selectivity of the compound can be determined. A reduction in the amount of a kinase pulled down indicates that the test compound is binding to it.

Mandatory Visualizations

Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a common target for quinoline-based inhibitors. Understanding its downstream signaling is critical for predicting the cellular effects of these compounds.[18][19][20][21][22]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Simplified EGFR signaling pathway. Max Width: 760px.
Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the cross-reactivity of a novel kinase inhibitor.[23][24]

Kinase_Inhibitor_Workflow Start Compound Synthesis (4-Methoxyquinoline derivative) PrimaryScreen Primary Screen (e.g., against target kinase) Start->PrimaryScreen HitIdent Hit Identification (IC50 < Threshold) PrimaryScreen->HitIdent SelectivityPanel Broad Kinase Selectivity Panel (e.g., 100+ kinases) HitIdent->SelectivityPanel Active Inactive Inactive Compound HitIdent->Inactive Inactive DataAnalysis Data Analysis (Determine IC50 values, Selectivity Score) SelectivityPanel->DataAnalysis CellularAssay Cell-Based Assays (Target Engagement, Proliferation) DataAnalysis->CellularAssay Selective NonSelective Non-Selective Compound (Re-design) DataAnalysis->NonSelective Non-selective LeadOpt Lead Optimization (Improve potency & selectivity) CellularAssay->LeadOpt LeadOpt->Start Iterate

Workflow for kinase inhibitor selectivity profiling. Max Width: 760px.

Conclusion

The cross-reactivity profile of 4-methoxyquinoline-based compounds, exemplified by Bosutinib, reveals a distinct pattern of inhibition. While highly potent against its primary Abl and Src family kinase targets, it exhibits activity against a range of other tyrosine and serine/threonine kinases at higher concentrations. Notably, its relative lack of activity against KIT and PDGFR distinguishes it from other multi-kinase inhibitors like Sunitinib.

This comparative analysis underscores the importance of comprehensive kinase profiling in drug development. The data presented, along with the detailed experimental protocols, provide a framework for researchers to assess the selectivity of their own 4-methoxyquinoline-based compounds and to contextualize their findings within the broader landscape of kinase inhibitor development. Understanding these nuanced cross-reactivity profiles is essential for optimizing therapeutic efficacy while minimizing potential off-target toxicities.

References

Benchmarking 4-Methoxyquinoline-2-carboxylic Acid in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance of 4-Methoxyquinoline-2-carboxylic acid in cellular assays. Due to the limited publicly available data on this specific molecule, this guide benchmarks the broader class of quinoline carboxylic acids against well-characterized inhibitors targeting cellular metabolism and proliferation. The primary focus is on the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, a mechanism of action for many quinoline-based compounds. For a comprehensive comparison, we also include data on a potent glucose transporter 1 (GLUT1) inhibitor, representing an alternative metabolic target.

Executive Summary

Quinoline carboxylic acid derivatives have emerged as a promising class of compounds with significant potential in antiviral and anticancer research. Their primary mechanism of action is often attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme for cell proliferation. This guide compares the performance of representative quinoline carboxylic acids with established inhibitors: Brequinar, a potent DHODH inhibitor, and BAY-876, a selective GLUT1 inhibitor. While specific experimental data for this compound is not widely available, the data presented for its structural analogs provide a strong rationale for its investigation as a potential DHODH inhibitor.

Data Presentation: Performance Comparison

The following tables summarize the in vitro efficacy of selected quinoline carboxylic acid derivatives and comparator compounds in various cellular and enzymatic assays.

Table 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition

CompoundTargetIC50 (nM)Cell Line/SystemReference
Representative Quinolone Carboxylic Acid (Analog 41) DHODH9.71 ± 1.4Human DHODH enzyme assay[1][2]
Representative Quinolone Carboxylic Acid (Analog 43) DHODH26.2 ± 1.8Human DHODH enzyme assay[1][2]
Brequinar DHODH~100Rat liver mitochondria[3]
Leflunomide (active metabolite A77 1726) DHODH--[4][5][6]

Table 2: Anticancer Activity (Cell Viability)

CompoundCell LineAssayIC50Reference
Representative Quinolone Carboxylic Acid (Analog 18) HCT-116 (Colon)MTT AssayNot Specified[7]
Representative Quinolone Carboxylic Acid (Analog 18) MIA PaCa-2 (Pancreatic)MTT AssayNot Specified[7]
Quinoline-2-carboxylic acid MCF7 (Breast), HELA (Cervical)Not SpecifiedNot Specified[8]
Brequinar HCT-116 (Colon)MTT Assay-[9]
BAY-876 COLO205 (Colon)MTS Assay~4 nM[10]
BAY-876 OVCAR-3 (Ovarian)MTT Assay~60 nM
BAY-876 SKOV-3 (Ovarian)MTT Assay188 nM

Table 3: Antiviral Activity

CompoundVirusAssayEC50 (nM)Cell LineReference
Representative Quinolone Carboxylic Acid (C44) VSVCPE Reduction1.9MDCK
Representative Quinolone Carboxylic Acid (C44) WSN-InfluenzaCPE Reduction41MDCK
Ribavirin (Control) TMVIn vivo--

Table 4: GLUT1 Inhibition

CompoundTargetIC50 (nM)Cell Line/SystemReference
BAY-876 GLUT12Cell-free assay[7]
BAY-876 Glucose Uptake3.2Hela-MaTu cells[7]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH UMP UMP Orotate->UMP DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA DHODH_Inhibitor Quinoline Carboxylic Acids (e.g., this compound) Brequinar DHODH_Inhibitor->DHODH Inhibition DHODH->Orotate MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add varying concentrations of This compound or comparator compounds incubate1->add_compound incubate2 Incubate (e.g., 72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end CPE_Assay_Workflow start Start seed_cells Seed host cells in 96-well plate start->seed_cells incubate1 Incubate to form monolayer seed_cells->incubate1 add_compound Add serial dilutions of test compounds incubate1->add_compound infect_cells Infect cells with virus add_compound->infect_cells incubate2 Incubate until cytopathic effect (CPE) is visible in virus control wells infect_cells->incubate2 quantify_cpe Quantify cell viability (e.g., Neutral Red uptake) incubate2->quantify_cpe read_absorbance Read absorbance quantify_cpe->read_absorbance analyze Calculate EC50 values read_absorbance->analyze end End analyze->end

References

spectroscopic analysis to confirm the structure of synthesized 4-Methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Structural Verification

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical checkpoint. This guide provides a comparative analysis of the spectroscopic data for the target compound, 4-Methoxyquinoline-2-carboxylic acid, against its precursor, 4-hydroxyquinoline-2-carboxylic acid. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a clear pathway for structural verification, supported by detailed experimental protocols.

Comparative Spectroscopic Data Analysis

The successful synthesis of this compound from its hydroxy precursor is primarily evidenced by the appearance of signals corresponding to the methoxy group in the NMR spectra and the disappearance of the phenolic hydroxyl signal. The following tables summarize the expected and predicted spectroscopic data for both compounds.

Table 1: ¹H NMR Data Comparison (Predicted)

Proton Assignment This compound 4-Hydroxyquinoline-2-carboxylic acid Key Differentiator
H3~7.3 ppm (s)~7.1 ppm (s)Slight downfield shift.
OCH₃~4.1 ppm (s, 3H)-Presence of a singlet integrating to 3 protons.
H5~8.2 ppm (d)~8.1 ppm (d)Minor shift.
H6~7.6 ppm (t)~7.5 ppm (t)Minor shift.
H7~7.8 ppm (t)~7.7 ppm (t)Minor shift.
H8~8.0 ppm (d)~7.9 ppm (d)Minor shift.
COOH~13.0 ppm (br s)~12.5 ppm (br s)Broad singlet, variable.
OH-~11.5 ppm (br s)Absence of the phenolic hydroxyl proton.

Table 2: ¹³C NMR Data Comparison (Predicted)

Carbon Assignment This compound 4-Hydroxyquinoline-2-carboxylic acid Key Differentiator
C2~152 ppm~150 ppmMinor shift.
C3~108 ppm~109 ppmMinor shift.
C4~165 ppm~162 ppmDownfield shift due to ether linkage.
C4a~122 ppm~120 ppmMinor shift.
C5~128 ppm~127 ppmMinor shift.
C6~124 ppm~123 ppmMinor shift.
C7~131 ppm~130 ppmMinor shift.
C8~121 ppm~120 ppmMinor shift.
C8a~148 ppm~147 ppmMinor shift.
COOH~168 ppm~169 ppmMinor shift.
OCH₃~56 ppm-Presence of a signal in the aliphatic region.

Table 3: Infrared (IR) Spectroscopy Data Comparison

Functional Group This compound (Expected, cm⁻¹) 4-Hydroxyquinoline-2-carboxylic acid (Experimental/Expected, cm⁻¹) Key Differentiator
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)Similar broad absorption.
O-H (Phenol)-~3400 (broad)Absence of the phenolic O-H stretch.
C-H (Aromatic)3100-30003100-3000Characteristic aromatic C-H stretches.
C-H (Aliphatic - OCH₃)2950-2850-Presence of aliphatic C-H stretches.
C=O (Carboxylic Acid)~1720-1680~1720-1680Strong carbonyl absorption.
C=C, C=N (Aromatic)1600-14501600-1450Multiple bands indicating the quinoline ring system.
C-O (Ether)~1250-Presence of a C-O stretching band for the methoxy group.
C-O (Carboxylic Acid)~1300~1300C-O stretching of the carboxylic acid.

Table 4: Mass Spectrometry (MS) Data Comparison

Analysis This compound (Expected) 4-Hydroxyquinoline-2-carboxylic acid (Experimental/Expected) Key Differentiator
Molecular Ion (M⁺) m/z 203m/z 189Shift in molecular ion peak by 14 Da.
Key Fragmentations Loss of COOH (m/z 158)Loss of COOH (m/z 144)Fragmentation pattern reflects the mass difference.
Loss of OCH₃ (m/z 172)Loss of CO (m/z 161)Different fragmentation pathways.
Loss of CO₂ (m/z 159)Loss of H₂O (m/z 171)Characteristic losses for each structure.

Experimental Workflow and Structure Confirmation

The process of synthesizing and confirming the structure of this compound follows a logical progression from chemical reaction to detailed spectroscopic analysis. The comparison of the obtained spectra with the expected data for the product and the starting material provides definitive structural proof.

Spectroscopic_Workflow Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Methylation of 4-Hydroxyquinoline-2-carboxylic acid purification Recrystallization / Chromatography synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms comparison Comparison of Experimental Data with Expected Values nmr->comparison ir->comparison ms->comparison confirmation Structure Confirmed: This compound comparison->confirmation

Caption: Synthetic and analytical workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the methylation of 4-hydroxyquinoline-2-carboxylic acid.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-hydroxyquinoline-2-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add 2.5 equivalents of a mild base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Methylating Agent: Introduce 1.5 equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system like ethanol/water to obtain pure this compound.

Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • IR: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or prepare for analysis by another appropriate ionization method.

¹H and ¹³C NMR Spectroscopy:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Set the spectral width to cover the range of -2 to 15 ppm.

  • Obtain ¹³C NMR spectra on the same instrument, typically with proton decoupling.

  • Set the spectral width to cover the range of 0 to 200 ppm.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Obtain the sample spectrum and express the data in terms of transmittance or absorbance.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in a positive or negative ion mode, depending on the analyte and ionization method.

  • Determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety Operating Guide

Navigating the Disposal of 4-Methoxyquinoline-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methoxyquinoline-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for protecting personnel, the environment, and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash risk.Protects against splashes and dust that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation.[1][2]
Body Protection Laboratory coat or other protective clothing.Prevents contamination of personal clothing.[2][3]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be required if dust or aerosols are generated.Minimizes the inhalation of potentially harmful dust or vapors.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, whether in solid form or in a solution, must be managed as hazardous chemical waste.[4][5] Strict adherence to local, state, and federal regulations is mandatory.[3][6][7]

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable container for "this compound waste."[3][4]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][4] Incompatible materials, such as strong oxidizing agents, must be kept separate to avoid hazardous reactions.[3]

  • Containment:

    • For solid waste: Carefully transfer the material into the designated waste container, avoiding the creation of dust.[1][2]

    • For solutions: Pour the liquid waste into a compatible, leak-proof container.[4] Ensure the container is properly sealed.[3]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]

    • The storage location should be a designated Satellite Accumulation Area (SAA) for hazardous waste.[8][9]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

    • Never dispose of this chemical down the drain or in the regular trash.[10]

Experimental Protocols Cited

The disposal procedures outlined above are based on established best practices for the management of hazardous chemical waste in a laboratory setting. Key principles include:

  • Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated.[8][9] This can include ordering only the necessary amount of the chemical and avoiding the preparation of excess solutions.

  • Cradle-to-Grave Responsibility: Hazardous waste is regulated from the moment it is generated until its final disposal.[7][8][11] Generators are responsible for ensuring the waste is properly managed throughout its lifecycle.

  • Regulatory Compliance: Disposal of hazardous waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] State and local regulations may also apply.[6][11][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_solid Is the waste in solid form? start->is_solid solid_container Place in a labeled, sealed container for solid hazardous waste. is_solid->solid_container Yes liquid_container Place in a labeled, sealed, leak-proof container for liquid hazardous waste. is_solid->liquid_container No storage Store in a designated Satellite Accumulation Area. solid_container->storage liquid_container->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal contractor for pickup. storage->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for 4-Methoxyquinoline-2-carboxylic acid, including operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 15733-83-2

Hazard Summary: this compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment and handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.To protect against splashes that can cause serious eye irritation.[1][2]
Skin Protection
GlovesChemically resistant gloves (e.g., nitrile or neoprene).[3] Gloves must be inspected before use and removed properly to avoid skin contact.[4]To prevent skin contact which can cause irritation.[1]
Lab Coat/GownA clean lab coat or a disposable gown should be worn. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended.[3]To protect against contamination of personal clothing.
Respiratory Protection Work in a well-ventilated area.[1][5] If dust or aerosols are likely to be generated and ventilation is inadequate, a NIOSH-approved respirator is required.[4][6]To minimize the inhalation of the substance which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is critical to ensure safety during experimental procedures involving this compound.

1. Preparation:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated area, such as a chemical fume hood.[5][6]

  • Assemble all necessary equipment and reagents.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Weighing and Transfer:

  • If the compound is a solid, handle it carefully to avoid creating dust.[1]

  • Use a spatula or other appropriate tool for transfers.

  • If transferring a solution, use a pipette or syringe with caution to prevent splashes.[3]

4. During the Experiment:

  • Keep all containers with this compound clearly labeled and sealed when not in use.[1][3]

  • Avoid direct contact with the skin, eyes, and clothing.[4][5]

  • Do not eat, drink, or smoke in the laboratory area.[6]

5. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[4]

  • Wash hands thoroughly after handling.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Chemical Waste: All waste containing this compound should be treated as hazardous waste.

    • Collect in a clearly labeled, sealed, and appropriate waste container.[7]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should also be disposed of as hazardous waste.[3]

    • Place these materials in a clearly labeled, sealed waste bag or container.[3]

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.[3][8] Do not dispose of down the drain or in regular trash.[5]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Check Emergency Stations prep3->prep4 handling1 Don PPE prep4->handling1 handling2 Weigh & Transfer Carefully handling1->handling2 handling3 Keep Containers Sealed handling2->handling3 handling4 Avoid Contact handling3->handling4 post1 Decontaminate Surfaces handling4->post1 post2 Dispose of PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect Chemical Waste post3->disp1 disp2 Collect Contaminated Materials disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyquinoline-2-carboxylic acid
Reactant of Route 2
4-Methoxyquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.